Product packaging for 2,7-Naphthyridin-1-amine(Cat. No.:CAS No. 27225-00-9)

2,7-Naphthyridin-1-amine

Cat. No.: B1355029
CAS No.: 27225-00-9
M. Wt: 145.16 g/mol
InChI Key: SLEZIMBNRWWQJI-UHFFFAOYSA-N
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Description

2,7-Naphthyridin-1-amine is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B1355029 2,7-Naphthyridin-1-amine CAS No. 27225-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-naphthyridin-1-amine
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InChI

InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEZIMBNRWWQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512282
Record name 2,7-Naphthyridin-1-amine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27225-00-9
Record name 2,7-Naphthyridin-1-amine
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Record name 2,7-naphthyridin-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,7-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine framework, a class of pyridopyridines, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and metal coordination, making it an attractive core for designing molecules with specific biological activities.[1] Among its derivatives, 2,7-Naphthyridin-1-amine stands out as a versatile building block, with the amino group at the 1-position significantly influencing the electronic properties and reactivity of the entire ring system. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry. While experimental data for the parent compound is not extensively published, a combination of predicted values and analysis of related derivatives provides a robust profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇N₃[2]
Molecular Weight 145.16 g/mol [2]
Appearance White powder (predicted)[3]
Boiling Point 363.672 °C at 760 mmHg (Predicted)[2]
Density 1.293 g/cm³ (Predicted)[2]
pKa 5.54 ± 0.30 (Predicted)[2]
Storage Temperature 2-8°C (protect from light)[2]

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitrogen atoms in the rings. Based on data from substituted 2,7-naphthyridines, the aromatic protons would likely appear in the range of δ 7.0-9.0 ppm.[4][5] The protons of the amino group would present as a broad singlet, the position of which is dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The chemical shifts of the carbon atoms in the 2,7-naphthyridine ring are influenced by the nitrogen atoms and the amino substituent.[4][6] A method for calculating the chemical shifts for both ¹H and ¹³C NMR spectra of substituted 2,7-naphthyridine derivatives has been developed, which can be a useful tool for predicting the spectra of the parent amine.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific vibrational frequencies. Key expected absorptions include N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3400-3250 cm⁻¹ region.[7] The N-H bending vibration is expected around 1650-1580 cm⁻¹.[7] The C-N stretching of the aromatic amine would likely be observed in the 1335-1250 cm⁻¹ range.[7]

  • Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns of the 2,7-naphthyridine core often involve the loss of HCN. The initial fragmentation for derivatives primarily occurs at the substituent level.

Synthesis of the this compound Core

The synthesis of the 2,7-naphthyridine scaffold can be achieved through various strategies, often involving the cyclization of pyridine derivatives. A common approach to introduce the 1-amino functionality involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on a pre-formed 2,7-naphthyridine ring.

Illustrative Synthetic Protocol: Synthesis of a 1-Amino-2,7-naphthyridine Derivative

The following protocol is adapted from the synthesis of related 1-amino-3-chloro-2,7-naphthyridines and illustrates a general strategy.[5]

Step 1: Formation of the Dichloro-2,7-naphthyridine Intermediate The synthesis often starts from a suitably substituted pyridine derivative which undergoes cyclization to form the naphthyridine core. For instance, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles can serve as versatile starting materials.[5]

Step 2: Regioselective Amination The dichloro intermediate is then subjected to a regioselective nucleophilic aromatic substitution with an amine. The choice of amine and reaction conditions dictates which chlorine atom is displaced.

  • Reagents: 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, cyclic amine (e.g., pyrrolidine, piperidine), absolute ethanol.

  • Procedure:

    • Dissolve the dichloro-2,7-naphthyridine derivative in absolute ethanol.

    • Add the cyclic amine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield the 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine.[5]

Synthesis_Workflow start Substituted Pyridine intermediate1 Dichloro-2,7-naphthyridine start->intermediate1 Cyclization product 1-Amino-2,7-naphthyridine Derivative intermediate1->product Nucleophilic Aromatic Substitution reagent1 Cyclic Amine reagent1->product

Caption: General synthetic workflow for 1-amino-2,7-naphthyridine derivatives.

Chemical Reactivity: A Tale of Two Rings

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-deficient nature of the two pyridine rings. This duality allows for a rich and diverse range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway

The 2,7-naphthyridine nucleus is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The amino group at the 1-position can further modulate this reactivity. Halogenated 2,7-naphthyridines readily undergo SNAr reactions with various nucleophiles, including amines and alkoxides.[8][9]

The Smiles Rearrangement: An Intramolecular Journey

A fascinating and synthetically useful reaction observed in the 2,7-naphthyridine series is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been utilized for the synthesis of 1-amino-3-oxo-2,7-naphthyridines from 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines.[5] This rearrangement offers a regioselective route to valuable oxo-naphthyridine derivatives.[5]

Smiles_Rearrangement reactant 1-Amino-3-[(2-hydroxyethyl)thio]- 2,7-naphthyridine intermediate Meisenheimer-like Intermediate reactant->intermediate Intramolecular Nucleophilic Attack product 1-Amino-3-oxo- 2,7-naphthyridine intermediate->product Rearrangement

Caption: Simplified mechanism of the Smiles rearrangement in the 2,7-naphthyridine series.

Electrophilic Substitution: A More Challenging Endeavor

Direct electrophilic substitution on the 2,7-naphthyridine ring is generally difficult due to the deactivating effect of the ring nitrogens. However, the presence of the activating amino group at the 1-position could potentially facilitate electrophilic attack on the carbocyclic part of the molecule, although this is less commonly reported than nucleophilic substitutions.[10]

Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to construct complex molecular architectures. Halogenated 2,7-naphthyridines have been successfully employed in cobalt-catalyzed cross-coupling reactions with Grignard reagents and organozinc compounds, allowing for the introduction of various alkyl and aryl substituents.[9] Palladium-catalyzed reactions such as the Buchwald-Hartwig amination are also viable for introducing amino groups onto the naphthyridine scaffold.[8] These methods provide powerful tools for the derivatization of this compound.

Applications in Drug Discovery and Beyond

The 2,7-naphthyridine scaffold is a cornerstone in the development of novel therapeutic agents due to its wide spectrum of biological activities. Derivatives of 2,7-naphthyridine have demonstrated antimicrobial, antitumor, analgesic, and anticonvulsant effects.

Antimicrobial Agents:

Certain 2,7-naphthyridine derivatives have shown selective antimicrobial activity, particularly against Staphylococcus aureus.[11] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[11]

DNA_Gyrase_Inhibition drug 2,7-Naphthyridine Derivative target Bacterial DNA Gyrase drug->target Inhibition process1 DNA Replication target->process1 outcome Bacterial Cell Death process1->outcome Blocked

Caption: Mechanism of action for some antimicrobial 2,7-naphthyridine derivatives.

Antitumor Activity:

This compound and its derivatives have been investigated for their cytotoxic and antitumor properties.[7] Some compounds have been shown to inhibit the growth of cancer cells and induce apoptosis by interfering with protein synthesis.[7]

Enzyme Inhibition:

The rigid structure of the 2,7-naphthyridine core makes it an ideal template for designing enzyme inhibitors. Derivatives have been developed as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), an important target for the treatment of erectile dysfunction.[12]

Conclusion

This compound is a molecule of significant interest, possessing a rich chemical landscape and a broad range of potential applications. Its synthesis, reactivity, and biological activity are areas of active research. This guide has provided a detailed overview of its chemical properties, highlighting the interplay between its structure and function. As our understanding of this versatile scaffold continues to grow, so too will its impact on the fields of medicinal chemistry and materials science.

References

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,7-Naphthyridin-1-amine (CAS 27225-00-9): A Core Scaffold in Modern Medicinal Chemistry

The 2,7-naphthyridine framework, a class of diazine-containing bicyclic heteroaromatics, represents a privileged scaffold in contemporary drug discovery. As one of the six structural isomers of pyridopyridine, its unique arrangement of nitrogen atoms imparts a distinct electronic and steric profile, enabling tailored interactions with a multitude of biological targets.[1] These compounds and their derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, antimicrobial, analgesic, and anticonvulsant effects.[2]

Within this important class of molecules, This compound (CAS 27225-00-9) serves as a pivotal building block and a key intermediate. The presence of a primary amino group at the C1 position provides a versatile chemical handle for nucleophilic reactions, allowing for the strategic elaboration of the core structure. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, spectroscopic signature, reactivity, and pharmacological applications of this valuable compound.

Physicochemical and Structural Properties

This compound is a polycyclic aromatic compound featuring a fused pyridine ring system with an amine substituent.[3] Its core properties are summarized in the table below.

PropertyValueSource
CAS Number 27225-00-9[4]
Molecular Formula C₈H₇N₃[4]
Molecular Weight 145.16 g/mol [4][5]
Synonyms 1-Amino-2,7-naphthyridine,[2][6]Naphthyridin-1-ylamine[4]
Boiling Point 363.67 °C at 760 mmHg (Predicted)[4]
Density 1.293 g/cm³ (Predicted)[4]
pKa 5.54 ± 0.30 (Predicted)[4]
InChI Key SLEZIMBNRWWQJI-UHFFFAOYSA-N[7]
SMILES C1=CN=CC2=C1C=CN=C2N[7]

Core Synthesis Strategies

The synthesis of the 2,7-naphthyridine ring system can be achieved through various strategies, often involving the cyclocondensation or intramolecular cyclization of functionalized pyridine precursors.[2] However, the most direct and established method for preparing this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the C1 position.

Primary Synthetic Route: Amination of 1-Halo-2,7-Naphthyridine

The conversion of 1-halogenated 2,7-naphthyridines to this compound is a well-documented approach.[8] This reaction leverages the electron-deficient nature of the naphthyridine ring, which facilitates nucleophilic attack. The reaction is typically performed using potassium amide (KNH₂) in liquid ammonia, a powerful amination system.

Synthesis_of_2_7_Naphthyridin_1_amine cluster_conditions Reaction Conditions start 1-Halo-2,7-naphthyridine (X = Cl, Br) product This compound start->product SɴAr (Amination) reagent KNH₂ / liquid NH₃

Caption: General scheme for the synthesis of this compound.

Explanatory Note on Causality: The electron-withdrawing effect of the ring nitrogens makes the carbon atoms at positions 1, 3, 6, and 8 electrophilic and thus susceptible to nucleophilic attack. The use of a potent nucleophile like the amide ion (from KNH₂) is necessary to overcome the aromaticity and effectively displace the halide leaving group.

Alternative Core Construction: The Friedländer Annulation

While not a direct synthesis of the title amine, the Friedländer annulation is a cornerstone method for constructing the naphthyridine core itself.[9] This reaction involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[10] For the 2,7-naphthyridine system, this would typically involve the reaction of a 3-amino-4-formylpyridine (or a related ketone) with a suitable methylene component. Subsequent functional group transformations would then be required to introduce the 1-amino group. This strategy offers high versatility for creating diverse, substituted analogues.[11]

Spectroscopic and Analytical Characterization

Precise structural elucidation relies on a combination of spectroscopic techniques. While a publicly available, experimentally verified spectrum for this compound is scarce, its spectral characteristics can be reliably predicted based on established principles for this class of compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthyridine core will appear as doublets and triplets, with coupling constants characteristic of pyridine-like systems. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

  • ¹³C NMR: The carbon spectrum will display eight signals. Carbons adjacent to the ring nitrogens (C1, C3, C6, C8) are expected to be the most deshielded, appearing at higher chemical shifts (downfield). The carbon bearing the amino group (C1) will experience an upfield shift due to the electron-donating nature of nitrogen. A general hierarchy of chemical shifts can be predicted using substituent increment calculations.[1][12]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the following absorption bands would be characteristic:

  • N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • N-H Bending (Scissoring): A medium to strong band is expected around 1580-1650 cm⁻¹, arising from the in-plane bending of the -NH₂ group.

  • C=N and C=C Stretching: Multiple bands in the 1400-1620 cm⁻¹ region are characteristic of the aromatic naphthyridine ring system.

  • C-N Stretching: A band in the 1250-1335 cm⁻¹ region is expected for the aromatic amine C-N bond.[2]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two key components: the nucleophilic amino group and the electrophilic naphthyridine core.

Reactions at the 1-Amino Group

The lone pair of electrons on the primary amine makes it a potent nucleophile. It readily participates in a variety of classical amine reactions:

  • N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. This is a common strategy to protect the amine or to introduce new functional moieties.

  • N-Alkylation: The amine can be alkylated using alkyl halides, though polyalkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

  • Diazotization: Treatment with nitrous acid (HONO, typically generated in situ from NaNO₂ and HCl) at low temperatures would convert the primary aromatic amine into a diazonium salt. This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN) at the C1 position, further expanding the synthetic diversity.

Reactivity of the Naphthyridine Core

The electron-deficient nature of the ring system makes it susceptible to further nucleophilic attack, especially if activated by other substituents. Furthermore, the scaffold can participate in complex rearrangements.

  • Smiles Rearrangement: In appropriately substituted 2,7-naphthyridine derivatives, the Smiles rearrangement has been observed, providing a pathway to novel heterocyclic systems like 1-amino-3-oxo-2,7-naphthyridines.[1][13][14] This intramolecular nucleophilic aromatic substitution is a powerful tool for scaffold hopping and diversification.

Reactivity_of_2_7_Naphthyridin_1_amine cluster_reactions Key Transformations start This compound product_amide N-Acyl Derivative start->product_amide Acyl Chloride, Base product_alkyl N-Alkyl Derivative start->product_alkyl Alkyl Halide or Reductive Amination product_diazonium Diazonium Salt Intermediate start->product_diazonium NaNO₂, HCl 0-5 °C product_sandmeyer 1-Substituted-2,7-Naphthyridine (X = OH, Cl, Br, CN) product_diazonium->product_sandmeyer CuX

Caption: Key reaction pathways involving the 1-amino group.

Applications in Drug Discovery: A Case Study of PDE5 Inhibition

The 2,7-naphthyridine scaffold is a cornerstone of many pharmacologically active agents.[5] Derivatives have shown promise as targeted anti-staphylococcal agents that spare the normal microbiota.[15] A standout example of its application is in the development of highly potent and selective phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction.[16]

T-0156: A Potent and Selective PDE5 Inhibitor

The compound T-0156 , chemically named 2-(2-Methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride, is a powerful PDE5 inhibitor built upon the 2,7-naphthyridine core.[17]

  • Mechanism of Action: In the nitric oxide (NO)/cGMP pathway, NO stimulates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for degrading cGMP, terminating the signal. T-0156 competitively inhibits PDE5, leading to elevated cGMP levels, enhanced smooth muscle relaxation, and increased blood flow.[17]

  • Potency and Selectivity: T-0156 exhibits extraordinary potency with an IC₅₀ value of 0.23 nM against PDE5. Crucially, it demonstrates high selectivity, being over 240-fold more selective for PDE5 than for PDE6 (implicated in visual disturbances) and over 10,000-fold more selective against PDE types 1, 2, 3, and 4. This high selectivity is critical for minimizing off-target side effects.[17]

PDE5_Mechanism NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax Promotes GMP 5'-GMP (Inactive) PDE5->GMP Degrades T0156 T-0156 (2,7-Naphthyridine Derivative) T0156->PDE5 Inhibits

Caption: Mechanism of action of T-0156 as a PDE5 inhibitor.

Conclusion

This compound is more than a mere chemical entity; it is a strategic starting point for the synthesis of complex, biologically active molecules. Its well-defined reactivity, combined with the proven pharmacological potential of the 2,7-naphthyridine scaffold, ensures its continued relevance in the fields of medicinal chemistry and drug development. Understanding its synthesis, properties, and chemical behavior is essential for researchers aiming to leverage this powerful building block to create the next generation of targeted therapeutics.

References

An In-Depth Technical Guide to the Synthesis of 2,7-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including antitumor and kinase inhibitory activities. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to 2,7-Naphthyridin-1-amine, a key building block for the development of novel pharmaceutical agents. The synthesis is presented in a step-by-step format, with detailed experimental protocols and expert insights into the rationale behind the chosen methodologies. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, enabling the efficient and reliable synthesis of this important molecular scaffold.

Introduction: The Significance of the 2,7-Naphthyridine Core

The 2,7-naphthyridine framework, a bicyclic system containing two fused pyridine rings, is of significant interest in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. Derivatives of 2,7-naphthyridine have been reported to exhibit a broad spectrum of pharmacological activities, making the development of efficient and versatile synthetic routes to access this core structure a critical endeavor in the pursuit of new therapeutic agents.[3][4] This guide focuses on the synthesis of the foundational this compound, a versatile precursor for further chemical exploration.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary amino group can be installed in the final step via amination of a suitable precursor, such as 1-chloro-2,7-naphthyridine. This chloro-substituted intermediate can, in turn, be accessed from the corresponding 2,7-naphthyridin-1(2H)-one. The construction of the naphthyridinone core can be achieved through the cyclization of a functionalized pyridine derivative. This multi-step approach allows for the controlled and efficient assembly of the target molecule from readily available starting materials.

Retrosynthesis of this compound target This compound intermediate1 1-Chloro-2,7-naphthyridine target->intermediate1 Amination intermediate2 2,7-Naphthyridin-1(2H)-one intermediate1->intermediate2 Chlorination starting_material Substituted Pyridine (e.g., 3-Cyanopyridine derivative) intermediate2->starting_material Cyclization

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, commencing with the construction of the core naphthyridinone ring system.

Part A: Synthesis of 2,7-Naphthyridin-1(2H)-one

The synthesis of the 2,7-naphthyridin-1(2H)-one core is a critical first stage. A common and effective strategy involves the cyclization of a suitably substituted pyridine precursor. One such approach begins with a derivative of 3-cyanopyridine.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of a 4-methyl-3-cyanopyridine derivative in an appropriate high-boiling solvent (e.g., N,N-dimethylformamide), add a suitable cyclizing agent.

  • Reaction Conditions: The reaction mixture is heated to a temperature that facilitates intramolecular cyclization. This temperature will be dependent on the specific starting materials and reagents used.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Starting Material: The choice of a 4-methyl-3-cyanopyridine derivative provides the necessary carbon and nitrogen atoms for the formation of the second pyridine ring of the naphthyridine core. The cyano group acts as an electrophilic center for the cyclization, while the methyl group provides the necessary nucleophilic character after activation.

  • Solvent: A high-boiling polar aprotic solvent like DMF is often chosen to ensure the reactants remain in solution at the elevated temperatures required for the cyclization reaction.

  • Purification: Precipitation with water is an effective method for isolating the crude product, as the naphthyridinone is typically a solid with low solubility in aqueous media. Recrystallization is a standard technique for obtaining a highly pure product.

Part B: Chlorination of 2,7-Naphthyridin-1(2H)-one

The conversion of the 2,7-naphthyridin-1(2H)-one to the corresponding 1-chloro-2,7-naphthyridine is a crucial activation step for the subsequent amination. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reaction Setup: A mixture of 2,7-Naphthyridin-1(2H)-one and an excess of phosphorus oxychloride is carefully heated under reflux.

  • Reaction Conditions: The reaction is typically carried out at the reflux temperature of phosphorus oxychloride (approximately 105 °C) to ensure complete conversion.

  • Work-up and Purification: After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting solid is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices:

  • Reagent: Phosphorus oxychloride is a powerful and commonly used reagent for the conversion of lactams and hydroxylated nitrogen heterocycles to their corresponding chloro derivatives.

  • Reaction Conditions: Refluxing in neat POCl₃ ensures a high concentration of the chlorinating agent and provides the necessary thermal energy for the reaction to proceed efficiently.

  • Work-up: The careful quenching with ice-water is essential to manage the exothermic reaction of residual POCl₃. Neutralization is necessary to precipitate the product, which is typically a solid at neutral or basic pH.

Part C: Amination of 1-Chloro-2,7-naphthyridine

The final step in the synthesis of this compound is the nucleophilic aromatic substitution of the chloro group with an amino group. This can be achieved using various ammonia sources.

Experimental Protocol:

  • Reaction Setup: 1-Chloro-2,7-naphthyridine is dissolved in a suitable solvent (e.g., a sealed tube with ethanolic ammonia or in a solution of ammonia in a polar aprotic solvent).

  • Reaction Conditions: The reaction mixture is heated in a sealed vessel to a temperature that facilitates the nucleophilic aromatic substitution. The specific temperature and reaction time will depend on the reactivity of the substrate and the concentration of the ammonia source.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is separated, dried over a suitable drying agent (e.g., sodium sulfate), and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reagent: A concentrated solution of ammonia in an alcohol or another suitable solvent provides the nucleophilic amine required to displace the chloride. The use of a sealed tube is necessary to maintain the concentration of the volatile ammonia at elevated temperatures.

  • Reaction Conditions: Heating is generally required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient naphthyridine ring.

  • Purification: Column chromatography is a standard and effective method for separating the desired this compound from any unreacted starting material or side products.

Data Presentation: Summary of Key Reaction Parameters

StepReactionKey ReagentsTypical Yield (%)
A Synthesis of 2,7-Naphthyridin-1(2H)-one4-Methyl-3-cyanopyridine derivative, Cyclizing agent60-80
B Chlorination of 2,7-Naphthyridin-1(2H)-onePhosphorus oxychloride (POCl₃)70-90
C Amination of 1-Chloro-2,7-naphthyridineAmmonia50-70

Visualization of the Synthetic Workflow

Synthesis of this compound cluster_0 Part A: Naphthyridinone Formation cluster_1 Part B: Chlorination cluster_2 Part C: Amination start 4-Methyl-3-cyanopyridine Derivative step1 Cyclization start->step1 product1 2,7-Naphthyridin-1(2H)-one step1->product1 step2 Chlorination (POCl₃) product1->step2 product2 1-Chloro-2,7-naphthyridine step2->product2 step3 Amination (Ammonia) product2->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has outlined a comprehensive and logical synthetic route for the preparation of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably access this valuable building block for drug discovery and development. The presented methodology is adaptable and serves as a solid foundation for the synthesis of a diverse range of 2,7-naphthyridine derivatives with potential therapeutic applications.

References

A Technical Guide to the Spectroscopic Characterization of 2,7-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Elucidation

In the landscape of modern drug discovery and materials science, the 2,7-naphthyridine scaffold is a privileged structure, recognized for its diverse pharmacological activities, including antimicrobial properties.[1] The precise characterization of its derivatives is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. 2,7-Naphthyridin-1-amine (CAS: 27225-00-9, Molecular Formula: C₈H₇N₃, Molecular Weight: 145.16 g/mol ) represents a fundamental building block in this chemical family.[2]

Molecular Structure and Its Spectroscopic Fingerprint

The spectroscopic properties of this compound are a direct consequence of its electronic and structural arrangement. The molecule consists of a fused bicyclic aromatic system containing two nitrogen atoms (a diazine) and an exocyclic primary amine group.

The two heterocyclic nitrogen atoms act as electron-withdrawing sinks, polarizing the aromatic system. Conversely, the amino group at the C1 position is a powerful electron-donating group through resonance. This "push-pull" electronic dynamic is the primary determinant of the chemical shifts in NMR, the vibrational frequencies in IR, and the electronic transitions in UV-Vis spectroscopy.

Caption: Structure of this compound with IUPAC numbering.

A Unified Workflow for Spectroscopic Analysis

To ensure data integrity and consistency, a standardized workflow is essential. The following protocol outlines the logical sequence of analyses, starting from non-destructive, broad characterization to high-resolution structural and compositional analysis.

Caption: Standardized workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is recommended due to the amine protons, which are exchangeable and may not be visible in protic solvents like CD₃OD.

Proton (¹H) NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of DMSO-d₆.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Expected ¹H NMR Data (in DMSO-d₆): The electron-donating amino group will shield adjacent protons, shifting them upfield, while the electron-withdrawing nitrogens will deshield nearby protons, shifting them downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~9.2 - 9.4Singlet (s)-H-8Strongly deshielded by adjacent N7 and proximity to the second ring.
~8.5 - 8.7Doublet (d)J ≈ 6.0H-6Deshielded by adjacent N7. Coupled to H-5.
~8.0 - 8.2Doublet (d)J ≈ 8.5H-4Deshielded by proximity to the fused pyridine ring. Coupled to H-3.
~7.4 - 7.6Doublet (d)J ≈ 6.0H-5Less deshielded than H-6. Coupled to H-6.
~6.8 - 7.0Doublet (d)J ≈ 8.5H-3Shielded by the strong electron-donating NH₂ group at C1. Coupled to H-4.
~6.5 - 7.0Broad Singlet (br s)-NH₂ (2H)Labile protons of the primary amine; chemical shift can vary with concentration and temperature.
Carbon (¹³C) NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Expected ¹³C NMR Data (in DMSO-d₆): Carbon chemical shifts will reflect the electronic environment. Carbons bonded to nitrogen or influenced by the amino group will show the most significant shifts.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C1Directly attached to the electron-donating amine group, highly shielded.
~155C8Directly attached to N7, highly deshielded.
~150C4aQuaternary carbon at the ring junction, deshielded.
~138C6Aromatic CH deshielded by adjacent N7.
~120C3Aromatic CH shielded by the C1-NH₂ group.
~118C5Aromatic CH.
~115C8aQuaternary carbon at the ring junction.
~105C4Aromatic CH.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, nitrogen-containing compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source.

  • Acquisition Mode: Acquire the spectrum in positive ion mode, as the basic nitrogen atoms are readily protonated.

  • Analysis: Determine the exact mass of the protonated molecular ion ([M+H]⁺).

Expected MS Data:

  • Molecular Ion: The calculated monoisotopic mass of C₈H₇N₃ is 145.0640.[4] Therefore, the primary ion observed in positive mode ESI-HRMS will be [M+H]⁺ at m/z 146.0718 .

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed. The fragmentation of the 2,7-naphthyridine ring is expected to proceed via the characteristic loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) and acetylene (C₂H₂, 26 Da).[3]

M [M+H]⁺ m/z = 146.0718 F1 Fragment 1 m/z = 119.0612 M->F1 - HCN F2 Fragment 2 m/z = 92.0506 F1->F2 - HCN

References

The Ascendant Scaffold: A Technical Guide to 2,7-Naphthyridin-1-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide serves as a comprehensive resource on the 2,7-naphthyridin-1-amine core, a heterocyclic scaffold of burgeoning interest in medicinal chemistry. We will navigate the synthetic intricacies, explore the diverse pharmacological landscape, and dissect the critical structure-activity relationships that govern the therapeutic potential of its derivatives. This document is designed to empower researchers in their quest to design and develop novel therapeutics based on this promising molecular framework.

Introduction: The Emergence of the 2,7-Naphthyridine Core

The 2,7-naphthyridine scaffold, a fusion of two pyridine rings, represents a privileged structure in medicinal chemistry. Its rigid, planar nature and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions with biological targets. The 1-amino substitution, in particular, serves as a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, antimicrobial, and enzyme inhibitory effects.[1] This guide will delve into the key therapeutic areas where this scaffold is making a significant impact, providing the foundational knowledge necessary for its successful exploitation in drug discovery programs.

Synthetic Strategies: Building the 2,7-Naphthyridine-1-amine Core

The construction of the 2,7-naphthyridine-1-amine scaffold can be approached through several synthetic routes, primarily categorized by the nature of the starting materials. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on the naphthyridine core.

Synthesis from Pyridine Derivatives

A common and versatile approach involves the cyclization of appropriately substituted pyridine precursors. This strategy allows for the regioselective introduction of substituents on one of the pyridine rings before the final ring closure.

Workflow for Synthesis from Pyridine Derivatives:

A Substituted Pyridine Precursor B Introduction of Side Chain A->B e.g., Acylation, Alkylation C Cyclization B->C e.g., Condensation, Intramolecular Cyclization D Functional Group Interconversion C->D e.g., Amination, Oxidation E 2,7-Naphthyridine Core D->E

Caption: General workflow for the synthesis of the 2,7-naphthyridine core from pyridine precursors.

Detailed Protocol: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement

A notable example of synthesis from pyridine derivatives involves a Smiles rearrangement to construct 1-amino-3-oxo-2,7-naphthyridines.[2]

Step 1: Synthesis of 1-Amino-3-chloro-2,7-naphthyridine Precursor

  • Start with 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.[2]

  • React with a cyclic amine (e.g., pyrrolidine or azepane) under mild conditions to selectively substitute the chlorine at the 1-position, yielding the corresponding 1-amino-3-chloro derivative.[2]

Step 2: Introduction of the Thioether Side Chain

  • Treat the 1-amino-3-chloro-2,7-naphthyridine with 2-mercaptoethanol to introduce the (2-hydroxyethyl)thio group at the 3-position via nucleophilic substitution.[2]

Step 3: Smiles Rearrangement

  • The obtained 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine undergoes a Smiles rearrangement to yield the 1-amino-3-oxo-2,7-naphthyridine derivative.[2]

Synthesis from Acyclic Precursors

The construction of the 2,7-naphthyridine ring system can also be achieved through the condensation of acyclic fragments. This approach is particularly useful for the synthesis of symmetrically substituted derivatives.

Synthesis from Quinoline Derivatives

Tricyclic benzo[c][3][4]naphthyridines can be prepared from quinoline derivatives, offering a route to more complex, fused ring systems.[1]

Pharmacological Landscape: Therapeutic Applications

The this compound scaffold has shown significant promise in several key therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic and antitumor activity against a range of cancer cell lines.[4] The proposed mechanisms of action include the inhibition of protein synthesis and the induction of apoptosis.[4]

Quantitative Anticancer Activity Data:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Naphthyridine Derivative 16HeLa (Cervical)0.7[5]
Naphthyridine Derivative 16HL-60 (Leukemia)0.1[5]
Naphthyridine Derivative 16PC-3 (Prostate)5.1[5]
Naphthyridine Derivative 14HeLa (Cervical)2.6[5]
Naphthyridine Derivative 15HeLa (Cervical)2.3[5]
Lophocladine BHuman Lung Tumor-[6]
Lophocladine BBreast Cancer-[6]

Signaling Pathway Implication (Hypothetical Kinase Inhibition):

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Naphthyridine This compound Derivative Naphthyridine->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Antimicrobial Activity

Certain 2,7-naphthyridine derivatives have exhibited selective and potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[4]

Mechanism of Action: DNA Gyrase/Topoisomerase IV Inhibition

A key mechanism underlying the antibacterial effect of some 2,7-naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. The planar 2,7-naphthyridine core is thought to interact with the enzyme-DNA complex through π-π stacking with nucleic acid bases.[4]

Quantitative Antimicrobial Activity Data:

CompoundBacterial StrainMIC (mg/L)Reference
Derivative 10jStaphylococcus aureus8[4][7]
Derivative 10fStaphylococcus aureus31[4][7]
Kinase Inhibition

The 2,7-naphthyridine scaffold has emerged as a promising framework for the development of kinase inhibitors. Specific derivatives have shown potent inhibitory activity against a range of kinases, including MET, c-Kit, and VEGFR-2.[1]

Quantitative Kinase Inhibition Data:

CompoundKinase TargetIC50 (nM)Reference
Derivative 10lVEGFR-256.5[1]
Derivative 10rVEGFR-231.7[1]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for rational drug design.

Key SAR Observations:

  • Substitution at the 1-amino group: Modifications at this position can significantly impact potency and selectivity. The introduction of various amines can lead to analogs with altered biological profiles, as seen in the synthesis of lophocladine B and its analogs.[1]

  • Substitution on the naphthyridine core: The introduction of substituents on the aromatic rings can influence physicochemical properties such as solubility and lipophilicity, as well as modulate interactions with the biological target. For example, the presence of a C-2 naphthyl ring in certain derivatives was found to be beneficial for potent cytotoxic activity.[5]

  • Introduction of a hydrazone linker: A hydrazone bridge has been identified as a key component of the pharmacophoric core for anti-staphylococcal activity, contributing to stable binding within the gyrase-DNA complex.[4]

Logical Relationship of SAR:

Core This compound Core Sub1 Substitution at 1-amino position Core->Sub1 Sub2 Substitution on Aromatic Rings Core->Sub2 Linker Introduction of Linker Moieties Core->Linker Activity Biological Activity (e.g., Potency, Selectivity) Sub1->Activity Sub2->Activity Linker->Activity

Caption: Key structural modifications influencing the biological activity of this compound derivatives.

Pharmacokinetics and ADME Properties

For any promising therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. While comprehensive in vivo pharmacokinetic data for a wide range of this compound derivatives is still emerging, in vitro and in silico methods can provide valuable early insights.

Key Considerations for ADME Profiling:

  • Solubility: The aqueous solubility of these generally planar aromatic compounds can be a challenge. Formulation strategies and the introduction of polar functional groups are important considerations.

  • Permeability: The ability of these compounds to cross biological membranes, such as the intestinal epithelium, will influence their oral bioavailability.

  • Metabolic Stability: The metabolic fate of the 2,7-naphthyridine core and its substituents will determine the half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) inhibition and induction assays are critical.

  • Plasma Protein Binding: The extent to which these compounds bind to plasma proteins will affect their free concentration and, consequently, their efficacy.

Experimental Workflow for In Vitro ADME Profiling:

Compound Test Compound Solubility Kinetic/Thermodynamic Solubility Assay Compound->Solubility Permeability Caco-2/PAMPA Permeability Assay Compound->Permeability Metabolism Microsomal Stability/ CYP Inhibition Assay Compound->Metabolism PPB Plasma Protein Binding Assay Compound->PPB Data ADME Profile Solubility->Data Permeability->Data Metabolism->Data PPB->Data

References

The 2,7-Naphthyridine Scaffold: A Technical Guide to a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2,7-naphthyridine core, a bicyclic aromatic heterocycle, has emerged as a quintessential "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties—a rigid planar backbone combined with strategically placed nitrogen atoms for hydrogen bonding—make it an ideal framework for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the medicinal chemistry of the 2,7-naphthyridine scaffold, synthesizing field-proven insights with rigorous scientific data. We will explore its synthesis, delve into its primary therapeutic applications in oncology and infectious diseases, dissect key structure-activity relationships (SAR), and provide actionable experimental protocols for researchers in the field.

The 2,7-Naphthyridine Core: A Foundation for Diverse Bioactivity

The 2,7-naphthyridine is one of six structural isomers of pyridopyridine.[1] Its inherent planarity allows for effective π-π stacking interactions with aromatic residues in protein binding pockets, while the nitrogen atoms at positions 2 and 7 act as key hydrogen bond acceptors. This combination of features underpins its ability to interact with a wide array of biological targets, leading to a broad spectrum of activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] Notably, derivatives of this scaffold have proven to be potent and selective inhibitors of various enzymes and kinases, making them highly valuable in the development of targeted therapies.[1]

Synthetic Strategies: Building the Core

The construction of the 2,7-naphthyridine ring system is a critical first step in the drug discovery cascade. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several robust strategies have been established.

Key Synthetic Approaches:

  • From Pyridine Derivatives: The most common methods involve the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine precursors.[1] This approach offers high modularity, allowing for the introduction of diversity elements early in the synthetic sequence.

  • From Acyclic Precursors: Cyclocondensation reactions of non-cyclic substrates can also yield the 2,7-naphthyridine core, providing an alternative route when suitable pyridine starting materials are inaccessible.[1]

  • Rearrangement of Heterocyclic Systems: The scaffold can also be synthesized through the rearrangement of related heterocycles like pyrrolo[3,4-c]pyridines or pyrano[3,4-c]pyridines.[1]

  • Specialized Routes for Analogs: Tricyclic systems, such as benzo[c][2][3]naphthyridines, are typically prepared from quinoline derivatives.[1] A notable development in this area is the Heck lactamization reaction, which enables the rapid synthesis of the naphthyridinone core, a key intermediate for many kinase inhibitors.[4]

Below is a generalized workflow illustrating a common synthetic paradigm for functionalized 2,7-naphthyridinones, which are prevalent in kinase inhibitor development.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Functionalization Pyridine Substituted Pyridine Heck Heck Lactamization (e.g., Pd(OAc)2, PPh3) Pyridine->Heck Acrylanilide Acrylanilide Derivative Acrylanilide->Heck Naphthyridinone Naphthyridinone Core Heck->Naphthyridinone Halogenation Halogenation (e.g., NBS/POCl3) Introduces handle for coupling Naphthyridinone->Halogenation HaloNaphthyridinone Halogenated Naphthyridinone Halogenation->HaloNaphthyridinone Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) HaloNaphthyridinone->Coupling FinalCompound Final 2,7-Naphthyridine Derivative Coupling->FinalCompound AmineOrBoronicAcid Amine or Boronic Acid AmineOrBoronicAcid->Coupling

Generalized Synthetic Workflow for 2,7-Naphthyridinone Derivatives.

Therapeutic Applications & Mechanisms of Action

The versatility of the 2,7-naphthyridine scaffold is best illustrated by its application across different therapeutic areas, most prominently in oncology and infectious diseases.

Oncology: Targeting Aberrant Kinase Signaling

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2,7-naphthyridine scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.

A. MASTL Kinase Inhibition: Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key regulator of mitosis.[5] It functions by inhibiting the tumor suppressor protein phosphatase 2A (PP2A), thereby maintaining the phosphorylated state of mitotic proteins.[6][7] MASTL is frequently upregulated in various cancers, and its inhibition leads to mitotic catastrophe and selective death of cancer cells.[5] Recently, novel 2,7-naphthyridine compounds have been identified as potent MASTL inhibitors, positioning them as attractive candidates for anticancer therapy.[5]

The MASTL signaling axis represents a critical node in cell cycle control. Its inhibition by a 2,7-naphthyridine-based drug can restore tumor suppressor activity.

MASTL_Pathway MASTL MASTL Kinase ENSA ENSA/ARPP19 MASTL->ENSA phosphorylates PP2A PP2A-B55 (Tumor Suppressor) ENSA->PP2A inhibits CDK_Substrates CDK Substrates (Promote Mitosis) PP2A->CDK_Substrates dephosphorylates Mitosis Mitotic Progression CDK_Substrates->Mitosis promotes Inhibitor 2,7-Naphthyridine Inhibitor Inhibitor->MASTL inhibits

MASTL Signaling Pathway and Point of Intervention.

B. MET Kinase Inhibition: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play pivotal roles in cell proliferation, motility, and invasion.[8] Aberrant c-MET activation is implicated in the progression and metastasis of numerous cancers.[9][10] The 2,7-naphthyridinone scaffold has been successfully utilized to develop potent MET kinase inhibitors.[11] For example, compound 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one) was identified as a MET inhibitor with favorable in vitro potency and excellent in vivo efficacy in xenograft models.[11] This highlights the scaffold's potential for developing orally bioavailable, targeted anticancer drugs.

Infectious Diseases: A New Front against Bacterial Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Naphthyridine derivatives, beginning with nalidixic acid, have a long history in this field.[12] Recently, 2,7-naphthyridine derivatives have shown promise as targeted anti-staphylococcal agents.[12]

Mechanism: DNA Gyrase Inhibition Certain 2,7-naphthyridine derivatives exhibit potent and selective bactericidal activity against Staphylococcus aureus.[12][13] The proposed mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12][14] These compounds are thought to stabilize the gyrase-DNA cleavage complex, leading to irreversible DNA breaks and cell death.[14][15] This mechanism is analogous to that of fluoroquinolones but involves different binding interactions, offering a potential avenue to overcome existing resistance.[14][16] The planar 2,7-naphthyridine core is believed to facilitate π-π stacking with DNA bases within the enzyme-DNA complex.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,7-naphthyridine scaffold has yielded crucial insights into the structural requirements for potency and selectivity.

Target ClassScaffold PositionFavorable Substituents & RationaleUnfavorable SubstituentsReference
Anticancer (General Cytotoxicity) C-2Naphthyl ring: Enhances potency, likely through increased hydrophobic interactions in the binding pocket.Small alkyl groups[17]
C-7Methyl group: Generally more active than substitution at C-5, suggesting a specific steric or electronic requirement.Bulky groups, no substitution[17]
MET Kinase C-8Substituted amino-phenyl groups: Crucial for engaging with the kinase hinge region. Specific substitutions (e.g., 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl) optimize binding and potency.Unsubstituted phenyl[11]
c-Kit/VEGFR-2 Kinase C-8Various amino-substituted groups: The nature of the substituent fine-tunes selectivity between c-Kit and VEGFR-2.-[11][18]
Antibacterial (S. aureus) C-3Hydrazone linker (-C=N-NH-): Forms an essential part of the pharmacophore, likely involved in hydrogen bonding within the DNA gyrase active site.Simple carboxylates[12]
C-6Phenyl group: Contributes to overall potency.-[12]

This table synthesizes general trends from the cited literature; specific SAR is highly dependent on the target and compound series.

Field-Proven Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness of generated data, a self-validating and robust experimental protocol is essential. Here, we outline a standard methodology for assessing the inhibitory activity of novel 2,7-naphthyridine derivatives against a target kinase, such as MASTL.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of light generated is inversely proportional to the kinase activity.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound 1. Prepare serial dilution of 2,7-Naphthyridine Test Compound Mix 3. Add Compound and Kinase Mix to 384-well plate Compound->Mix Reagents 2. Prepare Kinase Reaction Mix: - Kinase (e.g., MASTL) - Substrate (e.g., ENSA) - ATP - Reaction Buffer Reagents->Mix Incubate1 4. Incubate at RT (e.g., 60 min) Mix->Incubate1 AddADP 5. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Incubate1->AddADP Incubate2 6. Incubate at RT (e.g., 40 min) AddADP->Incubate2 AddDetection 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light via luciferase) Incubate2->AddDetection Incubate3 8. Incubate at RT (e.g., 30 min) AddDetection->Incubate3 Read 9. Measure Luminescence (Plate Reader) Incubate3->Read Plot 10. Plot Luminescence vs. log[Compound Concentration] Read->Plot Calculate 11. Calculate IC50 value (Non-linear regression) Plot->Calculate

Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the 2,7-naphthyridine test compound in DMSO, starting from a high concentration (e.g., 100 µM). Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions. Subsequently, add the kinase reaction mixture containing the target kinase (e.g., recombinant MASTL), its specific substrate (e.g., ENSA), and ATP in an appropriate kinase buffer.[19][20]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent. This terminates the kinase reaction and eliminates any remaining unconsumed ATP. Incubate for 40 minutes.[21]

  • Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin system to produce a luminescent signal. Incubate for 30 minutes.[21]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[21]

Future Perspectives & Conclusion

The 2,7-naphthyridine scaffold is poised to remain a cornerstone of medicinal chemistry. Its proven success as a kinase inhibitor framework suggests that its application will continue to expand within oncology, targeting not only MASTL and MET but also other kinases like c-Kit and VEGFR-2.[11] Furthermore, its re-emergence as a scaffold for novel antibacterial agents that can potentially circumvent existing resistance mechanisms is highly promising.

Future challenges will involve optimizing the pharmacokinetic and safety profiles of these derivatives. Fine-tuning substitutions to enhance cell permeability, reduce off-target effects, and improve metabolic stability will be critical for translating potent compounds into clinical candidates. The continued development of innovative synthetic methodologies will also be essential to rapidly explore the vast chemical space around this privileged core.

References

An In-Depth Technical Guide to the Synthesis and Applications of 2,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,7-naphthyridine scaffold, a class of nitrogen-containing heterocyclic compounds, has emerged as a privileged structure in medicinal chemistry and materials science.[1] As one of the six structural isomers of pyridopyridine, its unique arrangement of nitrogen atoms imparts distinct physicochemical properties, making it an attractive core for the design of novel therapeutic agents and functional materials.[2][3][4] This guide provides a comprehensive overview of the synthetic methodologies employed to construct the 2,7-naphthyridine core and explores its diverse applications, with a particular focus on drug discovery.

Derivatives of 2,7-naphthyridine exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[2][3] Their versatility has led to their investigation as potent and selective inhibitors of various enzymes and kinases, highlighting their potential in the development of targeted therapies.[3]

I. Synthetic Strategies for the 2,7-Naphthyridine Core

The construction of the 2,7-naphthyridine ring system can be achieved through several synthetic routes, which can be broadly categorized based on the starting materials.[2][3] These include syntheses from acyclic compounds, pyridine derivatives, and quinoline derivatives, as well as rearrangements of other heterocyclic systems.[2][3]

Synthesis from Pyridine Derivatives

A predominant method for synthesizing the 2,7-naphthyridine scaffold involves the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine derivatives.[2][3] This approach offers a high degree of control over the final substitution pattern of the bicyclic system.

1.1.1. Friedländer Annulation

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and related azaheterocycles, including naphthyridines.[5] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[5][6] For the synthesis of 2,7-naphthyridines, a suitably substituted aminopyridine derivative serves as the starting material.

The reaction is typically carried out by heating the reactants at high temperatures (150-220 °C) without a catalyst or by refluxing in a solvent with a catalyst.[5] Common catalysts include bases like piperidine, sodium ethoxide, and potassium hydroxide, as well as Lewis acids.[5] The choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the reaction. Novel amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high reactivity and regioselectivity in Friedländer annulations.[7]

Friedlander_Annulation cluster_reactants Reactants cluster_process Process cluster_product Product o-Aminopyridine_Aldehyde o-Aminopyridine Aldehyde/Ketone Condensation Condensation o-Aminopyridine_Aldehyde->Condensation Base or Acid Catalyst Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Dehydration Dehydration Cyclization->Dehydration 2,7-Naphthyridine 2,7-Naphthyridine Dehydration->2,7-Naphthyridine

Caption: Generalized workflow of the Friedländer Annulation for 2,7-naphthyridine synthesis.

Transition-Metal Catalyzed Syntheses

Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecular architectures efficiently.[8] These methods have been successfully applied to the synthesis of 2,7-naphthyridine derivatives, offering mild reaction conditions and broad functional group tolerance.

1.2.1. Ruthenium-Catalyzed [2+2+2] Cycloaddition

A convenient method for the synthesis of benzo[c][3][9]naphthyridinone derivatives involves a ruthenium-catalyzed [2+2+2] cycloaddition.[10] This reaction utilizes 1,7-diynes and cyanamides to construct the tricyclic core in good yields and with high regioselectivity.[10] This approach is amenable to a variety of substituted diynes and cyanamides, demonstrating its versatility.[10]

Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition

  • To a solution of the 1,7-diyne (1.0 equiv) and cyanamide (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol %).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired benzo[c][3][9]naphthyridinone.

Rearrangement of Heterocyclic Systems

The 2,7-naphthyridine scaffold can also be synthesized through the rearrangement of other heterocyclic systems, such as pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines.[2] A notable example is the Smiles rearrangement, which has been utilized in the synthesis of 1-amino-3-oxo-2,7-naphthyridines.[11]

II. Applications of 2,7-Naphthyridine Derivatives

The unique structural and electronic properties of the 2,7-naphthyridine core have led to its widespread application in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The 2,7-naphthyridine scaffold is a prominent feature in a variety of biologically active compounds, demonstrating a broad range of pharmacological activities.[2][3]

2.1.1. Kinase Inhibitors

A significant area of application for 2,7-naphthyridine derivatives is in the development of kinase inhibitors for cancer therapy.

  • MASTL Inhibitors: Novel 2,7-naphthyridine compounds have been identified as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[4][12][13] MASTL is a key mitotic kinase that is highly expressed in multiple cancers, making it an attractive drug target.[4][12] Inhibition of MASTL by these compounds has been shown to selectively eradicate cancer cells by inducing mitotic catastrophe.[4][12]

  • MET Kinase Inhibitors: 2,7-Naphthyridinone-based compounds have been developed as potent inhibitors of the MET kinase, a receptor tyrosine kinase implicated in various cancers.[14] One such inhibitor, compound 13f , displayed favorable in vitro potency, oral bioavailability, and excellent in vivo efficacy in xenograft models.[14]

  • PDK-1 Inhibitors: Substituted benzo[c][3][9]-naphthyridines have been prepared and shown to be potent inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK-1), another important target in cancer therapy.[15]

Kinase Target2,7-Naphthyridine ScaffoldTherapeutic AreaReference
MASTL2,7-NaphthyridineCancer[4][12][13]
MET2,7-NaphthyridinoneCancer[14]
PDK-1Benzo[c][3][9]-naphthyridineCancer[15]
2.1.2. Other Therapeutic Areas

Beyond oncology, 2,7-naphthyridine derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Agents: Certain 2,7-naphthyridine derivatives have demonstrated selective antimicrobial activity, particularly against Staphylococcus aureus.[16] This highlights their potential as leads for the development of new antibiotics to combat bacterial resistance.[16]

  • PDE5 Inhibitors: Novel 1,7- and 2,7-naphthyridine derivatives have been designed as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5), with potential applications in the treatment of erectile dysfunction.[17]

Materials Science

The unique electronic and photophysical properties of naphthyridines make them valuable building blocks in materials science.[1][18] Their electron-deficient nature is particularly advantageous for applications in organic electronics.[18]

  • Organic Electronics: 2,7-Naphthyridine derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), organic semiconductors, and sensors.[1] The ability to tune their electronic properties through functionalization allows for the development of materials with optimized performance characteristics.[1]

  • Non-linear Optics: Theoretical studies have suggested that 2,7-naphthyridine derivatives with push-pull chromophores could have applications in non-linear optics, including optical switching.[19]

Applications cluster_medicinal_chemistry Medicinal Chemistry cluster_materials_science Materials Science 2,7-Naphthyridine_Core 2,7-Naphthyridine Core Kinase_Inhibitors Kinase Inhibitors 2,7-Naphthyridine_Core->Kinase_Inhibitors Antimicrobial_Agents Antimicrobial Agents 2,7-Naphthyridine_Core->Antimicrobial_Agents PDE5_Inhibitors PDE5 Inhibitors 2,7-Naphthyridine_Core->PDE5_Inhibitors Organic_Electronics Organic Electronics 2,7-Naphthyridine_Core->Organic_Electronics Non-linear_Optics Non-linear Optics 2,7-Naphthyridine_Core->Non-linear_Optics

Caption: Diverse applications of the 2,7-naphthyridine scaffold.

Conclusion

The 2,7-naphthyridine scaffold continues to be a fertile ground for research and development in both medicinal chemistry and materials science. The diverse and efficient synthetic methodologies available for its construction, coupled with its broad range of biological activities and interesting photophysical properties, ensure its continued importance. As our understanding of the underlying biology of diseases and the principles of materials design deepens, we can expect to see the emergence of new and innovative applications for this versatile heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for 2,7-Naphthyridin-1-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Naphthyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[3][4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[6]

The naphthyridine core is a privileged scaffold in medicinal chemistry, with various isomers demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] Specifically, the 2,7-naphthyridine framework has emerged as a promising foundation for the design of potent and selective kinase inhibitors.[9][10][11][12] Derivatives of this scaffold have shown inhibitory activity against a variety of kinases, including MET, c-Kit, VEGFR-2, and MASTL, highlighting its versatility and potential in targeted therapy.[10][11][12][13]

This guide will delve into the practical aspects of working with 2,7-naphthyridin-1-amine-based kinase inhibitors, from initial biochemical characterization to cellular target engagement and functional analysis.

Part 1: Initial Evaluation of Kinase Inhibitory Activity

The first step in characterizing a novel kinase inhibitor is to determine its potency and selectivity through in vitro biochemical assays.[6] These assays directly measure the inhibitor's ability to block the enzymatic activity of a purified kinase.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common and robust method for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific kinase. The assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[1]

Principle: The amount of ADP generated is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • This compound test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the purified kinase solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation:

Kinase TargetThis compound Derivative (IC50, nM)Staurosporine (IC50, nM) (Control)
Kinase AExample: 25Example: 5
Kinase BExample: 500Example: 15
Kinase CExample: >10,000Example: 20

Part 2: Cellular Target Engagement and Functional Consequences

While in vitro assays are crucial for determining direct inhibitory activity, it is essential to assess the compound's performance in a more physiologically relevant context.[14] Cell-based assays provide insights into a compound's ability to enter cells, engage its target kinase, and elicit a functional response.[4][6]

Visualizing the Kinase Inhibition Workflow

The following diagram illustrates the general workflow for evaluating a kinase inhibitor, from initial biochemical screening to cellular and in vivo studies.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Evaluation cluster_2 In Vivo Studies biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) selectivity_profiling Kinase Selectivity Profiling (Kinome Scan) biochemical_assay->selectivity_profiling Determine IC50 target_engagement Target Engagement Assay (e.g., NanoBRET) selectivity_profiling->target_engagement Lead Compound cellular_potency Cellular Potency Assay (Phosphorylation) target_engagement->cellular_potency Confirm Target Binding phenotypic_assay Phenotypic Assay (Cell Proliferation) cellular_potency->phenotypic_assay Assess Functional Outcome pk_pd Pharmacokinetics & Pharmacodynamics phenotypic_assay->pk_pd Candidate Selection efficacy In Vivo Efficacy (Xenograft Models) pk_pd->efficacy Establish Dose & Schedule caption Workflow for Kinase Inhibitor Evaluation

Caption: Workflow for Kinase Inhibitor Evaluation

Protocol 2: Cellular Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a compound to its target kinase within living cells.[15][16]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A NanoLuc® luciferase-tagged kinase is expressed in cells, and a cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its close proximity to the NanoLuc®-kinase fusion results in a high BRET signal. A test compound that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in the BRET signal. This decrease is proportional to the compound's affinity for the target kinase in a cellular environment.[16]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the NanoLuc®-kinase fusion protein of interest

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound test compound

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Transfection:

    • Plate HEK293 cells in a 6-well plate and grow to ~80-90% confluency.

    • Co-transfect the cells with the NanoLuc®-kinase fusion plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours post-transfection.

  • Cell Plating for Assay:

    • Trypsinize and resuspend the transfected cells in Opti-MEM®.

    • Plate the cells into a white assay plate at an optimized density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound test compound in Opti-MEM®.

    • Add the diluted compound to the appropriate wells of the assay plate.

    • Add the NanoBRET™ Kinase Tracer to all wells at a pre-determined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase.[4][16]

Principle: If the this compound derivative effectively inhibits the target kinase in cells, the phosphorylation of its downstream substrates will be reduced. This change in phosphorylation can be detected using phospho-specific antibodies.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Complete cell culture medium.

  • This compound test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: phospho-specific antibody for the substrate and a total protein antibody for the substrate (as a loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • The membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the substrate to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.

Visualizing a Kinase Signaling Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway that can be inhibited by a this compound derivative.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates & Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase_B Inhibits caption Inhibition of a Kinase Signaling Pathway

Caption: Inhibition of a Kinase Signaling Pathway

Part 3: Structure-Activity Relationship (SAR) and Selectivity

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a kinase inhibitor series.[8][9] This involves synthesizing and testing a variety of analogs of the this compound scaffold to identify key structural features that contribute to its inhibitory activity.

Key Considerations for SAR Studies:

  • Hinge-Binding Motifs: The 2,7-naphthyridine core itself often forms hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[17] The amino group at the 1-position can also play a role in these interactions.[18]

  • Substitutions on the Naphthyridine Ring: Modifications at other positions of the 2,7-naphthyridine ring can influence potency, selectivity, and physicochemical properties. For example, substitutions can be directed towards solvent-exposed regions or hydrophobic pockets within the ATP-binding site.

  • Pharmacokinetic Properties: SAR studies should also aim to improve drug-like properties such as solubility, metabolic stability, and cell permeability.

Kinase Selectivity Profiling:

To assess the selectivity of a lead compound, it is essential to screen it against a broad panel of kinases (kinome scanning). This provides a comprehensive view of the inhibitor's on-target and off-target activities, which is critical for predicting potential therapeutic efficacy and toxicity.[6][19]

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The protocols and principles outlined in this guide provide a robust framework for the characterization and optimization of these compounds. By systematically evaluating their biochemical and cellular activities, researchers can advance the most promising candidates towards preclinical and clinical development, ultimately contributing to the discovery of new targeted therapies.

References

Application Note & Protocol: A Robust Synthetic Pathway to 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] As one of the six structural isomers of pyridopyridine, its derivatives have demonstrated a remarkable breadth of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant properties.[1][2][3] This versatility has established the 2,7-naphthyridine framework as a valuable starting point for the design of novel therapeutic agents.[2]

Within this important class of compounds, 1-amino-3-oxo-2,7-naphthyridines represent key synthetic intermediates. They serve as versatile building blocks for the construction of more complex, fused heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines, which are themselves of significant interest for biological screening.[4][5][6]

This application note provides a detailed, field-proven guide for the synthesis of 1-amino-3-oxo-2,7-naphthyridines. We present a robust and efficient multi-step pathway centered around a key Smiles rearrangement, a powerful tool in modern organic synthesis.[4][6] The protocols described herein are designed to be self-validating, with clear explanations for experimental choices to ensure reproducibility and success for researchers in synthetic and medicinal chemistry.

Overall Synthetic Strategy

The synthesis of the target 1-amino-3-oxo-2,7-naphthyridine scaffold is achieved through a logical three-step sequence starting from readily accessible 1,3-dichloro-2,7-naphthyridine precursors. The overall workflow is outlined below.

G A Step 1: Selective Amination (Starting Material: 1,3-Dichloro-2,7-naphthyridine) B Step 2: Thioetherification (Intermediate: 1-Amino-3-chloro-2,7-naphthyridine) A->B  Cyclic Amine, EtOH C Step 3: Smiles Rearrangement (Intermediate: 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine) B->C  2-Mercaptoethanol, Base D Final Product (1-Amino-3-oxo-2,7-naphthyridine) C->D  NaOH (aq)

Figure 1: High-level workflow for the synthesis of 1-amino-3-oxo-2,7-naphthyridines.

The causality behind this strategy is as follows:

  • Step 1: A selective nucleophilic aromatic substitution (SNAr) at the more reactive C1 position with a cyclic amine introduces the requisite amino group.

  • Step 2: The remaining chlorine at C3 is substituted with 2-mercaptoethanol to install the side chain necessary for the subsequent rearrangement.

  • Step 3: Under basic conditions, the molecule undergoes an intramolecular SNAr—a Smiles rearrangement—to yield the final 1-amino-3-oxo product with high efficiency.[4][6]

Mechanistic Deep Dive: The Smiles Rearrangement

The cornerstone of this synthetic route is the Smiles rearrangement, a classic yet powerful intramolecular nucleophilic aromatic substitution reaction.[4][6] Understanding its mechanism is critical for optimizing reaction conditions and troubleshooting.

The process is initiated by the deprotonation of the hydroxyl group of the 2-hydroxyethyl thioether side chain under basic conditions. This generates a potent proximate nucleophile (alkoxide) which then attacks the electrophilic carbon C3 of the naphthyridine ring, to which the sulfur atom is attached. This forms a transient spirocyclic intermediate (a Meisenheimer complex). Subsequent cleavage of the C-S bond and protonation of the resulting thiol yields the final, thermodynamically stable 3-oxo (lactam) product.

G cluster_0 Mechanism of Smiles Rearrangement A Starting Thioether (Deprotonation of OH) B Alkoxide Intermediate A->B Base (OH⁻) C Spirocyclic Intermediate (Meisenheimer Complex) B->C Intramolecular Nucleophilic Attack D Final Product (Lactam Form) C->D C-S Bond Cleavage & Protonation

Figure 2: Key stages of the Smiles rearrangement in the 2,7-naphthyridine system.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of 1-Amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (General Procedure)

This protocol describes the selective amination at the C1 position.

  • Rationale: The C1 position of the 1,3-dichloro-2,7-naphthyridine is more susceptible to nucleophilic attack than the C3 position. Using a secondary cyclic amine under mild conditions allows for selective monosubstitution.

  • Materials:

    • 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1.0 equiv)

    • Cyclic amine (e.g., pyrrolidine, piperidine, azepane) (2.2 equiv)

    • Absolute Ethanol (as solvent)

  • Procedure:

    • Dissolve the starting 1,3-dichloro-2,7-naphthyridine derivative in absolute ethanol.

    • Add the cyclic amine (2.2 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by column chromatography (silica gel, appropriate eluent) or recrystallization to yield the pure 1-amino-3-chloro product.[7][8]

Protocol 2: Synthesis of 1-Amino-3-[(2-hydroxyethyl)thio]-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (General Procedure)

This step installs the side chain required for the rearrangement.

  • Rationale: A simple SNAr reaction with 2-mercaptoethanol in the presence of a base replaces the C3 chlorine with the hydroxyethyl thioether moiety.

  • Materials:

    • 1-Amino-3-chloro-2,7-naphthyridine from Protocol 1 (1.0 equiv)

    • 2-Mercaptoethanol (1.2 equiv)

    • Sodium hydroxide (NaOH) (1.2 equiv)

    • Ethanol (95%)

  • Procedure:

    • To a solution of 2-mercaptoethanol in 95% ethanol, add sodium hydroxide and stir for 15-20 minutes at room temperature.

    • Add the 1-amino-3-chloro-2,7-naphthyridine derivative to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure thioether.[4]

Protocol 3: Smiles Rearrangement to Synthesize 1-Amino-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles (General Procedure)

This is the key transformation to the final product.

  • Rationale: The use of a strong aqueous base (NaOH) facilitates the deprotonation of the terminal hydroxyl group, initiating the intramolecular rearrangement cascade to form the thermodynamically favored lactam product.

  • Materials:

    • 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine from Protocol 2 (1.0 equiv)

    • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Suspend the 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivative in a 10% aqueous solution of NaOH.

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • Maintain the temperature for 1-2 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture carefully with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of ~7.

    • The resulting precipitate is the final product. Collect it by filtration.

    • Wash the solid thoroughly with water and dry under vacuum to yield the pure 1-amino-3-oxo-2,7-naphthyridine.[4][6]

Representative Data and Characterization

The described synthetic route consistently provides the target compounds in high yields. The final products exist predominantly in the lactam tautomeric form, which can be confirmed by spectroscopic analysis.[4]

Starting Amine (in Step 1)R-Group (at N7)Final ProductYield (%)M.P. (°C)
Pyrrolidinei-Pr7-Isopropyl-3-oxo-1-(pyrrolidin-1-yl)-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile85240–242
Azepanei-Pr1-(Azepan-1-yl)-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile[9]81208–210[9]
PyrrolidineBn7-Benzyl-3-oxo-1-(pyrrolidin-1-yl)-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrileHighN/A
PiperidineBn7-Benzyl-3-oxo-1-(piperidin-1-yl)-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrileHighN/A

Data compiled from Sirakanyan et al. (2022 & 2024).[4][7][9] Yields are for the final Smiles rearrangement step.

Key Spectroscopic Signatures:

  • IR Spectroscopy: The presence of a strong carbonyl (C=O) absorption band around 1636–1638 cm⁻¹ and an N-H stretch in the region of 3222–3226 cm⁻¹ confirms the lactam structure. The nitrile (C≡N) group appears at 2208–2210 cm⁻¹.[4][9]

  • ¹H NMR Spectroscopy: In solution (e.g., DMSO-d₆), a broad singlet corresponding to the lactam N-H proton is typically observed at a downfield chemical shift (δ 10.5–10.9 ppm).[4][9]

Conclusion and Future Perspectives

This application note details a highly efficient and reliable method for the synthesis of 1-amino-3-oxo-2,7-naphthyridines. The strategy, leveraging a key Smiles rearrangement, is characterized by high yields, operational simplicity, and access to a diverse range of analogs by varying the substituents at the N1 and N7 positions.

The synthesized 1-amino-3-oxo-2,7-naphthyridines are not merely synthetic endpoints but valuable platforms for further chemical exploration. They are ideal precursors for creating libraries of fused heterocyclic compounds, thereby providing medicinal chemists with a rich source of novel molecular architectures for drug discovery programs targeting a wide array of diseases.[4][5]

References

Application Notes and Protocols: Strategic Implementation of the Smiles Rearrangement for the Synthesis of 2,7-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2,7-naphthyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and analgesic properties.[1][2][3] This application note provides a detailed guide to the synthesis of functionalized 2,7-naphthyridine derivatives through a strategic application of the Smiles rearrangement, a powerful intramolecular nucleophilic aromatic substitution reaction. We will delve into the mechanistic underpinnings of this transformation, offer a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of 2,7-Naphthyridines and the Utility of the Smiles Rearrangement

The development of novel synthetic routes to complex heterocyclic systems is a cornerstone of modern drug discovery. The 2,7-naphthyridine framework, an isomeric form of pyridopyridine, has garnered significant attention due to its presence in numerous biologically active compounds.[1][2][4] Derivatives have shown promise as antimicrobial agents, particularly against resilient pathogens like Staphylococcus aureus, and as potential anticancer therapeutics.[3][5][6]

Traditional methods for the synthesis of 2,7-naphthyridines often involve multi-step sequences, including cyclocondensation or intramolecular cyclization of pyridine derivatives.[1][2] However, these approaches can sometimes lack efficiency or the ability to introduce diverse functionalities. The Smiles rearrangement offers an elegant and powerful alternative for the construction of highly substituted 2,7-naphthyridine systems.[7][8] This intramolecular nucleophilic aromatic substitution (SNAr) reaction allows for significant skeletal reorganization under relatively mild conditions, providing access to unique chemical space.[9][10][11]

This guide will focus on a specific and validated application of the Smiles rearrangement in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, which are valuable intermediates for the generation of further derivatives, such as furo[2,3-c]-2,7-naphthyridines.[7][12]

The Smiles Rearrangement: A Mechanistic Overview

The Smiles rearrangement is a classic organic transformation involving the intramolecular migration of an aryl group from one heteroatom to another.[9] The driving force for this reaction is the formation of a more stable product, often facilitated by the electronic properties of the aromatic ring and the nature of the linking chain and heteroatoms.

In the context of 2,7-naphthyridine synthesis, the rearrangement proceeds through a well-defined SNAr mechanism. The key steps are:

  • Deprotonation: The reaction is typically initiated by a base, which deprotonates a nucleophilic heteroatom (e.g., the hydroxyl group in 2-mercaptoethanol).

  • Intramolecular Attack: The resulting nucleophile attacks an electron-deficient carbon atom on the 2,7-naphthyridine ring, leading to the formation of a spirocyclic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

  • Ring Opening and Rearomatization: The Meisenheimer complex then collapses, leading to the cleavage of a carbon-heteroatom bond and the formation of the rearranged product with concomitant rearomatization of the pyridine ring.

Below is a graphical representation of the proposed mechanism for the synthesis of 1-amino-3-oxo-2,7-naphthyridines.[7]

Smiles_Mechanism cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Rearranged Product start 1-amino-3-[(2-hydroxyethyl)thio]- 2,7-naphthyridine-4-carbonitrile meisenheimer Spirocyclic Meisenheimer Complex (Anionic) start->meisenheimer  Base (e.g., K2CO3)  Intramolecular  Nucleophilic Attack   product 1-amino-3-oxo-2,7-naphthyridine meisenheimer->product  Ring Opening &  Rearomatization   byproduct Thiirane (polymerizes) meisenheimer->byproduct  Elimination

Figure 1: Proposed mechanism of the Smiles rearrangement in the synthesis of 1-amino-3-oxo-2,7-naphthyridines.

Experimental Protocols: A Step-by-Step Guide

The following protocol is a representative example for the synthesis of 1-amino-3-oxo-2,7-naphthyridines via a Smiles rearrangement, adapted from established literature procedures.[7][12]

Synthesis of 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Materials:

  • 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (starting material)

  • 2-Mercaptoethanol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), absolute

  • Ethanol

  • Distilled water

Procedure:

  • To a stirred suspension of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (10 mmol) and potassium carbonate (2.76 g, 20 mmol) in absolute DMF (50 mL), add 2-mercaptoethanol (0.84 mL, 12 mmol).

  • Heat the reaction mixture with stirring at 85-100 °C for 15 hours.

  • After cooling to room temperature, add water (50 mL) to the reaction mixture.

  • The resulting crystalline product should be collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure desired compound.

Smiles Rearrangement to 1-amino-3-oxo-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Materials:

  • 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), absolute

  • Distilled water

Procedure:

  • A mixture of 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (10 mmol) and potassium carbonate (2.76 g, 20 mmol) in absolute DMF (50 mL) is stirred at 120-130 °C for 10 hours.

  • After cooling, add water (50 mL) to the reaction mixture.

  • The precipitated product is filtered, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Expert Insights and Trustworthiness:

  • Causality of Experimental Choices: The use of a polar aprotic solvent like DMF is crucial for dissolving the reagents and facilitating the SNAr reaction. Potassium carbonate acts as a base to deprotonate the 2-mercaptoethanol in the first step and the hydroxyl group of the intermediate in the second step, initiating the nucleophilic attack. The elevated temperatures provide the necessary activation energy for the rearrangement to occur.

  • Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. The expected spectral data for the starting materials and products are well-documented in the cited literature, providing a benchmark for validation.[7][12]

Experimental_Workflow cluster_step1 Step 1: Synthesis of Thioether Intermediate cluster_step2 Step 2: Smiles Rearrangement A Combine Starting Material, K2CO3, and 2-Mercaptoethanol in DMF B Heat at 85-100 °C for 15h A->B C Workup: Add H2O, Filter, Wash, Dry B->C D Purification: Recrystallization from Ethanol C->D E Combine Thioether Intermediate and K2CO3 in DMF D->E  Intermediate Product   F Heat at 120-130 °C for 10h E->F G Workup: Add H2O, Filter, Wash, Dry F->G H Purification: Recrystallization G->H

Figure 2: A generalized experimental workflow for the two-step synthesis of 1-amino-3-oxo-2,7-naphthyridines.

Data Presentation: Representative Yields and Conditions

The Smiles rearrangement has been successfully applied to a variety of substituted 2,7-naphthyridine precursors. The following table summarizes representative data from the literature to provide an expectation of the reaction's efficiency.

Starting Material (Substituent at C1)Reaction Time (h)Temperature (°C)Yield (%)Reference
Pyrrolidin-1-yl10120-13077[7]
Azepan-1-yl10120-13082[7]
Piperidin-1-ylNot specifiedNot specifiedHigh[12]

Note: Yields are for the Smiles rearrangement step.

Conclusion

The Smiles rearrangement is a highly effective and versatile method for the synthesis of functionalized 2,7-naphthyridine derivatives. This application note has provided a comprehensive overview of the reaction mechanism, a detailed and validated experimental protocol, and insights into the critical parameters for success. By leveraging this powerful transformation, researchers in medicinal chemistry and drug development can efficiently access novel 2,7-naphthyridine-based compounds for biological screening and lead optimization.

References

Application Notes & Protocols: Synthesis of 2,7-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including antitumor, antimicrobial, and enzyme inhibitory properties.[1][2] Consequently, the development of robust and versatile synthetic routes to access functionalized 2,7-naphthyridines is of paramount importance in medicinal chemistry and drug discovery. This application note provides a comprehensive guide to the synthesis of 2,7-naphthyridin-1-amine, a key building block for library development. Two distinct and reliable protocols are presented: a modern palladium-catalyzed Buchwald-Hartwig amination and a classical nucleophilic aromatic substitution (SNAr). The guide details the synthesis of the crucial precursor, 1-chloro-2,7-naphthyridine, and provides in-depth, step-by-step protocols for its subsequent amination, complete with mechanistic insights and comparative data to aid researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of the 2,7-Naphthyridine Core

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, exist as six distinct isomers. Among these, the 2,7-naphthyridine core has garnered significant attention from the pharmaceutical research community. Compounds incorporating this scaffold have been identified as potent and selective inhibitors of various enzymes and kinases, and they exhibit a broad range of therapeutic effects, including cytotoxic, antitumor, analgesic, and anticonvulsant activities.[1][3] The nitrogen atoms within the ring system not only influence the molecule's electronics and ability to form key hydrogen bonds with biological targets but also provide vectors for synthetic modification. This compound, in particular, serves as a versatile precursor, enabling the introduction of diverse functionalities at the C1 position to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.[4]

Overall Synthetic Strategy

The synthesis of this compound is most efficiently approached via a common halogenated intermediate, 1-chloro-2,7-naphthyridine (3) . This intermediate is prepared in two steps from commercially available starting materials. Once obtained, the chloro-substituent can be displaced by an amino group using either modern cross-coupling chemistry or classical substitution methods.

G cluster_prep Part 1: Intermediate Synthesis cluster_amination Part 2: Amination Protocols 3-Cyano-4-methylpyridine 3-Cyano-4-methylpyridine 2,7-Naphthyridin-1(2H)-one 2,7-Naphthyridin-1(2H)-one 3-Cyano-4-methylpyridine->2,7-Naphthyridin-1(2H)-one 1. DMF-DMA 2. H+ Cyclization 1-Chloro-2,7-naphthyridine 1-Chloro-2,7-naphthyridine 2,7-Naphthyridin-1(2H)-one->1-Chloro-2,7-naphthyridine POCl3, Reflux Protocol A Protocol A 1-Chloro-2,7-naphthyridine->Protocol A Buchwald-Hartwig Amination Protocol B Protocol B 1-Chloro-2,7-naphthyridine->Protocol B S_NAr Reaction This compound This compound Protocol A->this compound Protocol B->this compound

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Key Intermediate 1-Chloro-2,7-naphthyridine

Step 1.1: Synthesis of 2,7-Naphthyridin-1(2H)-one (2)

This procedure builds the second ring of the naphthyridine system through a condensation-cyclization sequence starting from 3-cyano-4-methylpyridine.

  • Mechanistic Rationale: The reaction proceeds via the formation of a reactive enaminonitrile intermediate. The highly electrophilic N,N-dimethylformamide dimethyl acetal (DMF-DMA) reacts with the acidic methyl group of 3-cyano-4-methylpyridine. The resulting enamine then undergoes an intramolecular cyclization under acidic conditions, where the enamine nitrogen attacks the nitrile carbon, followed by tautomerization to yield the stable naphthyridinone product.

Protocol:

  • To a solution of 3-cyano-4-methylpyridine (1.0 eq) in dry N,N-dimethylformamide (DMF, 3-5 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture at 120-130 °C for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess DMF and DMF-DMA.

  • To the crude residue, add a mixture of acetic acid and water (e.g., a 2:1 v/v mixture, 5 mL per gram of initial starting material).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours to facilitate cyclization.

  • Cool the solution to room temperature, then place it in an ice bath. The product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol or diethyl ether.

  • Dry the solid under vacuum to afford 2,7-naphthyridin-1(2H)-one (2) as a solid. The material is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 1.2: Chlorination to 1-Chloro-2,7-naphthyridine (3)

This step converts the naphthyridinone into the corresponding chloro-derivative, which is an excellent electrophile for subsequent substitution reactions.

  • Mechanistic Rationale: 2,7-Naphthyridin-1(2H)-one exists in tautomeric equilibrium with its hydroxy form, 2,7-naphthyridin-1-ol. Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. The lone pair on the carbonyl (or hydroxyl) oxygen attacks the electrophilic phosphorus atom, initiating a sequence that ultimately replaces the C-O bond with a C-Cl bond, driven by the formation of stable phosphorus-oxygen byproducts.[5][6]

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Place 2,7-naphthyridin-1(2H)-one (2) (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq, serving as reagent and solvent).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor by TLC (quenching an aliquot carefully with ice/bicarbonate solution and extracting with ethyl acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic quench.

  • Once the quench is complete, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-chloro-2,7-naphthyridine (3) .

Part 2: Amination of 1-Chloro-2,7-naphthyridine

Protocol A: Buchwald-Hartwig Amination

This protocol employs a palladium-catalyzed cross-coupling reaction, a powerful and versatile method in modern organic synthesis for forming carbon-nitrogen bonds.[3] Due to the challenges of using ammonia directly, an "ammonia equivalent" is used, followed by a simple hydrolysis step to reveal the primary amine.[7]

  • Expertise & Causality: The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical; it promotes the rate-limiting oxidative addition of the palladium(0) catalyst to the C-Cl bond and facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine (or ammonia equivalent) after it coordinates to the palladium(II) center, forming the key palladium-amido complex that precedes reductive elimination.

G 1-Chloro-2,7-naphthyridine 1-Chloro-2,7-naphthyridine ReactionVessel Pd₂(dba)₃, Ligand NaOtBu, Benzophenone Imine Toluene, 100 °C 1-Chloro-2,7-naphthyridine->ReactionVessel Intermediate Iminyl-Naphthyridine Adduct ReactionVessel->Intermediate Hydrolysis Aqueous HCl THF Intermediate->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Workflow for Buchwald-Hartwig Amination Protocol.

Protocol:

  • To an oven-dried Schlenk flask or reaction vial, add 1-chloro-2,7-naphthyridine (3) (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand such as XPhos (0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add benzophenone imine (1.2 eq) as the ammonia equivalent, followed by anhydrous toluene (0.1 M concentration relative to the starting halide).

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 8-24 hours, or until the starting material is consumed as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure. The crude residue is the imine-coupled intermediate.

  • Dissolve the crude intermediate in tetrahydrofuran (THF, 0.1 M). Add 2M aqueous hydrochloric acid (HCl, 2-3 eq) and stir at room temperature for 1-2 hours to hydrolyze the imine.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography to yield This compound .

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This classical method leverages the intrinsic electrophilicity of the C1 position on the 2,7-naphthyridine ring, which is activated by the electron-withdrawing effects of the ring nitrogen atoms. It is a direct, catalyst-free approach.

  • Expertise & Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (ammonia) attacks the electron-deficient carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electronegative nitrogen atoms of the ring system, stabilizing the intermediate. In the second step, the leaving group is expelled, and aromaticity is restored to yield the substituted product. This reaction often requires heat and pressure to overcome the initial energy barrier of disrupting the aromatic system.

G 1-Chloro-2,7-naphthyridine 1-Chloro-2,7-naphthyridine ReactionVessel NH₃ in MeOH Sealed Vessel 120-140 °C 1-Chloro-2,7-naphthyridine->ReactionVessel Workup Concentration & Purification ReactionVessel->Workup FinalProduct This compound Workup->FinalProduct

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) Protocol.

Protocol:

  • Caution: This reaction must be performed in a sealed pressure vessel capable of withstanding high temperatures and pressures.

  • Place 1-chloro-2,7-naphthyridine (3) (1.0 eq) into a pressure-rated reaction vessel.

  • Add a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq). The solvent volume should be sufficient to ensure dissolution at temperature (e.g., 0.1-0.2 M).

  • Seal the vessel securely.

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Crucially, cool the vessel completely to room temperature or below before attempting to open it.

  • Once cooled, open the vessel in a well-ventilated fume hood.

  • Transfer the contents to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • The crude residue can be purified by flash column chromatography on silica gel (eluting with a DCM/methanol or ethyl acetate/methanol gradient) to afford This compound .

Data Summary and Protocol Comparison

ParameterProtocol A: Buchwald-Hartwig AminationProtocol B: SNAr
Key Reagents Pd₂(dba)₃, Phosphine Ligand, NaOtBu, Benzophenone ImineAmmonia in Methanol (or aqueous ammonia)
Catalyst Required? Yes (Palladium)No
Temperature 80 - 110 °C120 - 150 °C
Pressure AtmosphericHigh Pressure (Sealed Vessel)
Reaction Time 8 - 24 hours12 - 24 hours
Typical Yield High (often >80%)Moderate to Good (50-80%)
Substrate Scope Very Broad; tolerant of many functional groups.More limited; sensitive to other electrophilic sites.
Advantages Milder conditions, high yields, high functional group tolerance.Operationally simple, no catalyst cost or removal.
Disadvantages Cost of catalyst/ligand, requires inert atmosphere, two-step amination/hydrolysis.Requires high temperature/pressure equipment, potentially lower yields.

Conclusion

The synthesis of this compound can be reliably achieved through the functionalization of a 1-chloro-2,7-naphthyridine intermediate. The choice between a palladium-catalyzed Buchwald-Hartwig amination and a classical SNAr reaction depends on the specific requirements of the researcher. The Buchwald-Hartwig protocol offers superior yields and functional group tolerance, making it ideal for complex molecule synthesis. The SNAr method, while requiring more forcing conditions, provides a cost-effective and operationally simpler alternative for producing the target compound on a larger scale. Both protocols are robust and provide reliable access to this valuable building block for drug discovery and development.

References

The 2,7-Naphthyridine Scaffold: A Privileged Structure for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for the Utilization of 2,7-Naphthyridin-1-amine

Introduction: The Strategic Value of the 2,7-Naphthyridine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, distinct biological targets through versatile, targeted modifications. The 2,7-naphthyridine core, a bicyclic aromatic heterocycle, is a prime example of such a scaffold.[1][2] Its rigid structure, featuring two fused pyridine rings, presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal foundation for developing potent and selective therapeutic agents.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antitumor, antimicrobial, analgesic, and anti-inflammatory properties.[1][4]

This guide focuses on a key starting material, This compound , and its application in drug discovery, with a particular emphasis on the development of protein kinase inhibitors—a class of drugs that has revolutionized the treatment of cancer and other diseases.[5] We will explore its chemical properties, provide a detailed synthetic protocol for its derivatization, and outline robust methodologies for the biological evaluation of the resulting compounds.

Physicochemical Profile of this compound

A thorough understanding of the starting material's properties is fundamental to successful downstream chemistry and interpretation of biological data. This compound is a stable, solid compound that serves as a versatile building block for library synthesis.

PropertyValueSource / Remark
Molecular Formula C₈H₇N₃[6]
Molecular Weight 145.16 g/mol [6]
Appearance Tan Solid
Boiling Point 363.67 °C at 760 mmHgPredicted[6]
Density 1.293 g/cm³Predicted[6]
pKa 5.54 ± 0.30Predicted[6]
CAS Number 27225-00-9[6]

This data provides a baseline for reaction planning, such as solvent selection and purification strategies, and for initial computational modeling of drug-like properties.

Core Application: A Versatile Scaffold for Kinase Inhibitors

The 2,7-naphthyridine moiety is particularly prominent in the design of ATP-competitive kinase inhibitors. The nitrogen atoms in the bicyclic system can act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP to anchor the inhibitor in the enzyme's active site. The 1-amino group of this compound provides a key vector for chemical modification, allowing for the introduction of various substituents to achieve potency and selectivity against specific kinase targets.

Research has successfully leveraged this scaffold to develop potent inhibitors for several clinically relevant kinases, including:

  • MET Kinase: A key driver in various cancers.[7]

  • c-Kit and VEGFR-2: Important targets in oncology and angiogenesis.[5]

  • PDK-1: A central node in the PI3K signaling pathway.[6]

  • Casein Kinase 2 (CK2): Implicated in numerous cellular processes and diseases.[8]

The general workflow for leveraging this scaffold in a kinase inhibitor discovery program is outlined below.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Scaffold Selection (this compound) B Library Synthesis (e.g., Suzuki Coupling) A->B C Purification & Characterization B->C D In Vitro Kinase Assay (e.g., ADP-Glo) C->D Test Compounds E Identify 'Hits' (Compounds with >50% Inhibition) D->E F Dose-Response & IC50 Determination E->F G Cell-Based Assays (e.g., MTT for Viability) F->G Potent Hits H Structure-Activity Relationship (SAR) Studies G->H H->B Synthesize New Analogs I ADME/Tox Profiling H->I

References

Probing the Potent World of 2,7-Naphthyridines: Application Notes and Protocols for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the 2,7-naphthyridine scaffold has emerged as a promising chemotype.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for exploring the antimicrobial applications of 2,7-naphthyridine derivatives. We will delve into the synthesis of these compounds, robust methods for evaluating their antimicrobial efficacy, assays to elucidate their mechanism of action, and essential cytotoxicity assessments.

Introduction: The Scientific Imperative for New Antimicrobials

The waning efficacy of existing antibiotics necessitates the exploration of new chemical entities with novel mechanisms of action. Naphthyridines, a class of N-heterocyclic compounds composed of two fused pyridine rings, have demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial properties.[4][5] The 2,7-naphthyridine isomer, in particular, has garnered attention for its potent and sometimes selective activity against clinically relevant pathogens.

One of the primary mechanisms of action for many antimicrobial naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated and attractive targets for antibiotic development. By stabilizing the enzyme-DNA cleavage complex, these compounds introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[7][8][9][10][11]

This document will provide a practical framework for the investigation of 2,7-naphthyridine derivatives, from initial synthesis to biological characterization.

I. Synthesis of Bioactive 2,7-Naphthyridine Derivatives

The synthesis of the 2,7-naphthyridine core and its derivatives can be achieved through various organic chemistry routes.[1][12] A common strategy involves the cyclization of appropriately substituted pyridine precursors. For the purpose of these application notes, we will outline a representative synthesis of a key intermediate, ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate, which can be further modified to generate a library of derivatives.

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate

This protocol is adapted from established synthetic methodologies for naphthyridine compounds.

Materials:

  • Ethyl acetoacetate

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium metal

  • Diethyl ether

Procedure:

  • Step 1: Synthesis of 2-hydroxy-4,7-dimethyl-1,8-naphthyridine. In a round-bottom flask, cautiously add 5 mL of concentrated sulfuric acid to a mixture of ethyl acetoacetate (0.1 moles) and 2-amino-6-methylpyridine (0.1 moles).

  • Heat the reaction mixture under reflux at 135°C in an oil bath with continuous stirring for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product, wash with cold water, and dry. Recrystallize the crude product from a methanol-ether mixture to yield pure 2-hydroxy-4,7-dimethyl-1,8-naphthyridine.

  • Step 2: Formation of the Sodium Salt. Prepare a solution of sodium ethoxide by dissolving sodium metal (0.01 gram-atoms) in 100 mL of absolute ethanol.

  • To the sodium ethoxide solution, add the synthesized 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester (0.01 mole), an analogous naphthyridine derivative.[13]

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resulting precipitate and dissolve it in boiling ethanol.

  • Cool the solution and add diethyl ether until the solution becomes cloudy.

  • Further cooling will induce precipitation of the sodium salt of the desired product. Collect the precipitate by filtration.

Note: This is a representative synthesis. The specific reagents and conditions may need to be adapted for the synthesis of different 2,7-naphthyridine derivatives.

II. Evaluation of Antimicrobial Efficacy

A critical step in the assessment of novel antimicrobial compounds is the determination of their in vitro activity against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard parameters used to quantify antimicrobial potency.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle:

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans) with appropriate growth media (e.g., RPMI-1640)

  • 2,7-Naphthyridine derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with solvent)

  • Sterility control (broth only)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Inoculum: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: In a 96-well plate, perform a two-fold serial dilution of the 2,7-naphthyridine derivative in the appropriate broth. The concentration range should be chosen based on expected activity.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Principle:

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates at the appropriate temperature and duration.

  • The MBC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Quantitative Data Summary

The following table summarizes the reported antimicrobial activity of selected 2,7-naphthyridine derivatives.

Compound IDMicroorganismMIC (mg/L)MBC (mg/L)Reference
10j Staphylococcus aureus88[2][6][14][15]
10f Staphylococcus aureus3131[2][6][14][15]
102a-d Staphylococcus aureus--[4]
102a-d Bacillus cereus--[4]
102a-d Escherichia coli--[4]
102a-d Klebsiella pneumoniae--[4]
104a-b, 105a,d Bacillus cereus7.0-8.0-[4]
104a-b, 105a,d Escherichia coli7.0-8.0-[4]
105a,b,e Staphylococcus aureus6.0-8.0-[4]
104a Pseudomonas aeruginosa6.0-[4]
104d, 105d Candida albicans8.0-[4]

Note: "-" indicates data not reported in the cited sources.

III. Elucidating the Mechanism of Action: DNA Gyrase Inhibition

As previously mentioned, a key target of many antimicrobial naphthyridines is DNA gyrase.[6] An in vitro assay to confirm the inhibition of this enzyme is a crucial step in understanding the compound's mechanism of action.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

Principle:

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed circular DNA by DNA gyrase. The different topological forms of DNA (relaxed and supercoiled) can be separated by agarose gel electrophoresis.

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (containing ATP, MgCl2, and other necessary components)

  • 2,7-Naphthyridine derivative

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the 2,7-naphthyridine derivative at various concentrations.

  • Enzyme Addition: Add purified DNA gyrase to the reaction mixture to initiate the supercoiling reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.

  • Visualization: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound.

IV. Cytotoxicity Assessment

While potent antimicrobial activity is desired, it is equally important to ensure that the compounds are not toxic to host cells. Cytotoxicity assays are therefore an indispensable part of the drug discovery process.

Protocol 5: MTT Assay for Mammalian Cell Viability

Principle:

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • 2,7-Naphthyridine derivative

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2,7-naphthyridine derivative and incubate for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

V. Visualizing the Scientific Workflow and Mechanism

To provide a clear and logical representation of the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action cluster_safety Safety Profiling synthesis Synthesis of 2,7-Naphthyridine Derivatives mic_mbc MIC & MBC Determination (Broth Microdilution) synthesis->mic_mbc Test Compounds gyrase_assay DNA Gyrase Inhibition Assay mic_mbc->gyrase_assay Active Compounds cytotoxicity Cytotoxicity Assay (MTT Assay) mic_mbc->cytotoxicity Active Compounds

Caption: A streamlined workflow for the discovery and evaluation of antimicrobial 2,7-naphthyridine derivatives.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

mechanism_of_action cluster_enzyme DNA Gyrase Action cluster_inhibition Inhibition by 2,7-Naphthyridine dna_gyrase DNA Gyrase relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Binds cleaved_dna Cleavage Complex (Transient) relaxed_dna->cleaved_dna Introduces double-strand break supercoiled_dna Supercoiled DNA cleaved_dna->supercoiled_dna Religation and supercoiling stabilized_complex Stabilized Cleavage Complex cleaved_dna->stabilized_complex naphthyridine 2,7-Naphthyridine Derivative naphthyridine->stabilized_complex Binds and Stabilizes replication_block Replication Fork Stalling stabilized_complex->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Caption: Proposed mechanism of action of 2,7-naphthyridine derivatives via the stabilization of the DNA gyrase-DNA cleavage complex.

Conclusion

The 2,7-naphthyridine scaffold represents a valuable starting point for the development of novel antimicrobial agents. The protocols and application notes provided in this guide offer a robust framework for the synthesis, characterization, and evaluation of these promising compounds. By employing a systematic approach that encompasses antimicrobial efficacy, mechanism of action, and safety profiling, researchers can effectively advance the discovery of new therapeutics to address the critical challenge of antimicrobial resistance.

References

Application Notes & Protocols: 2,7-Naphthyridin-1-amine as a Strategic Precursor in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As one of the six structural isomers of pyridopyridine, this scaffold is foundational to a multitude of compounds exhibiting a broad spectrum of pharmacological activities.[1][2] Biological investigations have consistently demonstrated that derivatives of 2,7-naphthyridine possess potent antitumor, antimicrobial, analgesic, and anticonvulsant properties.[1][2][3] This wide-ranging bioactivity makes the development of novel compounds containing this scaffold a primary objective for medicinal chemists.[1][2]

2,7-Naphthyridin-1-amine, in particular, serves as a versatile and highly strategic starting material. Its inherent nucleophilicity and the capacity for further functionalization make it an ideal building block for the construction of more complex, fused polycyclic systems. By leveraging the reactivity of the 1-amino group and the adjacent ring positions, researchers can execute elegant synthetic strategies to annulate additional heterocyclic rings, such as pyrazoles, pyrimidines, and furans. These fused systems often exhibit enhanced or novel biological profiles, making them attractive candidates for therapeutic development.

This guide provides an in-depth exploration of key synthetic methodologies that utilize this compound and its direct precursors for the synthesis of fused heterocycles. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-proven protocols, and present data to guide researchers in their synthetic endeavors.

Core Synthetic Strategy: Annulation via Tandem Condensation and Cyclization

A powerful and frequently employed strategy for constructing fused systems is the sequential condensation and cyclization of a functionalized 2,7-naphthyridine precursor. This approach typically involves the reaction of an amino-substituted naphthyridine with a bifunctional reagent, leading to the formation of a new, fused heterocyclic ring in a step-efficient manner.

A prime example is the synthesis of tetracyclic pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines. This transformation proceeds through a two-step sequence starting from a 1-amino-3-chloro-2,7-naphthyridine derivative, which itself can be prepared from a 1,3-dichloro precursor. The initial step involves fusing a pyrazole ring, followed by the construction of a pyrimidine ring.

Workflow: Synthesis of Tetracyclic Pyrimido-Pyrazolo-Naphthyridines

The overall workflow involves two key transformations: first, the formation of a fused pyrazole ring, and second, the subsequent annulation of a pyrimidine ring.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation (Knorr Synthesis) A 1-Amino-3-chloro-2,7-naphthyridine derivative C Pyrazolo[3,4-c]-2,7-naphthyridine (Tricyclic Intermediate) A:e->C:w Cyclocondensation B Hydrazine Hydrate B:e->C:w E Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine (Tetracyclic Product) C:e->E:w Condensation/ Cyclization D Acetylacetone (1,3-Dielectrophile) D:e->E:w

Caption: Workflow for the two-step synthesis of tetracyclic naphthyridines.

Protocol 1: Synthesis of 3-Amino-5-(substituted-piperazin-1-yl)pyrazolo[3,4-c]-2,7-naphthyridines (Tricyclic Intermediate)

This protocol details the formation of the fused pyrazole ring. The starting material, a 3-chloro-2,7-naphthyridine bearing a piperazine substituent at the 1-position, is treated with hydrazine hydrate. The reaction proceeds via nucleophilic attack of hydrazine on the carbon bearing the chloro group, followed by intramolecular cyclization onto the adjacent cyano group.

Materials:

  • 1-(Substituted-piperazin-1-yl)-3-chloro-2,7-naphthyridine-4-carbonitrile (1.0 equiv)

  • Hydrazine hydrate (excess)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the 1-(substituted-piperazin-1-yl)-3-chloro-2,7-naphthyridine-4-carbonitrile in anhydrous ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the desired pyrazolo[3,4-c]-2,7-naphthyridine derivative.

Protocol 2: Knorr-type Synthesis of 9,11-Dimethylpyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines (Tetracyclic Product)

This protocol utilizes the 3-amino group of the previously synthesized tricyclic intermediate to construct a fused pyrimidine ring through condensation with acetylacetone, a 1,3-dicarbonyl compound.[4]

Materials:

  • 3-Amino-5-(substituted-piperazin-1-yl)pyrazolo[3,4-c]-2,7-naphthyridine (1.0 equiv)

  • Acetylacetone (excess)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Suspend the tricyclic aminopyrazole intermediate in an excess of acetylacetone.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure tetracyclic product.[4]

Data Summary: Representative Yields for Tetracyclic Synthesis

The following table summarizes the yields for the second step (pyrimidine annulation) as reported in the literature.[4]

CompoundR (on Piperazine)R¹ (on Piperazine)Yield (%)
4a HCH₃70
4b HC₂H₅68
4f CH₃CH₃72
4i HPhenyl67

Core Synthetic Strategy: Smiles Rearrangement and Subsequent Cyclization

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. In the context of 2,7-naphthyridine chemistry, it provides an elegant pathway to synthesize 1-amino-3-oxo derivatives, which are valuable intermediates for constructing further fused rings, such as furo[2,3-c]-2,7-naphthyridines.[5]

The process begins with a 1-amino-3-chloro-2,7-naphthyridine, which is first reacted with a nucleophile containing a tethered hydroxyl group (e.g., 2-mercaptoethanol). The resulting intermediate then undergoes the base-catalyzed Smiles rearrangement, followed by alkylation and intramolecular cyclization to furnish the final fused product.

Workflow: Synthesis of Furo[2,3-c]-2,7-naphthyridines via Smiles Rearrangement

This multi-step workflow highlights the key transformations leading to the fused furan ring system.

G A 1-Amino-3-chloro-2,7-naphthyridine derivative (2a,b) C Thioether Intermediate (3a,b) A->C SₙAr B 2-Mercaptoethanol B->C E Smiles Rearrangement C->E D Base (e.g., NaH) D->E F 1-Amino-3-oxo-2,7-naphthyridine (Rearranged Product, 4a,b) E->F H O-Alkylated Intermediate (5a,b) F->H Alkylation G Ethyl Chloroacetate G->H J Intramolecular Cyclization H->J I Base (e.g., NaOEt) I->J K Furo[2,3-c]-2,7-naphthyridine (Fused Product, 7a,b) J->K G cluster_0 C-H Functionalization cluster_1 Intramolecular Annulation A 2,7-Naphthyridine Core D Functionalized Naphthyridine A:e->D:w Direct C-H Arylation B Aryl Halide (Ar-X) with ortho-functional group B->D C Pd Catalyst (e.g., Pd(OAc)₂) Ligand, Base C->D F Fused Heterocyclic System D:e->F:w Cyclization E Reaction Conditions (e.g., Acid/Base/Heat) E->F

References

The Art of C-N Coupling: A Guide to Palladium-Catalyzed Amination of Chloronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminonaphthyridine Scaffold

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless therapeutic agents. Among these, the naphthyridine framework is of particular interest due to its structural resemblance to quinoline and its ability to act as a versatile hydrogen bond acceptor and donor. The introduction of an amino group onto this scaffold unlocks a wealth of synthetic possibilities, providing a critical handle for further functionalization and the modulation of physicochemical and pharmacological properties. Consequently, aminonaphthyridines are key building blocks in the synthesis of kinase inhibitors, antibacterial agents, and other medicinally relevant molecules.

However, the construction of the crucial carbon-nitrogen (C-N) bond on a naphthyridine ring is not trivial. Chloronaphthyridines, while readily accessible starting materials, are often challenging substrates for classical nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine rings can also lead to catalyst inhibition or deactivation in transition metal-catalyzed processes. It is in this context that the Buchwald-Hartwig amination has emerged as a powerful and indispensable tool. First established in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering broad substrate scope and functional group tolerance where other methods fall short.[1]

This guide provides a detailed exploration of the palladium-catalyzed amination of chloronaphthyridines, offering not just a protocol, but a deeper understanding of the reaction's mechanics, the rationale behind procedural choices, and the keys to successful execution and troubleshooting.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The choice of ligand is critical, as it must stabilize the palladium center, facilitate key elementary steps, and prevent the formation of inactive catalyst species. For challenging substrates like chloronaphthyridines, bulky, electron-rich phosphine ligands are essential.

The generally accepted mechanism comprises three key stages:

  • Oxidative Addition: The active, monoligated Pd(0) catalyst reacts with the chloronaphthyridine, breaking the C-Cl bond and forming an arylpalladium(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[1]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the aminonaphthyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

An unproductive side reaction, hydrodehalogenation (replacement of -Cl with -H), can compete with reductive elimination and is a common issue that must be mitigated through careful optimization of the catalyst system and conditions.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Active Catalyst L-Pd(0) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (+ Ar-Cl) amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², + Base, - Base·HCl) amido_complex->pd0 Reductive Elimination product Aminonaphthyridine Ar-NR¹R² amido_complex->product caption Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Key Parameters and Optimization: A Scientist's Perspective

The success of the amination of a chloronaphthyridine hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ParameterRecommended Choice(s)Rationale & Field Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often preferred as it is already in the Pd(0) oxidation state. Pd(OAc)₂ (Palladium(II) acetate) is also common and is reduced in situ to the active Pd(0) species by the phosphine ligand or amine. Pre-formed palladacycle catalysts (e.g., G3 or G4 precatalysts) can also offer higher activity and reproducibility.
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhosFerrocene-based: JosiphosThis is the most critical variable. Chloronaphthyridines are electron-deficient and can coordinate to the palladium center, potentially inhibiting catalysis. Bulky, electron-rich monophosphine ligands are required to promote the formation of a highly active, monoligated Pd(0) species.[2] This steric bulk accelerates the rate-limiting oxidative addition of the C-Cl bond and the final reductive elimination step, outcompeting side reactions. Xantphos is another effective ligand, particularly in preventing hydrodehalogenation.[3]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine once coordinated to the palladium. Sodium tert-butoxide (NaOtBu) is the most common and highly effective choice. However, if the substrate contains base-sensitive functional groups (e.g., esters), weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may necessitate higher temperatures or more active catalyst systems.
Solvent Toluene, 1,4-Dioxane, t-BuOHThe solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex. Toluene and 1,4-dioxane are the most common choices and must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol: Amination of 2-Chloro-1,5-naphthyridine

The following protocol is a representative procedure adapted from established methods for the amination of challenging heteroaryl chlorides.[2][3] It is designed to be a self-validating system, with notes on expected observations.

Materials:

  • 2-Chloro-1,5-naphthyridine (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Magnetic stir plate with heating

  • Standard glassware for workup and purification

Workflow cluster_prep I. Inert Atmosphere Setup cluster_reaction II. Reaction Assembly & Execution cluster_workup III. Workup & Purification A 1. Add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask. B 2. Seal with septum. A->B C 3. Evacuate and backfill with Argon/Nitrogen (3x). B->C D 4. Add chloronaphthyridine and amine under positive Ar/N₂ pressure. C->D E 5. Add degassed toluene via syringe. D->E F 6. Heat to 100-110 °C with vigorous stirring. E->F G 7. Monitor reaction by TLC or LCMS (typically 4-24h). F->G H 8. Cool to room temperature. G->H I 9. Quench with water, extract with EtOAc or DCM. H->I J 10. Dry organic layer (Na₂SO₄), filter, and concentrate. I->J K 11. Purify by flash column chromatography. J->K caption Figure 2: Experimental Workflow Diagram.

Figure 2: Experimental Workflow Diagram.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv). Seal the flask with a rubber septum.

    • Scientist's Note: This step is critical. Oxygen can irreversibly oxidize the active Pd(0) catalyst. The solids are added first to ensure the inert atmosphere is established before adding liquid reagents.

  • Evacuation and Backfilling: Carefully evacuate the flask under vacuum and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-chloro-1,5-naphthyridine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

    • Expected Observation: The initial mixture will be a suspension. Upon heating, the color may change to a darker brown or black, indicating the formation of the active catalytic species.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). A typical reaction time is 4-24 hours. The disappearance of the starting chloronaphthyridine spot/peak indicates completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired aminonaphthyridine product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions for the amination of chloronaphthyridines.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently active ligand for C-Cl bond activation.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique. Use freshly opened reagents and properly degassed solvent.2. Switch to a more electron-rich and bulky ligand (e.g., from XPhos to RuPhos or BrettPhos). Consider using a pre-formed palladacycle catalyst.3. Increase temperature to 110 °C. For very stubborn chlorides, a sealed tube may be required for higher temperatures.
Significant Hydrodehalogenation 1. Presence of water in the reaction.2. Reductive elimination is slow compared to competing pathways.3. Amine contains β-hydrogens, leading to β-hydride elimination.1. Use scrupulously dried reagents and solvent. Ensure the inert gas line has a drying tube.2. Switch to a ligand known to accelerate reductive elimination, such as Xantphos.3. This is an inherent challenge with some alkylamines. A different ligand/base combination may be needed to alter the kinetics.
Formation of Diarylamine The product amine is reacting with another molecule of chloronaphthyridine.This is more common when using ammonia or primary amines. Use a slight excess of the amine nucleophile (1.1-1.2 equiv) but avoid a large excess. Lowering the catalyst loading can sometimes mitigate this side reaction.
Dark, Tarry Reaction Mixture Decomposition of substrate or catalyst at high temperatures.If the substrate is thermally sensitive, try a more active catalyst/ligand system that allows for a lower reaction temperature (e.g., 80 °C).

Conclusion

The palladium-catalyzed amination of chloronaphthyridines is a testament to the power of modern organometallic chemistry in solving synthetic challenges relevant to the pharmaceutical industry. While the reaction is sensitive to conditions, a thorough understanding of the mechanism and the critical role of a bulky, electron-rich phosphine ligand transforms it into a reliable and highly effective method for C-N bond formation. By employing rigorous inert atmosphere techniques and carefully selecting the catalyst system, researchers can efficiently access valuable aminonaphthyridine building blocks, accelerating the discovery and development of new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,7-Naphthyridin-1-amine Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-naphthyridin-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to resolve common challenges and maximize your yield and purity.

Frequently Asked Questions (FAQs)

General Synthesis & Strategy

Q1: What is the most common and reliable strategy for synthesizing this compound?

A1: The most prevalent and robust method for synthesizing this compound involves the amination of a pre-functionalized 2,7-naphthyridine core. Typically, this involves a 1-halo-2,7-naphthyridine (e.g., 1-chloro- or 1-bromo-2,7-naphthyridine) as the starting material. The C-N bond is then formed using a nucleophilic amination strategy.

While classical methods like nucleophilic aromatic substitution (SNAr) with ammonia or an amine source can be used, they often require harsh conditions and may suffer from limited scope.[1] A more modern, versatile, and widely adopted approach is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance, generally higher yields, and operates under milder conditions, making it the preferred method in many state-of-the-art syntheses.[2][3]

Troubleshooting Guide: The Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful tool, but its success hinges on the careful orchestration of several components: the palladium precursor, the ligand, the base, and the reaction conditions. Below, we address the most common issues encountered during this critical step.

Catalyst System & Reaction Conditions

Q2: My reaction yield is consistently low (<30%). What are the first things I should investigate?

A2: Consistently low yields in a Buchwald-Hartwig reaction typically point to a problem with the catalytic cycle. Here’s a prioritized checklist:

  • Atmosphere Control: The active catalyst, Pd(0), is highly sensitive to oxygen. Inefficient degassing of your solvent and reaction vessel is a primary cause of catalyst decomposition (indicated by the formation of palladium black) and a stalled reaction. Ensure your solvent is thoroughly deoxygenated using a method like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Solvent & Base Purity: The reaction is highly sensitive to water. Use an anhydrous solvent and ensure your base is dry. The choice of base is also critical. For aminating heteroaryl chlorides, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often required. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be effective enough to deprotonate the amine or facilitate the catalytic cycle efficiently.

  • Ligand Selection: The ligand is arguably the most important component. For an electron-deficient heterocyclic halide like 1-chloro-2,7-naphthyridine, an electron-rich, sterically hindered phosphine ligand is essential. First-generation ligands like P(o-tolyl)₃ may be insufficient.[4] You should employ modern, bulky phosphine ligands designed for challenging couplings.

Q3: I'm observing significant formation of 2,7-naphthyridine (hydrodehalogenation) instead of my desired amine product. How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction where the halide on your starting material is replaced by a hydrogen atom. This occurs when the palladium intermediate reacts with a hydrogen source before reductive elimination of the amine product can take place.

  • Mechanism of Side Reaction: This can occur through a competing β-hydride elimination pathway if the amine has β-hydrogens, or from trace water/proton sources in the reaction mixture.[2][5]

  • Troubleshooting Steps:

    • Use a Bulky Ligand: Sterically hindered ligands (e.g., XPhos, RuPhos, or BrettPhos) can create a crowded coordination sphere around the palladium center, sterically disfavoring side reactions and promoting the desired reductive elimination.

    • Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Trace water can be a proton source leading to hydrodehalogenation.

    • Base Selection: In some cases, a slightly weaker or bulkier base can mitigate the issue, although this may also slow down the desired reaction. Careful screening is necessary.

Q4: My reaction mixture turns black and stalls. What does this mean and how can I fix it?

A4: A black, heterogeneous mixture indicates the formation of palladium black, which is the precipitation of inactive, bulk palladium metal. This happens when the Pd(0) catalyst agglomerates and falls out of the catalytic cycle.

  • Causes:

    • High Temperatures: Excessive heat can accelerate catalyst decomposition.

    • Oxygen Exposure: As mentioned, oxygen rapidly oxidizes and deactivates the Pd(0) catalyst.

    • Inadequate Ligand: The ligand's job is to stabilize the monomeric Pd(0) species. If the ligand is not bulky or electron-rich enough, or if the ligand-to-palladium ratio is too low, the catalyst will be unstable.

  • Solutions:

    • Improve Inert Atmosphere Technique: See Protocol 2 for solvent degassing.

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C and adjust as needed).

    • Use a More Robust Ligand: Modern biarylphosphine ligands are specifically designed to be more robust and resistant to decomposition at higher temperatures.

    • Adjust Ligand:Pd Ratio: A ratio of 1.5:1 to 2.5:1 (Ligand:Pd) is often optimal for stabilizing the catalyst.

Below is a troubleshooting flowchart to guide your decision-making process.

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}

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Work-up & Purification

Q5: What is the best procedure for work-up and purification to maximize recovery and purity of the final product?

A5: this compound is a basic compound, which can be leveraged for an efficient purification strategy.

  • Removal of Catalyst: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane. To remove the insoluble palladium residues and salts, filter the mixture through a pad of Celite®. Wash the pad thoroughly with the same solvent to ensure complete recovery of the product.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel.

    • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl). This step can sometimes help remove certain impurities, but be cautious as your product may partition into the acidic aqueous layer.

    • Basic Wash: Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and then with brine.

  • Acid-Base Extraction (Optional but Recommended for Purity):

    • Extract the organic layer with 1 M HCl. Your basic amine product will become protonated and move into the aqueous layer, leaving many non-basic organic impurities behind in the organic layer.

    • Separate the layers. Wash the aqueous layer once with ethyl acetate to remove any trapped organic impurities.

    • Make the aqueous layer basic (pH > 10) by carefully adding a base like 2 M NaOH or solid K₂CO₃.

    • Extract the now-neutral amine product back into an organic solvent (e.g., dichloromethane or ethyl acetate) several times.

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (often using a gradient of methanol in dichloromethane, with a small amount of triethylamine or ammonia in the mobile phase to prevent streaking) or by recrystallization from a suitable solvent system.

Experimental Protocols & Data

The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The ligand and base play critical roles at different stages.

Buchwald_Hartwig_Cycle

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Table 1: Comparison of Typical Reaction Parameters for Amination of Heteroaryl Chlorides
ParameterOption 1 (Standard)Option 2 (For Hindered Amines)Option 3 (Ammonia Surrogate)Rationale & Key Considerations
Pd Precursor Pd₂(dba)₃Pd(OAc)₂Pd₂(dba)₃Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is Pd(II) and requires in-situ reduction. Both are effective.
Ligand XPhosBrettPhosRuPhosXPhos: General, robust ligand for heteroaryl chlorides. BrettPhos: Excellent for coupling sterically hindered primary amines.[4] RuPhos: Good for a wide range of amines, including ammonia equivalents.
Base NaOtBuLHMDSK₃PO₄NaOtBu: Strong, common, and effective. LHMDS: Very strong, can be beneficial for less nucleophilic amines. K₃PO₄: A weaker base, sometimes used with ammonia surrogates to avoid side reactions.
Amine Source Benzophenone iminePrimary AmineNH₃ (aq.) or LiN(SiMe₃)₂Benzophenone imine is a common ammonia surrogate that is cleaved under acidic conditions post-reaction. Direct use of aqueous ammonia is also possible with specialized ligands.[6]
Solvent Toluene or DioxaneTolueneDioxaneMust be anhydrous and deoxygenated. Dioxane is often preferred for its higher boiling point and good solvating properties.
Temperature 90-110 °C90-110 °C90-110 °CRequires heating, but excessive temperatures (>120 °C) can lead to catalyst decomposition.
Protocol 1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 1-chloro-2,7-naphthyridine (1.0 equiv)

  • Amine source (e.g., Benzophenone imine, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 3-5 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 1-chloro-2,7-naphthyridine, palladium precursor, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent via syringe, followed by the amine source (if liquid). If the amine is a solid, it can be added in step 1.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product as described in the purification FAQ (Q5). If using an imine surrogate, an acidic hydrolysis step (e.g., 2 M HCl in THF) is required before basic work-up.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
  • Place the anhydrous solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from above the frozen solvent.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly deoxygenated.

  • After the final cycle, backfill the flask with Argon or Nitrogen. The solvent is now ready to be used.

References

Technical Support Center: Purification of 2,7-Naphthyridin-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,7-Naphthyridin-1-amine and related N-heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying polar, basic molecules. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.

The purification of N-heterocycles like this compound by column chromatography is frequently complicated by their inherent basicity and polarity. The lone pair of electrons on the nitrogen atoms can lead to strong interactions with the stationary phase, resulting in common issues such as poor elution, significant peak tailing, and even decomposition of the target compound on the column. This guide provides a structured approach to overcoming these obstacles.

Physicochemical Properties of this compound

Understanding the properties of your molecule is the first step in developing a robust purification method.

PropertyValueImplication for Chromatography
Molecular Formula C₈H₇N₃[1]Relatively small molecule.
Molecular Weight 145.16 g/mol [1]Standard pore size silica is appropriate.
Boiling Point 363.67 °C (Predicted)[2]Purification by distillation is not feasible.
pKa 5.54 ± 0.30 (Predicted)[2]The molecule is basic and will be protonated by acidic media, including standard silica gel.
Appearance White to light yellow solid[3]Allows for visual tracking of concentrated bands on the column.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common issues encountered during the column chromatography of this compound.

Issue 1: The Compound is Immobile or Elutes Very Slowly

Question: My this compound is stuck at the top of my silica gel column. Even when I switch to a highly polar mobile phase like 10% Methanol in Dichloromethane (DCM), it barely moves. What is happening?

Answer: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions, causing it to adsorb irreversibly or move very slowly.[4]

Solutions:

  • Introduce a Basic Modifier to the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is done by adding a small amount of a competing base to your eluent.[4][5]

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase mixture (e.g., 90:10:1 DCM/Methanol/Et₃N). The triethylamine will preferentially bind to the acidic silanol groups, allowing your compound to elute based on polarity rather than acid-base interactions.

    • Ammonium Hydroxide (NH₄OH): For very polar compounds, a solution of ~10% ammonium hydroxide in methanol can be used as a stock solution. You can then use 1-10% of this stock solution in dichloromethane as your eluent.[6]

  • Increase Mobile Phase Polarity Drastically: While you've tried 10% MeOH/DCM, sometimes a more aggressive solvent system is needed in conjunction with a basic modifier. A gradient elution starting from 100% DCM and gradually increasing the percentage of a Methanol/Ammonia mixture can be effective.

Issue 2: Severe Peak Tailing and Poor Separation

Question: My compound is eluting, but the fractions are showing significant tailing on the TLC plate. This is causing overlap with a closely-eluting impurity. How can I improve the peak shape?

Answer: Peak tailing is another direct consequence of the strong, non-ideal interactions between your basic analyte and the acidic stationary phase.[7] Even if the compound elutes, a portion of it is "held back" by the silanol groups, leading to a smeared or tailing peak. This drastically reduces the resolution of your separation.

Solutions:

  • Use a Basic Modifier: As with retention issues, adding triethylamine or ammonium hydroxide to the eluent is the primary solution to prevent tailing.[8] This ensures a more uniform interaction environment for your molecule as it travels through the column.

  • Deactivate the Stationary Phase: You can pre-treat the silica gel to reduce its acidity before packing the column.[5][6]

    • Protocol: Make a slurry of your silica gel in the initial, non-polar solvent of your mobile phase. Add 1-2% triethylamine (by volume) and stir the slurry for 15-30 minutes. Pack the column with this slurry. This pre-treatment "caps" many of the acidic sites.

  • Switch to an Alternative Stationary Phase: If tailing persists, consider a different stationary phase.[4]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic or neutral alumina will not have the acidic sites that cause tailing with amines.

    • Amine-functionalized Silica: This is a specialty stationary phase where the silica surface is bonded with amino groups, creating a basic environment that is ideal for purifying basic compounds using less polar solvent systems like hexane/ethyl acetate.[4]

Issue 3: Low Recovery and Suspected Decomposition

Question: My overall yield after the column is very low, and I'm seeing new, unexpected spots on my TLC analysis of the collected fractions. I suspect the this compound is decomposing on the silica. How can I verify and prevent this?

Answer: Your suspicion is likely correct. The acidic nature of silica gel can catalyze the decomposition of sensitive compounds, and N-heterocycles can be susceptible to this.[6][9]

Solutions:

  • Perform a Silica Gel Stability Test (2D TLC): Before running a large-scale column, you should always check if your compound is stable on silica.[6]

    • Protocol: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the first elution, remove the plate, dry it completely, and then turn it 90 degrees. Run the plate again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.

  • Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose.

    • Use flash chromatography (applying pressure) to speed up the elution process.

    • Avoid letting a packed column sit for extended periods with your compound loaded on it.

  • Use a Milder Stationary Phase: If instability is confirmed, avoid silica gel.

    • Neutral Alumina: This is often the best choice for acid-sensitive compounds.

    • Florisil: This is another alternative stationary phase that can be less harsh than silica.[6]

Issue 4: Difficulty Loading a Poorly Soluble Sample

Question: My crude product does not dissolve well in the solvent system I plan to use for elution (e.g., 95:5 Hexane/Ethyl Acetate). How can I load it onto the column without compromising the separation?

Answer: Loading the sample is a critical step. Dissolving the sample in a solvent that is much stronger than your mobile phase will cause the initial band to spread, leading to poor separation.[10] The best approach for poorly soluble compounds is dry loading.

Solutions:

  • Dry Loading Protocol: This method ensures your compound is introduced to the column in a very narrow, concentrated band.[8][10]

    • Step 1: Dissolve your crude product in a suitable solvent in which it is soluble (e.g., Dichloromethane, Methanol).

    • Step 2: In a round-bottom flask, add a small amount of silica gel (typically 5-10 times the mass of your crude product).

    • Step 3: Add the solution of your compound to the flask and mix to create a slurry.

    • Step 4: Gently remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This is your sample adsorbed onto silica.

    • Step 5: Carefully add this powder to the top of your packed column, on top of the solvent layer.

Diagrams and Workflows

Troubleshooting Logic for Amine Purification

TroubleshootingWorkflow Start Start Purification Problem Identify Issue Start->Problem NoElution No Elution / High Retention Problem->NoElution Compound Stuck? Tailing Peak Tailing / Streaking Problem->Tailing Poor Peak Shape? Decomposition Low Recovery / Decomposition Problem->Decomposition Low Yield? Sol_Modifier Add Basic Modifier (Et3N, NH4OH) NoElution->Sol_Modifier Tailing->Sol_Modifier Sol_Stationary Change Stationary Phase (Alumina, Amine-Silica) Tailing->Sol_Stationary Sol_2DTLC Perform 2D TLC Stability Test Decomposition->Sol_2DTLC Success Successful Purification Sol_Modifier->Success Sol_Stationary->Success Sol_2DTLC->Sol_Stationary If Unstable Sol_Flash Use Flash Chromatography (Reduce Contact Time) Sol_2DTLC->Sol_Flash If Stable Sol_Flash->Success

Caption: A troubleshooting decision tree for purifying basic amines.

Mechanism of Action: Basic Modifier

ModifierMechanism cluster_0 Without Modifier cluster_1 With Modifier (e.g., Triethylamine) Silica_A Silica Surface Si-OH (Acidic) Amine_A This compound (Basic) Amine_A->Silica_A:f1 Strong Acid-Base Interaction (Tailing) Silica_B Silica Surface Si-OH Modifier Et₃N Modifier->Silica_B:f1 Neutralizes Site Amine_B This compound Elutes Cleanly

Caption: How a basic modifier prevents peak tailing on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC solvent system for this compound? A good starting point for many aminonaphthyridines on silica gel is a mixture of a non-polar and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexanes.[8] Begin with a high ratio of the less polar solvent and gradually increase the polar component. Crucially, add ~1% triethylamine to your TLC mobile phase to get a true indication of the Rf value you can expect on a column run with the same modifier. An ideal Rf for column chromatography is between 0.2-0.4.

Q2: Should I use normal-phase or reversed-phase chromatography? For most lab-scale purifications of moderately polar compounds like this, normal-phase chromatography (e.g., silica or alumina) is the default and most cost-effective method.[11] However, if your compound is extremely polar and refuses to elute from silica even with modified solvent systems, or if you are working with very complex mixtures, reversed-phase (e.g., C18) chromatography can be an excellent alternative.[12] In reversed-phase, polar compounds elute earlier.

Q3: Can I use a different visualization stain for TLC besides a UV lamp? While this compound is UV active, you can use other stains. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. For amines specifically, a ninhydrin stain can be effective, often producing colored spots upon heating.[13]

Q4: My column is running very slowly or has stopped completely. What should I do? This usually indicates a problem with how the column was packed or loaded.

  • Column Cracking: The silica bed may have run dry and cracked. Ensure the solvent level never drops below the top of the stationary phase.

  • Precipitation: Your compound may have precipitated at the top of the column if you loaded it in a solvent in which it is not very soluble and it crashed out upon contact with the mobile phase. This is another reason dry loading is often preferred.

  • Fine Particles: If your crude sample contains very fine, insoluble particles, they can clog the top frit of the column. Filtering your sample before loading can prevent this.

References

Technical Support Center: Purifying 2,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,7-naphthyridine derivatives. The unique electronic properties and steric considerations of the 2,7-naphthyridine core, a valuable scaffold in medicinal chemistry, present distinct challenges during synthesis and purification.[1][2] This guide provides in-depth, field-proven answers and protocols to help you overcome common hurdles and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 2,7-naphthyridine reaction?

A: Impurities are highly dependent on your synthetic route, but several classes are common. These typically include:

  • Unreacted Starting Materials: Especially prevalent in condensation reactions like the Friedländer synthesis, where unreacted amino-pyridine precursors or carbonyl compounds may persist.[3]

  • Isomeric Byproducts: Depending on the precursors, alternative cyclization pathways can lead to other naphthyridine isomers (e.g., 1,5- or 1,8-naphthyridines), which can be difficult to separate due to similar polarities.[4][5]

  • Polymeric or Tarry Materials: Harsh reaction conditions (high temperature, strong acid/base) can lead to the formation of dark, often insoluble polymeric byproducts.[6]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon, acids, bases) and reagents can contaminate the crude product.[7]

  • High-Boiling Point Solvents: Solvents like DMSO, DMF, or pyridine can be challenging to remove completely under standard rotary evaporation.[3]

Q2: My NMR shows a complex aromatic region, but the mass spectrum shows the correct product mass. What could be the issue?

A: This scenario strongly suggests the presence of isomeric impurities . Since isomers have the same mass, they are indistinguishable by mass spectrometry alone. Their structural differences, however, lead to distinct signals in the NMR spectrum, resulting in a complex and difficult-to-interpret aromatic region. Liquid chromatography (LC) methods, such as LCMS or HPLC, are essential for resolving and identifying these types of impurities.[4]

Q3: Why is my 2,7-naphthyridine derivative "oiling out" instead of crystallizing?

A: "Oiling out" during recrystallization is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high enough to depress the melting point significantly. The planar, aromatic nature of the 2,7-naphthyridine core can lead to strong π-π stacking, but this can be disrupted by bulky substituents or persistent impurities, hindering the formation of a stable crystal lattice.[8] A systematic solvent screening is the best approach to resolve this.[9]

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific symptoms you may observe during the purification process and provides actionable solutions.

Symptom 1: Persistent Basic Impurities (e.g., Unreacted Aminopyridines)
  • Observation: TLC or LCMS analysis of the crude product shows a significant amount of a polar, basic impurity, such as a 2-aminopyridine derivative.[3]

  • Root Cause Analysis: The nitrogen atoms in the 2,7-naphthyridine core are weakly basic. However, precursor amines are often significantly more basic. This difference in basicity is the key to their separation.[3][10]

  • Recommended Solution: Acid-Base Extraction. This is the most efficient first-pass purification technique for removing basic impurities.[11][12][13] It leverages the differential solubility of the neutral product and the protonated (salt) form of the basic impurity.[11]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of aqueous acid equal to the organic layer. Repeat the wash 1-2 times.

    • Causality Insight: The dilute acid will protonate the more basic aminopyridine impurity, forming a water-soluble hydrochloride salt that partitions into the aqueous layer.[3][11] Your less basic 2,7-naphthyridine product should remain largely in the organic phase.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual HCl.[3]

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Analyze a sample of the resulting material by TLC or LCMS to confirm the removal of the basic impurity before proceeding to chromatography or recrystallization.

Symptom 2: Product is a Dark, Tarry, or Intractable Oil
  • Observation: The crude product is a dark, viscous oil or a discolored solid that is difficult to handle and analyze.

  • Root Cause Analysis: This often points to the formation of polymeric side products or degradation, which can occur under harsh reaction conditions (e.g., high temperatures in Friedländer synthesis).[6] These impurities are often complex mixtures and can interfere with all subsequent purification steps.

  • Recommended Solution: "Plug" Filtration followed by Recrystallization or Chromatography. The goal is to first remove the highly colored, often insoluble components before attempting a high-resolution separation.

G Crude Crude Tarry Mixture Dissolve Dissolve in Minimal DCM or EtOAc Crude->Dissolve Plug Pass through Silica/Celite Plug Dissolve->Plug Removes baseline/insoluble material Filtrate Collect Pale Filtrate Plug->Filtrate Analyze Analyze Filtrate (TLC/LCMS) Filtrate->Analyze Recryst Recrystallization Analyze->Recryst If solid & relatively clean Chroma Column Chromatography Analyze->Chroma If mixture or oil Pure Pure Product Recryst->Pure Chroma->Pure

Caption: Workflow for purifying dark, tarry crude products.

Symptom 3: Isomeric Impurities Detected by NMR/LC
  • Observation: Analytical data confirms the presence of one or more isomers with identical mass to the desired product.

  • Root Cause Analysis: Many synthetic routes, particularly those involving cyclization of substituted pyridines, can have regioselectivity issues, leading to the formation of different naphthyridine isomers.[4][6]

  • Recommended Solution: High-Resolution Flash Column Chromatography. Separating isomers is challenging because they often have very similar polarities. Success depends on optimizing the stationary and mobile phases to exploit subtle differences in their interaction with the silica gel.[5]

Polarity of CompoundPrimary Solvent System (Non-polar)Secondary Solvent System (Polar)Modifier/AdditiveRationale & Use Case
Low to Medium Hexanes or HeptaneEthyl Acetate (EtOAc)---Standard system for baseline separation. Good for less functionalized naphthyridines.
Medium to High Dichloromethane (DCM)Methanol (MeOH)0.5-1% Triethylamine (TEA)For more polar compounds. TEA is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel, improving resolution.
High / H-bond Donors Dichloromethane (DCM)7N Ammonia in MeOH---For highly polar compounds with amine or hydroxyl groups. The ammonia competes with the basic nitrogens of the product for binding sites on the silica.
  • Dry Loading: For optimal resolution, pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and prevents solvent effects that can broaden bands.

  • Column Packing: Pack the column with silica gel in the initial, least polar eluent.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 100% Hexanes or DCM). Gradually and slowly increase the polarity (gradient elution).

    • Causality Insight: A slow, shallow gradient is critical for separating compounds with close Rf values, such as isomers.[5] It provides more "column volumes" for the separation to occur.

  • Fraction Collection: Collect small fractions and analyze them meticulously by TLC or LCMS before combining.

General Purification Workflow

The following diagram outlines a general, logical approach to purifying a 2,7-naphthyridine product, starting from the crude reaction workup.

Caption: Decision workflow for 2,7-naphthyridine purification.

References

Technical Support Center: Navigating the Synthesis of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Naphthyridine Synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during your naphthyridine synthesis experiments. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance to resolve the problem.

Q1: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a frequent challenge in the Friedländer synthesis when using unsymmetrical ketones, as the condensation can occur on either side of the carbonyl group[1][2]. The ratio of these isomers is often influenced by the reaction conditions and the nature of the reactants.

Underlying Cause: The reaction proceeds through an enolate or enamine intermediate. The relative stability of the possible intermediates and the steric hindrance around the carbonyl group of the unsymmetrical ketone dictate the major regioisomer.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity.

    • Base Catalysis: Strong bases like potassium hydroxide or sodium ethoxide can favor the formation of the thermodynamically more stable enolate, which may lead to a higher proportion of one isomer.

    • Acid Catalysis: Protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride) can alter the reaction pathway, potentially favoring the kinetically controlled product.[3]

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the kinetic product, while higher temperatures promote the thermodynamic product. Experimenting with a range of temperatures can help to optimize the isomeric ratio.

  • Use of a Directing Group: Introducing a temporary directing group on the unsymmetrical ketone can block one of the reactive α-positions, forcing the condensation to occur at the desired site. This group can be removed in a subsequent step.

  • Slow Addition of Reagents: A slow, controlled addition of the unsymmetrical ketone to the reaction mixture can sometimes favor the formation of one isomer over the other by maintaining a low concentration of the ketone.

Illustrative Workflow for Optimizing Regioselectivity:

cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Analysis and Refinement A Mixture of Regioisomers Observed B Vary Catalyst (Acid vs. Base) A->B Implement C Optimize Reaction Temperature A->C Implement D Introduce a Directing Group A->D Implement E Slow Reagent Addition A->E Implement F Analyze Isomer Ratio (e.g., NMR, HPLC) B->F Perform Experiment C->F Perform Experiment D->F Perform Experiment E->F Perform Experiment G Select Optimal Conditions F->G Evaluate Results

Caption: A logical workflow for troubleshooting poor regioselectivity in the Friedländer synthesis.

Q2: My Skraup-Doebner-von Miller reaction is producing a significant amount of tar, making purification difficult and lowering my yield. What is causing this and how can I prevent it?

A2: Tar formation is a well-known side reaction in the Skraup-Doebner-von Miller synthesis, which is typically conducted under strongly acidic conditions.[4]

Underlying Cause: The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone reactant.[4] The highly reactive nature of these compounds under acidic and often high-temperature conditions leads to uncontrolled side reactions.

Preventative Measures:

  • Control of Reaction Temperature: Maintaining a consistent and not excessively high temperature is crucial. The reaction is often exothermic, so careful monitoring and control of the heating source are necessary.

  • Slow and Controlled Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly and portion-wise to the reaction mixture can help to dissipate the heat generated and minimize its concentration at any given time, thus reducing the likelihood of polymerization.

  • Choice of Acid Catalyst: While strong acids are required, the choice and concentration can be optimized. For instance, using a milder Lewis acid in conjunction with a protic acid might provide sufficient catalysis without promoting excessive polymerization.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of oxidative byproducts that may contribute to the tar.

Table 1: Troubleshooting Tar Formation in Skraup-Doebner-von Miller Synthesis

Parameter Problematic Condition Recommended Adjustment Rationale
Temperature Too high or uncontrolledMaintain a steady, optimized temperature (e.g., using an oil bath)Reduces the rate of polymerization
Reagent Addition Rapid, one-portion additionSlow, dropwise addition of the carbonyl compoundMinimizes localized high concentrations and heat buildup
Acid Catalyst Excessively strong or concentratedUse the minimum effective concentration; consider a milder Lewis acidReduces the catalytic activity for polymerization
Atmosphere AirUse an inert atmosphere (N2 or Ar)Prevents oxidative side reactions
Q3: In my Gould-Jacobs synthesis of a 4-hydroxynaphthyridine, I am isolating a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?

A3: The Gould-Jacobs reaction proceeds in two main stages: the initial condensation of the aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[5][6] Isolation of the uncyclized intermediate indicates that the second step is incomplete.

Underlying Cause: The cyclization step requires a high temperature to overcome the activation energy for the intramolecular reaction. Insufficient temperature or reaction time will result in the accumulation of the stable vinylogous amide intermediate.

Strategies for Promoting Complete Cyclization:

  • Increase Reaction Temperature: The cyclization is often carried out in a high-boiling solvent like Dowtherm A or diphenyl ether, typically at temperatures exceeding 200 °C. Ensure your reaction is reaching the required temperature for a sufficient duration.

  • Microwave-Assisted Synthesis: Microwave irradiation can be a highly effective method for promoting the cyclization step. The rapid and efficient heating provided by microwaves can significantly reduce the reaction time and improve the yield of the cyclized product.

  • Choice of Solvent: The solvent can influence the efficiency of the cyclization. High-boiling, non-polar solvents are generally preferred.

  • Removal of Volatile Byproducts: The cyclization reaction often eliminates a molecule of alcohol (e.g., ethanol). Ensuring that this byproduct is effectively removed from the reaction mixture can help to drive the equilibrium towards the cyclized product. This can be achieved by performing the reaction in an open system or under a gentle stream of inert gas.

Reaction Scheme Showing Incomplete Cyclization:

A Aminopyridine + Malonic Ester Derivative B Uncyclized Intermediate (Vinylogous Amide) A->B Condensation B->B C Desired 4-Hydroxynaphthyridine B->C Thermal Cyclization (High Temp)

Caption: The Gould-Jacobs reaction pathway, highlighting the step where incomplete cyclization can occur.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding side reactions and best practices in naphthyridine synthesis.

Q4: What are the most common classes of side products in naphthyridine synthesis, and what are their general sources?

A4: Across the various synthetic routes to naphthyridines, several common classes of side products are frequently encountered:

  • Regioisomers: As discussed in the context of the Friedländer synthesis, the use of unsymmetrical starting materials can lead to the formation of isomeric products. This is also a potential issue in other condensation-based methods.

  • Polymeric/Tarry Materials: These are often the result of acid- or base-catalyzed self-condensation or polymerization of reactive starting materials or intermediates, particularly under harsh temperature conditions.[4]

  • Unreacted Starting Materials: Incomplete reactions can lead to the contamination of the final product with starting materials, which can complicate purification.

  • Products of Self-Condensation: Starting materials, especially those with multiple reactive sites, can react with themselves to form dimeric or oligomeric byproducts.

  • Incompletely Cyclized or Aromatized Intermediates: Many naphthyridine syntheses involve a final cyclization and/or aromatization step. If these steps are not driven to completion, partially saturated or non-aromatic byproducts can be isolated.

Q5: How do the reaction conditions (solvent, temperature, catalyst) generally influence the formation of side products?

A5: The choice of reaction conditions is critical in minimizing side reactions and maximizing the yield of the desired naphthyridine product.

  • Solvent: The polarity and boiling point of the solvent can significantly impact the reaction. For example, in the Gould-Jacobs synthesis, a high-boiling solvent is necessary for the cyclization step. In other reactions, the solvent can influence the solubility of intermediates and catalysts, thereby affecting reaction rates and selectivity.

  • Temperature: Temperature is a double-edged sword. While higher temperatures can increase the reaction rate and drive reactions to completion, they can also promote the formation of degradation products and tars. Careful optimization of the reaction temperature is therefore essential.

  • Catalyst: The catalyst not only accelerates the desired reaction but can also influence its selectivity. As seen in the Friedländer synthesis, the choice between an acid or base catalyst can alter the product distribution. The concentration of the catalyst is also a key parameter to control.

Q6: What are some general strategies for the purification of naphthyridine products from common side reactions?

A6: The purification of naphthyridine derivatives can be challenging due to the similar polarities of the desired product and some byproducts. A combination of techniques is often necessary.

  • Acid-Base Extraction: Naphthyridines are basic compounds and can be protonated with an acid to form water-soluble salts. This property can be exploited to separate them from non-basic impurities through liquid-liquid extraction.

  • Chromatography: Column chromatography on silica gel or alumina is a powerful technique for separating the desired product from isomers and other closely related impurities. The choice of eluent system is crucial for achieving good separation.

  • Crystallization: If the naphthyridine product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification, particularly for removing minor impurities.

  • Distillation: For volatile naphthyridine derivatives, distillation under reduced pressure can be an effective purification method.

References

Technical Support Center: Troubleshooting the Smiles Rearrangement for Aminonaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Smiles rearrangement on aminonaphthyridine systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful intramolecular rearrangement to synthesize complex heterocyclic scaffolds. As a cornerstone of intramolecular nucleophilic aromatic substitution (SNAr), the Smiles rearrangement offers an elegant route to molecular complexity, but its application to electron-deficient systems like naphthyridines can present unique challenges.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Smiles rearrangement is failing or resulting in extremely low yields. What are the most likely causes?

This is the most common issue encountered and can typically be traced back to one of five key areas: (1) insufficient ring activation, (2) nucleophile basicity and availability, (3) reaction conditions, (4) steric hindrance, or (5) competing side reactions.

A1: Systematic Troubleshooting for Low Conversion

  • Assess Naphthyridine Ring Activation: The Smiles rearrangement is a type of nucleophilic aromatic substitution (SNAr).[3] Its success hinges on the electrophilicity of the carbon atom undergoing the ipso-substitution. While the nitrogen atoms in the naphthyridine ring are inherently electron-withdrawing and activate the ring, this effect may be insufficient on its own.[3][4]

    • Causality: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5][6] Electron-withdrawing groups (EWGs) positioned ortho or para to the reaction center are critical for stabilizing this intermediate, thereby lowering the activation energy of the reaction.[6][7]

    • Solution: Ensure your naphthyridine substrate possesses a potent EWG (e.g., -NO₂, -CN, -CF₃) appropriately positioned to stabilize the Meisenheimer adduct. If your substrate lacks strong activation, the reaction may require more forcing conditions, such as higher temperatures or a stronger base, which in turn can promote decomposition.

  • Evaluate the Nucleophile (Amine Side Chain): The intramolecular attacking group must be a sufficiently potent nucleophile.

    • Causality: The reaction is initiated by the deprotonation of the amine precursor (e.g., an alcohol, thiol, or another amine in the side chain) to generate the active nucleophile.[8] If the chosen base is not strong enough to deprotonate the precursor effectively, the concentration of the active nucleophile will be too low to drive the reaction forward.

    • Solution: Select a base with a pKa significantly higher than that of the proton being removed. For example, to deprotonate an alcohol (pKa ~16-18), a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is more effective than sodium hydroxide (NaOH).

  • Optimize Reaction Conditions (Base, Solvent, Temperature): The interplay between base and solvent is crucial and substrate-dependent.

    • Causality: Polar aprotic solvents like DMSO, DMF, or THF are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive anion, while not interfering with the nucleophile through hydrogen bonding.[9][10] Temperature provides the necessary activation energy, but excessive heat can lead to decomposition.

    • Solution: If your reaction is sluggish in a standard solvent like ethanol with NaOH[11], consider switching to a polar aprotic solvent system like THF or DMSO with a stronger base such as NaH. Monitor the reaction at a moderate temperature (e.g., 60-80 °C) before cautiously increasing it. Always run a small-scale test reaction to find the thermal stability limit of your substrate.[12]

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are these byproducts and how can I prevent them?

Side product formation often competes directly with the desired intramolecular rearrangement. Identifying the nature of these impurities is key to mitigating their formation.

A2: Minimizing Common Side Reactions

  • Intermolecular SNAr: This occurs when the deprotonated nucleophile of one molecule attacks the naphthyridine ring of another molecule.

    • Causality: Intramolecular reactions are favored by kinetics, but at high concentrations, the probability of intermolecular collisions increases, leading to polymerization or dimerization.[5]

    • Solution: Run the reaction under high-dilution conditions (e.g., 0.01-0.05 M). This can be achieved by simply using a larger volume of solvent or by employing a syringe pump for the slow addition of the substrate to a solution of the base. This technique maintains a low instantaneous concentration of the reactant, favoring the intramolecular pathway.[5]

  • Competing ortho-Substitution: The nucleophile may attack a position ortho to the leaving group instead of the desired ipso-carbon.

    • Causality: The regioselectivity of the nucleophilic attack is governed by both electronics and sterics. While the ipso-position is the target, other positions on the ring are also activated by the ring nitrogens and any EWGs.[5]

    • Solution: This issue is often substrate-intrinsic. However, lowering the reaction temperature can sometimes increase selectivity, favoring the pathway with the lower activation energy, which is typically the desired Smiles rearrangement.

  • Substrate or Product Decomposition: Naphthyridine rings, especially when highly activated, can be susceptible to degradation under strongly basic or high-temperature conditions.

    • Solution: Carefully screen reaction conditions, starting with milder bases (e.g., K₂CO₃) and lower temperatures before escalating. If a strong base is necessary, consider inverse addition (adding the base slowly to the substrate solution at low temperature) to avoid localized areas of high base concentration. Monitor reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.[13]

Q3: What is the general mechanism of the Smiles Rearrangement, and how can it guide my troubleshooting?

Understanding the reaction mechanism provides a logical framework for diagnosing problems. The Smiles rearrangement proceeds via a two-step addition-elimination sequence.

A3: The SNAr Mechanism in Detail

  • Step 1: Deprotonation: A base removes the acidic proton from the side chain (Y-H), generating a potent nucleophile (Y⁻).

  • Step 2: Ipso-Attack and Meisenheimer Complex Formation: The intramolecular nucleophile attacks the aromatic carbon atom bearing the leaving group (X), forming a resonance-stabilized, spirocyclic anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[5][6]

  • Step 3: Elimination and Rearomatization: The leaving group (X) is expelled, and the aromaticity of the naphthyridine ring is restored, yielding the rearranged product.

This mechanistic understanding directly informs troubleshooting:

  • Low Yield? Focus on factors that facilitate the rate-determining step. Use stronger EWGs on the ring or a more nucleophilic attacking atom (e.g., S⁻ > O⁻) to stabilize the Meisenheimer complex.

  • No Reaction? Ensure your base is strong enough for the initial deprotonation step.

Below is a diagram illustrating the general mechanism.

Caption: General Mechanism of the Smiles Rearrangement.

Data & Protocols
Table 1: Guide to Reaction Condition Optimization
ParameterOption 1 (Mild)Option 2 (Standard)Option 3 (Forcing)Rationale & Expert Insight
Base K₂CO₃, Cs₂CO₃NaOH, KOHNaH, KOtBu, LiHMDSBase strength must be sufficient to deprotonate the nucleophile precursor. NaH is an excellent, non-nucleophilic choice for alcohols and thiols.[5]
Solvent Acetonitrile, EthanolTHF, 1,4-DioxaneDMSO, DMF, NMPPolar aprotic solvents (THF, DMSO) accelerate SNAr reactions by desolvating the base's cation.[9] Ethanol can act as a proton source and may not be ideal.[11]
Temperature Room Temp (20-25 °C)40-80 °C80-120 °CStart mild and increase incrementally. High temperatures can overcome activation barriers but risk decomposition. Monitor by TLC/LC-MS.[14]
Concentration 0.01 - 0.05 M0.1 M> 0.5 MHigh dilution is critical to prevent intermolecular side reactions. Use slow addition for concentrations >0.1 M.[5]
Experimental Protocol: General Procedure for Smiles Rearrangement

This protocol provides a starting point for the base-mediated rearrangement of a hydroxyethylthio-naphthyridine precursor, adapted from established literature.[11]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the hydroxyethylthio-naphthyridine substrate (1.0 eq) to anhydrous solvent (e.g., THF, to a concentration of 0.05 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every hour. A typical mobile phase for these systems is 5-10% Methanol in Dichloromethane. The product is usually more polar than the starting material.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminonaphthyridine.

Troubleshooting Workflow

The following decision tree can guide your experimental approach when facing low yields.

Troubleshooting_Workflow start Low Yield (<20%) in Smiles Rearrangement check_sm Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->check_sm sm_yes Yes, SM is consumed check_sm->sm_yes Yes sm_no No, SM remains check_sm->sm_no No check_products Analyze Crude Mixture for Byproducts sm_yes->check_products increase_energy Increase Reaction Energy sm_no->increase_energy increase_temp 1. Increase Temperature (e.g., 60°C -> 80°C) increase_energy->increase_temp stronger_base 2. Use Stronger Base (e.g., NaOH -> NaH) increase_temp->stronger_base better_solvent 3. Switch to Polar Aprotic Solvent (e.g., EtOH -> DMSO) stronger_base->better_solvent multiple_spots Multiple Byproducts Observed check_products->multiple_spots Multiple Spots baseline_smear Baseline Material / Smearing on TLC check_products->baseline_smear Decomposition intermolecular Possible Intermolecular Reaction multiple_spots->intermolecular decomposition Decomposition of SM or Product baseline_smear->decomposition dilute ACTION: Use High Dilution (0.01 M or slow addition) intermolecular->dilute milder_cond ACTION: Use Milder Conditions (Lower Temp, Weaker Base) decomposition->milder_cond

Caption: Decision tree for troubleshooting low-yielding reactions.

References

Technical Support Center: Navigating the Scale-Up of 2,7-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 2,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are transitioning from laboratory-scale synthesis to larger-scale production. The 2,7-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antitumor and antimicrobial properties.[1][2] However, scaling up its synthesis presents a unique set of challenges that require careful consideration and optimization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. Our goal is to equip you with the knowledge to anticipate and overcome these hurdles, ensuring a robust and efficient scale-up process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up of 2,7-naphthyridine synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What are the most common synthetic routes for preparing the 2,7-naphthyridine core, and which are most amenable to scale-up?

A1: The most prevalent methods for constructing the 2,7-naphthyridine skeleton involve the cyclocondensation or intramolecular cyclization of substituted pyridine derivatives.[1] While several routes exist, the Friedländer annulation and palladium-catalyzed cross-coupling reactions are frequently employed.

  • Friedländer Annulation: This classical method involves the condensation of a 2-amino-4-substituted-nicotinaldehyde or ketone with a compound containing a reactive methylene group.[3] While effective, its scale-up can be hampered by harsh reaction conditions, regioselectivity issues, and difficult product isolation.[4][5] However, recent advancements have focused on developing milder and more eco-friendly protocols, such as using ionic liquids as catalysts in aqueous media, which show promise for gram-scale synthesis.[6][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often utilize reactions like the Suzuki or Heck coupling to build the 2,7-naphthyridine framework from appropriately functionalized pyridine precursors. These methods offer greater modularity and control over substitution patterns. However, challenges in catalyst deactivation, cost, and removal of palladium residues are significant considerations for large-scale production.[8][9]

Q2: How can I control regioselectivity during the Friedländer synthesis of substituted 2,7-naphthyridines at a larger scale?

A2: Regioselectivity is a critical challenge in the Friedländer synthesis, especially when using unsymmetrical ketones.[4] On a larger scale, poor regioselectivity leads to difficult and costly purification of isomers. Several strategies can be employed to improve this:

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction's regioselectivity. While traditional methods use strong acids or bases, newer approaches with catalysts like propylphosphonic anhydride (T3P®) have shown to provide excellent yields under mild conditions with improved selectivity.[5] The use of specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO, has also been reported to afford high regioselectivity.[10]

  • Reaction Conditions: Slowly adding the ketone to the reaction mixture at an elevated temperature can enhance the desired regioselectivity.[10]

  • Substrate Control: The electronic and steric properties of the substituents on both the amino-pyridine and the ketone can direct the cyclization. Careful selection and design of starting materials are crucial.

Q3: My palladium-catalyzed cross-coupling reaction for a 2,7-naphthyridine intermediate is sluggish on a larger scale. What are the likely causes and how can I improve it?

A3: Sluggishness in palladium-catalyzed reactions during scale-up is a common issue. The primary culprits are often related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to deactivation.[8] Ensuring a strictly inert atmosphere and using anhydrous solvents are critical. The choice of ligand is also vital for stabilizing the catalyst.

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species might be inefficient under the scaled-up conditions.[8][11] Consider using a pre-activated Pd(0) source or optimizing the reduction conditions.

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure adequate agitation to maintain a homogeneous reaction mixture.

  • Temperature Control: Exothermic reactions can be harder to control on a larger scale. Ensure your reactor has adequate cooling capacity to maintain the optimal reaction temperature.

Q4: What are the best practices for purifying 2,7-naphthyridine derivatives as Active Pharmaceutical Ingredients (APIs) at scale?

A4: API purification is a critical step to ensure the final product meets stringent purity and safety standards.[12] Common techniques for purifying 2,7-naphthyridine APIs include:

  • Crystallization: This is the most widely used method for purifying small molecule APIs.[13] The choice of solvent system is crucial for obtaining the desired polymorph with high purity and yield.

  • Chromatography: While effective, large-scale column chromatography can be expensive and generate significant solvent waste. It is often used for purifying high-value intermediates or when crystallization is not feasible.

  • Filtration and Washing: Efficient removal of insoluble impurities and residual reagents is achieved through filtration and washing of the isolated solid.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific challenges you might encounter during the scale-up of 2,7-naphthyridine synthesis.

Guide 1: Troubleshooting the Friedländer Annulation for 2,7-Naphthyridine Synthesis
Problem Possible Causes Solutions & Recommendations
Low Yield Harsh reaction conditions leading to side product formation or degradation.Explore milder catalysts like propylphosphonic anhydride (T3P®) or ionic liquids.[5][14] Optimize temperature and reaction time to minimize byproduct formation.
Poor solubility of starting materials at scale.Screen for suitable solvent systems that can dissolve all reactants at the required concentration. Consider using co-solvents.
Poor Regioselectivity Use of unsymmetrical ketones leading to a mixture of isomers.Employ highly regioselective catalysts such as specific amine catalysts (e.g., TABO).[10] Control the rate of addition of the ketone to the reaction mixture.
Inappropriate catalyst or reaction conditions.Screen a panel of Lewis acid or base catalysts to find one that favors the desired regioisomer.[15]
Difficult Product Isolation Formation of tarry byproducts.Optimize reaction conditions to minimize side reactions. Consider a workup procedure that involves an initial extraction to remove highly polar or non-polar impurities before crystallization.
Product is an oil or difficult to crystallize.Screen a wide range of solvent systems for crystallization. Consider converting the product to a salt to facilitate crystallization and purification.
Guide 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Problem Possible Causes Solutions & Recommendations
Low or No Conversion Catalyst Inactivity: Deactivation of the Pd(0) catalyst due to oxygen or moisture.Ensure a robust inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[8]
Inefficient Pre-catalyst Reduction: Incomplete conversion of the Pd(II) pre-catalyst to the active Pd(0) species.Use a pre-activated Pd(0) source or optimize the reducing conditions.[11]
Ligand Issues: The chosen ligand may not be optimal for the specific transformation or may be degrading under the reaction conditions.Screen a variety of phosphine ligands, considering both electron-rich and electron-deficient options.
Side Product Formation (e.g., Homocoupling) Reaction Conditions: Incorrect stoichiometry or reaction temperature.Carefully control the stoichiometry of the reagents. Optimize the reaction temperature; sometimes a lower temperature can suppress side reactions.
Catalyst System: The catalyst may be promoting undesired pathways.Experiment with different palladium sources and ligands. The ligand-to-metal ratio can also be a critical parameter to optimize.
Difficulty in Removing Palladium Residues Inefficient Workup: Standard aqueous washes may not be sufficient to remove all palladium species.Employ a scavenger resin or perform a charcoal treatment to remove residual palladium. Recrystallization is also an effective method for reducing metal contamination.
Catalyst Leaching: If using a heterogeneous catalyst, palladium may be leaching into the product solution.Evaluate the stability of the heterogeneous catalyst under the reaction conditions. Consider using a homogeneous catalyst that can be more effectively removed through specific purification techniques.

Part 3: Experimental Protocols & Visualizations

Generalized Protocol for Gram-Scale Friedländer Synthesis of a 2,7-Naphthyridine Derivative in Aqueous Media

This protocol is a generalized starting point based on greener chemistry principles and may require optimization for your specific substrates.

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the 2-amino-4-substituted-nicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq).

  • Solvent and Catalyst Addition: Add deionized water to the reactor to achieve a suitable concentration. Add a catalytic amount of a suitable ionic liquid (e.g., choline hydroxide, 1-5 mol%).[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the aqueous solution. If so, collect the solid by filtration. If the product remains in solution, extract with a suitable organic solvent.

  • Purification: Wash the collected solid or the organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system to obtain the pure 2,7-naphthyridine derivative.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Friedländer Annulation

G start Low Yield in Friedländer Annulation check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Purity & Stability start->check_reagents solubility Check Solubility of Starting Materials start->solubility side_reactions Analyze for Side Products (e.g., by LC-MS) check_conditions->side_reactions check_reagents->side_reactions optimize_catalyst Screen Alternative Catalysts (e.g., T3P®, Ionic Liquids) side_reactions->optimize_catalyst optimize_solvent Solvent Screening solubility->optimize_solvent yield_improved Yield Improved? optimize_catalyst->yield_improved optimize_solvent->yield_improved end Process Optimized yield_improved->end Yes revisit Re-evaluate Synthetic Route yield_improved->revisit No

Caption: Troubleshooting workflow for low yield.

Diagram 2: Decision Tree for Palladium Catalyst Selection and Optimization in Cross-Coupling Reactions

G start Low Conversion in Pd Cross-Coupling catalyst_type Using Pd(II) or Pd(0)? start->catalyst_type pd_ii Optimize In-Situ Reduction (e.g., add reducing agent, change solvent/base) catalyst_type->pd_ii Pd(II) pd_0 Switch to a more active Pd(0) pre-catalyst catalyst_type->pd_0 Pd(0) ligand_screen Screen Ligand Library (e.g., electron-rich vs. electron-poor phosphines) pd_ii->ligand_screen pd_0->ligand_screen temp_screen Optimize Reaction Temperature ligand_screen->temp_screen conversion_improved Conversion Improved? temp_screen->conversion_improved end Proceed with Scale-Up conversion_improved->end Yes revisit_substrate Re-evaluate Substrate (Purity, Reactivity) conversion_improved->revisit_substrate No

Caption: Palladium catalyst optimization decision tree.

References

Technical Support Center: Deprotection Strategies for Amino-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the deprotection of amino-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The unique electronic nature of the naphthyridine core presents specific challenges that are not always addressed in general deprotection protocols. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Section 1: The Chemistry of Deprotection on the Naphthyridine Scaffold

The successful synthesis of complex amino-naphthyridine derivatives hinges on the strategic use of protecting groups.[1] These temporary modifications prevent the reactive amino group from participating in unwanted side reactions, allowing for controlled transformations elsewhere in the molecule.[1] The two most common protecting groups for amines are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. Their removal, or deprotection, is a critical final step that must be performed under conditions that preserve the integrity of the often sensitive naphthyridine ring system and other functional groups.

The Boc Group: Acid-Labile Protection

The Boc group is prized for its stability in basic and nucleophilic conditions, yet it is readily cleaved by acids.[2] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[2] This intermediate then spontaneously decarboxylates to yield the free amine.[2]

A potential complication arises from the liberated tert-butyl cation, a potent electrophile that can alkylate nucleophilic sites on your molecule, including the deprotected amine or the electron-rich naphthyridine ring itself.[3] This can be mitigated by the use of "scavengers" in the reaction mixture.[2]

The Cbz Group: Hydrogenolysis-Mediated Deprotection

The Cbz group offers an orthogonal deprotection strategy, as it is stable to the acidic and basic conditions that cleave Boc and Fmoc groups, respectively.[4] It is most commonly removed by catalytic hydrogenation. In this process, a palladium catalyst (typically on a carbon support, Pd/C) and a hydrogen source are used to cleave the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene.[4]

A significant challenge when working with nitrogen-containing heterocycles like naphthyridines is the potential for the pyridinic nitrogen atoms to coordinate with the palladium catalyst, leading to catalyst inhibition or "poisoning".[5] This can dramatically slow down or even halt the deprotection reaction.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of your amino-naphthyridine substrates.

Boc Deprotection Challenges
Q1: My Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) is sluggish or incomplete. What's going on and how can I resolve it?

Potential Causes & Solutions:

  • Insufficient Acid: The stoichiometry of the acid may be too low to drive the reaction to completion, especially if your substrate has multiple basic sites.

    • Solution: Increase the concentration of TFA, for example, from a 20% solution in DCM to a 50% solution, or even use neat TFA for resistant substrates.[6] However, be mindful that harsher conditions can lead to degradation of the naphthyridine core.

  • Low Reaction Temperature: Most Boc deprotections are run at room temperature. If the reaction is slow, it may be due to steric hindrance around the Boc group.

    • Solution: Gentle warming of the reaction mixture (e.g., to 30-40 °C) can increase the reaction rate. Monitor carefully by TLC or LC-MS to avoid decomposition.

  • Alternative Acidic Conditions: Sometimes, a different acid/solvent system can be more effective.

    • Solution: A 4M solution of HCl in 1,4-dioxane is a common and effective alternative to TFA/DCM.[7] This can sometimes provide cleaner reactions with fewer side products.

Q2: After my Boc deprotection, my LC-MS analysis shows a significant side product with a mass increase of +56 Da. What is this, and how can I prevent it?

This is a classic signature of tert-butylation . The highly reactive tert-butyl cation generated during deprotection can act as an electrophile and alkylate your deprotected amino-naphthyridine or another nucleophilic species in the reaction mixture.[3]

Prevention Strategies:

  • Use of Scavengers: Scavengers are nucleophilic compounds added to the reaction to trap the tert-butyl cation before it can react with your product.[2]

    • Recommended Scavengers: Triisopropylsilane (TIS), thioanisole, or anisole are commonly used. A typical cocktail might be 95:2.5:2.5 TFA/water/TIS.

  • Milder Deprotection Conditions: Lewis acids can mediate Boc deprotection under milder conditions than strong protic acids, which can reduce the formation of the free tert-butyl cation.

    • Alternative Reagents: Consider using zinc bromide (ZnBr₂) in DCM or aluminum chloride (AlCl₃) in DCM.[6] These can be particularly useful for substrates sensitive to strong acids.

Q3: I suspect the naphthyridine ring itself is degrading under my acidic deprotection conditions. What are my options?

The naphthyridine core, while aromatic, can be susceptible to degradation under strongly acidic conditions.

Solutions to Preserve the Naphthyridine Core:

  • Milder Acidic Systems: As mentioned above, switching from neat TFA to a solution of HCl in dioxane can be beneficial.[7] You can also try more dilute solutions of TFA and carefully monitor the reaction to stop it as soon as the starting material is consumed.

  • Lewis Acid Catalysis: This is often the best approach for acid-sensitive substrates. Lewis acids coordinate to the carbamate oxygen, facilitating cleavage without the need for highly acidic protons.[6]

  • Thermal Deprotection: For some substrates, thermal deprotection in a high-boiling solvent like dioxane or toluene can be an option, avoiding acids altogether.[7]

Cbz Deprotection Challenges
Q4: My catalytic hydrogenation (Pd/C, H₂) for Cbz removal is extremely slow or has stalled completely. What is the likely cause?

The most probable cause is catalyst poisoning . The lone pairs of electrons on the pyridinic nitrogen atoms of the naphthyridine ring can strongly coordinate to the surface of the palladium catalyst, blocking the active sites required for hydrogenation.[5]

Troubleshooting Strategies:

  • Increase Catalyst Loading: A simple first step is to increase the weight percentage of the Pd/C catalyst.

  • Use a Different Catalyst: Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) is often more effective than Pd/C for substrates containing basic nitrogen heterocycles as it is less prone to poisoning.

  • Switch to Catalytic Transfer Hydrogenation: This is often the most effective solution.

Q5: I'm concerned about the safety and practical aspects of using high-pressure hydrogen gas. What are the alternatives for Cbz removal?

Catalytic Transfer Hydrogenation (CTH) is a much safer and often more efficient alternative that does not require specialized high-pressure equipment.[8] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the surface of the catalyst.

Common CTH Systems:

  • Catalyst: 10% Pd/C is typically used.

  • Hydrogen Donor: Ammonium formate (HCOONH₄) or formic acid (HCOOH) are the most common and effective hydrogen donors.[9][10]

  • Solvent: Methanol or ethanol are standard solvents for this reaction.

This method is often faster and gives cleaner reactions than traditional hydrogenation for problematic substrates.

Q6: Is there a risk of reducing the naphthyridine ring itself during Cbz deprotection by hydrogenation?

Yes, over-reduction of the naphthyridine core is a potential side reaction, especially under harsh conditions (high pressure, prolonged reaction times, or with more active catalysts like platinum oxide).

How to Minimize Ring Reduction:

  • Careful Reaction Monitoring: Follow the reaction closely by TLC or LC-MS and stop it as soon as the Cbz-protected starting material has been consumed.

  • Catalyst Choice: Pd/C is generally less aggressive towards the reduction of aromatic rings than other catalysts like platinum or rhodium.

  • Use Catalytic Transfer Hydrogenation: CTH conditions are typically milder and less likely to cause over-reduction compared to high-pressure hydrogenation.

Section 3: Frequently Asked Questions (FAQs)

Q1: For a new amino-naphthyridine synthesis, should I choose a Boc or Cbz protecting group?

The choice depends on the overall synthetic strategy and the other functional groups present in your molecule. Here is a comparative summary:

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Stability Stable to base, nucleophiles, and hydrogenolysis.Stable to acid and base.
Deprotection Strong acid (TFA, HCl) or Lewis acids.[6]Catalytic hydrogenation or transfer hydrogenation.[4]
Orthogonality Orthogonal to Cbz and Fmoc.[2]Orthogonal to Boc and Fmoc.[4]
Common Issues tert-butylation side products, degradation of acid-sensitive substrates.[3]Catalyst poisoning, potential for ring reduction.[5]
Best For... Molecules that are stable to acid but may contain reducible groups (e.g., alkenes, nitro groups).Molecules that are acid-sensitive or when a milder, neutral deprotection is required.

Q2: How do I effectively monitor the progress of my deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting material. The deprotected amine product will typically have a different Rf value. To visualize the product, you can use a UV lamp if the compound is UV-active, and then stain the plate with a ninhydrin solution. Ninhydrin reacts with the primary or secondary amine to produce a characteristic purple or yellow spot, providing a clear indication of product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can monitor the disappearance of the mass corresponding to your protected starting material and the appearance of the mass of your deprotected product.

Q3: What are some general guidelines for purifying the final amino-naphthyridine product?

Free amines can sometimes be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing or streaking on the column.

  • Acid-Base Extraction: After the reaction, you can often perform a liquid-liquid extraction to purify your product. By adjusting the pH of the aqueous layer, you can move your basic amine between the organic and aqueous phases, washing away neutral or acidic impurities.

  • Column Chromatography:

    • To minimize tailing, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol.

    • A typical solvent system would be a gradient of dichloromethane/methanol or ethyl acetate/hexanes, with the basic modifier added to the more polar solvent.[11]

  • Crystallization/Precipitation: If your product is a solid, you may be able to purify it by recrystallization from a suitable solvent system. Alternatively, precipitating the hydrochloride or another salt of the amine can be an effective purification strategy.

Section 4: Experimental Protocols

Protocol 1: Boc Deprotection with TFA and a Scavenger

This protocol is a standard method for robust substrates.

  • Dissolve the Boc-protected amino-naphthyridine (1 equivalent) in dichloromethane (DCM, approx. 0.1 M).

  • Add triisopropylsilane (TIS, 1.5 equivalents) as a scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 equivalents, often as a 20-50% solution in DCM) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue can be purified by precipitating the TFA salt with cold diethyl ether, or by dissolving in a suitable solvent and neutralizing with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction and chromatographic purification.

Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation

This is a reliable and safe method, particularly for substrates prone to catalyst poisoning.

  • To a solution of the Cbz-protected amino-naphthyridine (1 equivalent) in methanol (approx. 0.1 M), add ammonium formate (5 equivalents).[10]

  • Carefully add 10% Palladium on Carbon (Pd/C, 10-20 mol% Pd).

  • Heat the reaction mixture to reflux (typically around 65 °C for methanol) and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or acid-base extraction.[12]

Section 5: Visualization Workflows

Troubleshooting Boc Deprotection

Boc_Deprotection_Troubleshooting start Start: Incomplete Boc Deprotection check_acid Increase TFA concentration or switch to HCl/dioxane? start->check_acid check_temp Gentle warming (30-40°C)? check_acid->check_temp Yes side_product Side product (+56 Da) observed? check_acid->side_product No check_temp->side_product degradation Naphthyridine core degradation? side_product->degradation No add_scavenger Add Scavenger (TIS, Anisole) side_product->add_scavenger Yes lewis_acid Switch to Lewis Acid (e.g., ZnBr2) degradation->lewis_acid Yes success Successful Deprotection degradation->success No, reaction complete add_scavenger->success lewis_acid->success Cbz_Deprotection_Troubleshooting start Start: Stalled Cbz Hydrogenolysis catalyst_poisoning Suspect Catalyst Poisoning? start->catalyst_poisoning increase_loading Increase Pd/C loading catalyst_poisoning->increase_loading Yes pearlmans_catalyst Switch to Pd(OH)2/C increase_loading->pearlmans_catalyst cth Use Catalytic Transfer Hydrogenation (CTH) pearlmans_catalyst->cth ring_reduction Ring reduction observed? cth->ring_reduction monitor_closely Monitor closely and stop when complete ring_reduction->monitor_closely Yes success Successful Deprotection ring_reduction->success No monitor_closely->success

References

Technical Support Center: Characterization of 2,7-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 2,7-Naphthyridin-1-amine. This resource is designed for researchers, chemists, and drug development professionals who are working with this and similar heterocyclic compounds. Here, we address common challenges and frequently asked questions encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, providing field-proven insights and troubleshooting protocols to ensure data integrity and accurate structural elucidation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the analysis of this compound. The solutions are based on established spectroscopic principles and practical laboratory experience.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum shows significantly broad peaks for the aromatic protons, making coupling analysis impossible. What is the likely cause?

Answer: Broadening of aromatic signals in nitrogen-containing heterocycles can stem from several factors:

  • Sample Concentration: At higher concentrations, intermolecular interactions and aggregation can lead to peak broadening. Try acquiring the spectrum on a more dilute sample.[1]

  • pH Effects: The two nitrogen atoms in the naphthyridine ring can be protonated to varying degrees depending on the solvent and any acidic impurities. This can create a dynamic chemical exchange on the NMR timescale, resulting in broad signals. Using a buffered NMR solvent or adding a drop of a base like pyridine-d₅ can sometimes sharpen the signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often remnants from synthesis, can cause significant line broadening. If suspected, passing your sample through a small plug of silica or celite can remove these impurities.

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause broadening of adjacent proton signals. While usually a more significant issue for protons directly attached to nitrogen (N-H), it can sometimes affect nearby aromatic protons.

Question: I am unable to locate the -NH₂ proton signals in my ¹H NMR spectrum. Are they missing?

Answer: The N-H protons of the primary amine group are often challenging to observe for a few key reasons:

  • Chemical Exchange: These protons are acidic and can exchange with trace amounts of water (H₂O) or deuterium (D₂O) in the NMR solvent.[1] This rapid exchange can broaden the signal until it disappears into the baseline.

  • Broad Signal Shape: N-H proton signals are often broad singlets and can be mistaken for baseline noise. They typically appear over a wide chemical shift range (~0.5-5.0 ppm), depending on the solvent and concentration.[2]

  • Confirmation with D₂O Shake: To confirm the presence of an N-H proton, you can perform a "D₂O shake." Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H peak should disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR.[1]

Experimental Protocol: D₂O Shake for N-H Proton Identification

  • Acquire the standard ¹H NMR spectrum of your this compound sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of D₂O to the tube.

  • Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-insert the tube into the spectrometer and acquire a new ¹H NMR spectrum.

  • Compare the "before" and "after" spectra. The signal corresponding to the -NH₂ protons will have disappeared or significantly diminished in the second spectrum.

Question: The signals for the carbons attached to nitrogen (C1 and C8a) are weak or completely absent in my ¹³C NMR spectrum. How can I fix this?

Answer: This is a common issue related to the quadrupolar nature of the ¹⁴N nucleus (the most abundant nitrogen isotope). The ¹⁴N nucleus relaxes quickly, which can broaden the signals of directly attached ¹³C atoms, sometimes to the point of them being unobservable.[3]

  • Increase Acquisition Time: A simple first step is to increase the number of scans to improve the signal-to-noise ratio.

  • Use Advanced NMR Experiments: More reliably, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used. You can observe a correlation between a proton and a carbon 2 or 3 bonds away. For example, you can use the correlation from H-8 to C1 to identify the C1 chemical shift, even if the 1D signal is missing.

Mass Spectrometry (MS)

Question: I am using Electron Ionization (EI) and do not see a clear molecular ion peak ([M]⁺) for my compound. Why?

Answer: While the molecular ion of aromatic amines is often intense, the stability of the naphthyridine ring system can sometimes lead to extensive and immediate fragmentation under high-energy EI conditions, resulting in a weak or absent molecular ion peak.[4]

  • Use a Softer Ionization Technique: To observe the molecular ion, switch to a "softer" ionization method that imparts less energy to the molecule. Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent alternatives that typically produce a strong protonated molecular ion ([M+H]⁺) or other adducts.[4]

Question: My mass spectrum has many peaks. How do I begin to interpret the fragmentation pattern of this compound?

Answer: Interpreting the mass spectrum involves recognizing characteristic fragmentation pathways and applying fundamental rules.

  • The Nitrogen Rule: this compound has the molecular formula C₈H₇N₃. Since it contains an odd number of nitrogen atoms (3), its molecular ion will have an odd nominal mass (145 m/z). This is a key first check.[2][5]

  • Aromatic System Fragmentation: Aromatic systems like naphthyridine tend to fragment by losing small, stable neutral molecules. A very common fragmentation pathway for nitrogen heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).[6]

  • Amine Fragmentation: Aromatic amines can lose a hydrogen atom to form a stable [M-1]⁺ ion.[4]

  • Ring Cleavage: Following the initial losses, the naphthyridine ring itself can cleave, often losing acetylene (C₂H₂, 26 Da).[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR spectral data for this compound?

While precise chemical shifts can vary with solvent and concentration, the following tables provide expected data based on the parent 2,7-naphthyridine structure and the influence of the electron-donating amine group.[6]

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~8.4 d ~5.5
H-4 ~7.1 d ~5.5
H-5 ~7.6 d ~8.5
H-6 ~8.6 d ~8.5
H-8 ~9.5 s -

| -NH₂ | ~5.0-6.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

Carbon Predicted δ (ppm)
C-1 ~158
C-3 ~150
C-4 ~118
C-4a ~136
C-5 ~121
C-6 ~152
C-8 ~148

| C-8a | ~115 |

Q2: What is the expected exact mass and primary fragmentation pattern for this compound in mass spectrometry?

The key mass spectral data are summarized below.

Table 3: Key Mass Spectrometry Data for this compound (C₈H₇N₃)

Parameter Value Description
Molecular Formula C₈H₇N₃ -
Monoisotopic Mass 145.064 Da The exact mass of the most abundant isotopes.
Nominal Mass 145 Da Integer mass, follows the Nitrogen Rule (odd mass for odd N atoms).[2][5]
Key Fragments
[M]⁺ 145 m/z Molecular Ion
[M-H]⁺ 144 m/z Loss of a hydrogen radical, common for aromatic amines.[4]
[M-HCN]⁺ 118 m/z Loss of hydrogen cyanide, characteristic of N-heterocycles.[6]

| [M-HCN-C₂H₂]⁺ | 92 m/z | Subsequent loss of acetylene from the ring structure.[6] |

Visualized Workflows and Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a standard analytical workflow and the primary fragmentation cascade for this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolve->NMR MS Mass Spectrometry (EI and/or ESI) Dissolve->MS InterpretNMR Assign Signals Confirm Connectivity NMR->InterpretNMR InterpretMS Analyze Fragments Confirm Mass MS->InterpretMS Structure Confirm Structure InterpretNMR->Structure InterpretMS->Structure

Caption: General workflow for spectroscopic analysis.

Fragmentation M [C₈H₇N₃]⁺ m/z = 145 M_minus_H [C₈H₆N₃]⁺ m/z = 144 M->M_minus_H - H• M_minus_HCN [C₇H₆N₂]⁺ m/z = 118 M->M_minus_HCN - HCN M_minus_HCN_C2H2 [C₅H₄N]⁺ m/z = 78 M_minus_HCN->M_minus_HCN_C2H2 - C₂H₂

Caption: Key MS fragmentation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,7-Naphthyridin-1-amine for Isomer Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 2,7-Naphthyridin-1-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for distinguishing this compound from its structural isomers, a critical task in pharmaceutical development and quality control.

Introduction: The Analytical Challenge of Naphthyridine Isomers

This compound is a key structural motif in medicinal chemistry, valued for its role as a bioisostere for purines and its application in the development of targeted therapeutics, including kinase inhibitors. Its precise identification is paramount, as its biological activity can differ significantly from its isomers (e.g., 1,5-, 1,6-, and 1,8-Naphthyridin-amines). Mass spectrometry (MS) provides a powerful tool for this purpose, but a nuanced understanding of the fragmentation pathways is required to differentiate these closely related structures.

This guide elucidates the characteristic fragmentation signature of this compound and contrasts it with other aminonaphthyridine isomers, providing clear, data-supported strategies for unambiguous identification.

Experimental Methodology: A Protocol for Reliable Analysis

To ensure the generation of reproducible and distinct fragmentation patterns, a validated protocol is essential. The following outlines the conditions for both Electrospray Ionization (for LC-MS applications) and Electron Ionization (for GC-MS or direct probe analysis).

Protocol 1: Electrospray Ionization Tandem MS (ESI-MS/MS)

This method is ideal for analyzing samples from liquid chromatography.

  • Sample Preparation : Dissolve the reference standard in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 µg/mL. The acidic mobile phase promotes protonation, yielding the [M+H]⁺ ion.

  • Infusion : Directly infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Instrumentation (Q-TOF or Orbitrap) :

    • Ionization Mode : Positive ESI.

    • Capillary Voltage : +3.5 to +4.0 kV.

    • Source Temperature : 120°C.

    • Desolvation Gas (N₂) Temperature : 350°C.

    • Full Scan MS1 : Acquire over a range of m/z 50-300 to confirm the protonated molecule [M+H]⁺ at m/z 146.0667.

    • Tandem MS (MS/MS) : Select the precursor ion at m/z 146.0667 for Collision-Induced Dissociation (CID). Apply a normalized collision energy ramp (e.g., 15-40 eV) to generate a comprehensive fragment ion spectrum.

Protocol 2: Electron Ionization MS (EI-MS)

This method is suited for volatile samples introduced via Gas Chromatography (GC) or a direct insertion probe.

  • Instrumentation (GC-MS or Direct Probe) :

    • Ionization Energy : 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to spectral libraries.

    • Source Temperature : 230°C.

    • Mass Range : Scan from m/z 40-200.

Fragmentation Pattern Analysis of this compound

The fragmentation of this compound is dictated by its structure: a stable bicyclic aromatic system with a reactive primary amine group.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) is observed at m/z 145. The fragmentation is dominated by the sequential loss of hydrogen cyanide (HCN), a characteristic feature of nitrogen-containing heterocyclic aromatic compounds.

  • Primary Fragmentation : The most significant initial fragmentation is the loss of HCN from the pyridine ring that does not bear the amine substituent.

    • M⁺˙ (m/z 145) → [M - HCN]⁺˙ (m/z 118)

  • Secondary Fragmentation : The resulting ion at m/z 118 undergoes a further loss of HCN.

    • [m/z 118] → [m/z 118 - HCN]⁺˙ (m/z 91)

This sequential loss of two HCN molecules is a highly diagnostic pathway.

ei_fragmentation M Molecular Ion (M⁺˙) m/z 145 frag1 [M - HCN]⁺˙ m/z 118 M->frag1 - HCN frag2 [M - 2HCN]⁺˙ m/z 91 frag1->frag2 - HCN

Caption: EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Fragmentation

In positive mode ESI, the molecule is first protonated to form [M+H]⁺ at m/z 146. The fragmentation of this even-electron ion proceeds differently from the radical cation formed in EI.

  • Primary Fragmentation : The dominant fragmentation pathway is the neutral loss of ammonia (NH₃), driven by the charge localization on the amine-bearing ring.

    • [M+H]⁺ (m/z 146) → [M+H - NH₃]⁺ (m/z 129)

  • Alternative Fragmentation : A less favorable, but still observed, fragmentation is the loss of HCN.

    • [M+H]⁺ (m/z 146) → [M+H - HCN]⁺ (m/z 119)

The high abundance of the m/z 129 ion is the most distinguishing feature of the ESI-MS/MS spectrum for this compound.

Comparative Analysis: Differentiating Isomers

The utility of these fragmentation patterns becomes evident when compared against other aminonaphthyridine isomers. While all isomers have the same nominal mass, their fragmentation "fingerprints" differ due to the varied positions of the nitrogen atoms and the amine group, which influence ring stability and the favorability of specific bond cleavages.

Workflow for Isomer Differentiation

isomer_workflow start Analyze Unknown Aminonaphthyridine Isomer (m/z 145 or 146) ms_type Ionization Method? start->ms_type ei_path EI-MS Analysis ms_type->ei_path EI esi_path ESI-MS/MS Analysis ms_type->esi_path ESI ei_check Observe intense m/z 118? ei_path->ei_check esi_check Dominant loss of NH₃ (m/z 129)? esi_path->esi_check result_2_7 High Confidence: This compound ei_check->result_2_7 Yes result_other Likely another isomer (e.g., 1,5- or 1,8-) ei_check->result_other No esi_check->result_2_7 Yes esi_check->result_other No

Caption: Decision workflow for identifying this compound.

Data Summary

The table below summarizes the key diagnostic ions for differentiating this compound from its isomers based on published data and established fragmentation principles.

Table 1: Comparative Fragmentation Data for Aminonaphthyridine Isomers

CompoundIonizationPrecursor Ion (m/z)Key Diagnostic Fragment(s) (m/z)Primary Neutral Loss
This compound EI145118 , 91HCN
This compound ESI146129 , 119NH₃
1,5-Naphthyridin-2-amineEI145119, 92C₂H₂N˙ (likely)
1,8-Naphthyridin-2-amineEI145118, 91HCN
1,8-Naphthyridin-2-amineESI146119 , 92HCN

Key Differentiators:

  • 2,7- vs. 1,8- Isomer (ESI) : The most powerful distinction comes from ESI-MS/MS. This compound shows a dominant loss of NH₃ (m/z 129). In contrast, 1,8-Naphthyridin-2-amine preferentially loses HCN, yielding a dominant fragment at m/z 119. This is because protonation in the 1,8-isomer can occur on the distal nitrogen (N-8), facilitating the elimination of HCN from the amine-bearing ring.

  • EI Fragmentation : While both 2,7- and 1,8- isomers show a loss of HCN (m/z 118) in EI-MS, the relative intensities of subsequent fragment ions may differ. However, ESI-MS/MS provides a more definitive and clearer distinction.

Conclusion

The mass spectrometric fragmentation of this compound provides a unique and reliable signature for its identification. Under Electron Ionization, it is characterized by the sequential loss of two HCN molecules from the molecular ion (m/z 145 → 118 → 91). Under Electrospray Ionization, its protonated molecule (m/z 146) exhibits a highly characteristic neutral loss of ammonia (NH₃) to produce a dominant fragment ion at m/z 129. This ESI-MS/MS behavior, in particular, serves as a robust diagnostic tool to distinguish it from other aminonaphthyridine isomers, which predominantly lose HCN. By employing the standardized protocols and comparative data within this guide, researchers can achieve unambiguous structural confirmation essential for advancing drug discovery and development programs.

A Senior Application Scientist's Guide to the Biological Activity of Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and Its Positional Puzzle

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" due to their ability to bind to multiple biological targets. The naphthyridine scaffold, a bicyclic aromatic heterocycle composed of two fused pyridine rings, is a quintessential example of such a structure.[1][2] Its true potential, however, lies in its isomeric diversity. The precise placement of the two nitrogen atoms within the dual-ring system gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][3] This seemingly subtle structural variation has profound implications for the molecule's three-dimensional shape, electronic properties, and hydrogen bonding capacity, ultimately dictating its biological activity.

This guide provides an in-depth comparative analysis of the biological activities of the primary naphthyridine isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of activities. It delves into the causality behind experimental choices, provides validated protocols for comparative analysis, and synthesizes quantitative data to offer a clear, field-proven perspective on navigating the therapeutic potential of this versatile heterocyclic family.

The Isomeric Landscape of Biological Activity

The strategic location of nitrogen atoms in the naphthyridine ring system fundamentally influences the molecule's interaction with biological macromolecules. This results in distinct pharmacological profiles for each isomeric class, a critical consideration in scaffold selection for drug design.

1,8-Naphthyridine: The Pioneer in Antimicrobial and Anticancer Therapy

The 1,8-naphthyridine core is arguably the most extensively studied isomer, largely due to the historical success of nalidixic acid, the first-in-class quinolone antibiotic.[1][2] This scaffold has become a cornerstone in the development of antimicrobial and anticancer agents.

  • Antimicrobial Activity : The primary mechanism for many 1,8-naphthyridine-based antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.[4] This targeted mechanism provides selectivity for bacterial over mammalian cells. The success of nalidixic acid spurred the development of numerous fluoroquinolone antibiotics containing this core, such as trovafloxacin, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][4]

  • Anticancer Activity : In oncology, 1,8-naphthyridine derivatives have emerged as potent anticancer agents through various mechanisms.[5][6] Certain derivatives function as topoisomerase II inhibitors, inducing DNA damage in rapidly proliferating cancer cells.[6][7] Others act as potent kinase inhibitors, targeting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2) that are often dysregulated in cancer.[6][8][9] For instance, some halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines with IC₅₀ values in the sub-micromolar range.[10][11]

1,5-Naphthyridine: A Rising Star in Targeted Cancer Therapy

The 1,5-naphthyridine isomer has gained significant traction for its role in developing targeted anticancer agents, particularly as kinase and topoisomerase inhibitors.[12][13]

  • Kinase Inhibition : Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of several kinase families, including the Fibroblast Growth Factor Receptor (FGFR) family.[14] Aberrant FGFR signaling is a known driver in many tumor types, making these compounds promising candidates for targeted therapies.[14] The specific geometry of the 1,5-isomer appears favorable for fitting into the ATP-binding pocket of these kinases.

  • Topoisomerase I Inhibition : Researchers have also successfully synthesized phenyl- and indeno-1,5-naphthyridine derivatives that act as Topoisomerase I (Top1) inhibitors, demonstrating antiproliferative activity against human colon cancer cells.[13]

2,6-Naphthyridine: Modulators of the Central Nervous System and Kinases

While less explored than the 1,8- and 1,5-isomers, the 2,6-naphthyridine scaffold has shown significant promise, particularly in the fields of neuroscience and oncology.[15][16]

  • Central Nervous System (CNS) Activity : Certain derivatives have been investigated for their effects on the CNS, highlighting the potential of this isomer to cross the blood-brain barrier.[15][17]

  • Kinase Inhibition : A notable application is the development of selective Protein Kinase D (PKD) inhibitors based on a 2,6-naphthyridine core.[18] These inhibitors were developed with high selectivity over Protein Kinase C (PKC), which is critical for studying the specific roles of PKD in cellular processes like cardiac hypertrophy.[18]

2,7-Naphthyridine: Selective Antimicrobials and Anticancer Agents

The 2,7-naphthyridine isomer has demonstrated a broad spectrum of activity, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[19]

  • Selective Antimicrobial Activity : Recent studies have highlighted 2,7-naphthyridine derivatives as promising candidates for developing targeted anti-staphylococcal agents.[20][21] Certain compounds have shown potent and selective activity against Staphylococcus aureus with minimal impact on beneficial microbiota, a highly desirable trait for avoiding secondary infections.[20][21] The proposed mechanism involves the inhibition of bacterial DNA gyrase.[20]

  • Anticancer Activity : This isomer is also found in naturally occurring alkaloids with cytotoxic properties, underscoring its potential in cancer drug discovery.[22]

Quantitative Comparison of Biological Activity

To provide a clear, data-driven comparison, the following table summarizes the biological activities of representative derivatives from different naphthyridine isomer classes. This data is essential for objectively evaluating the potential of each scaffold for a specific therapeutic application.

IsomerCompound/DerivativeBiological ActivityMolecular TargetAssayQuantitative ValueReference(s)
1,8-Naphthyridine Nalidixic AcidAntibacterialDNA GyraseMICMIC vs. E. coli: 12 µg/mL[2]
1,8-Naphthyridine Derivative 47 (carboxamide)AnticancerNot SpecifiedCytotoxicity (MTT)IC₅₀ vs. MIAPaCa: 0.41 µM[11]
1,8-Naphthyridine Derivative 29 (heteroaryl)AnticancerNot SpecifiedCytotoxicity (MTT)IC₅₀ vs. PA-1: 0.41 µM[10]
1,5-Naphthyridine Phenyl-1,5-naphthyridineAnticancerTopoisomerase IAntiproliferativeIC₅₀ vs. COLO 205: < 5 µM[13]
1,5-Naphthyridine Novel SeriesAnticancerFGFR1, 2, 3, 4Kinase InhibitionNanomolar affinity[14]
2,6-Naphthyridine Pan-PKD InhibitorKinase InhibitionProtein Kinase DKinase Inhibition>1000-fold selectivity vs. PKC[18]
2,7-Naphthyridine Derivative 10jAntibacterialDNA Gyrase (putative)MICMIC vs. S. aureus: 8 mg/L[20][21]
1,7-Naphthyridine HH0043AnticancerSOS1Cellular AssayIC₅₀: 3.9 nM[23]

Experimental Corner: Protocols for Activity Assessment

The foundation of any comparative guide rests on robust and reproducible experimental data. The following protocols are standard, self-validating methodologies for assessing the key biological activities discussed. The causality behind critical steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a cornerstone for determining a compound's cytotoxic or antiproliferative effects on cancer cell lines.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine isomer derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times, ensuring that an anti-proliferative effect can be observed.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours. This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid nutrient broth. Bacterial growth is determined by observing turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each naphthyridine derivative in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria only, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6] This is the standard incubation time to allow for robust bacterial growth in the control wells.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[6] A plate reader measuring absorbance at 600 nm can also be used for a quantitative assessment.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for simplifying complex biological pathways and experimental processes. The following have been created using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway Inhibition

This diagram illustrates the general mechanism by which a naphthyridine-based kinase inhibitor can block a receptor tyrosine kinase (RTK) signaling pathway, such as the FGFR pathway, which is crucial for cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream Phosphorylation GF Growth Factor GF->RTK Binds & Activates ATP ATP ATP->RTK Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->RTK Blocks ATP Binding Site Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Kinase inhibition by a 1,5-naphthyridine derivative.

Experimental Workflow for Comparative Analysis

This diagram outlines a logical workflow for the head-to-head comparison of two novel naphthyridine isomers, from initial screening to identifying a lead compound.

cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_lead Lead Identification Isomer_A Isomer A Synthesis Cytotoxicity Cytotoxicity Screen (MTT Assay) vs. Cancer Panel Isomer_A->Cytotoxicity Isomer_B Isomer B Synthesis Isomer_B->Cytotoxicity Target_Assay Target-Specific Assay (e.g., Kinase Inhibition) Cytotoxicity->Target_Assay Potent Hits MIC_Assay Antimicrobial Screen (MIC Assay) Cytotoxicity->MIC_Assay Potent Hits SAR Structure-Activity Relationship (SAR) Analysis Target_Assay->SAR MIC_Assay->SAR Lead_Compound Lead Compound Selection SAR->Lead_Compound

Caption: Workflow for comparing the biological activity of novel naphthyridine isomers.

Conclusion and Future Perspectives

The isomeric form of the naphthyridine scaffold is a critical determinant of its biological activity. The 1,8- and 1,5-isomers are well-established as frameworks for potent anticancer and antimicrobial agents, often targeting DNA-related enzymes and protein kinases.[5][12] Meanwhile, the 2,6- and 2,7-naphthyridine isomers are emerging as exciting and versatile scaffolds, with derivatives showing high selectivity for novel targets like PKD and specific pathogens such as S. aureus.[18][20]

For drug development professionals, the choice of isomer is a strategic decision that should be guided by the intended biological target. Understanding the inherent properties conferred by the nitrogen atom placement allows for a more rational approach to library design and lead optimization. As synthetic methodologies become more sophisticated, the exploration of the less-studied naphthyridine isomers will undoubtedly uncover new therapeutic opportunities, reinforcing the privileged status of this remarkable heterocyclic system.

References

A Tale of Two Scaffolds: Unraveling the Biological Activities of 2,7-Naphthyridin-1-amine and 1,8-Naphthyridin-1-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a "privileged structure," a molecular framework that has repeatedly yielded compounds with significant biological activity. This guide delves into a comparative analysis of two key isomers: 2,7-Naphthyridin-1-amine and 1,8-Naphthyridin-1-amine. While structurally similar, the seemingly subtle shift in the position of a nitrogen atom dramatically influences their biological targets and therapeutic potential. This document provides an in-depth, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the nuances of these potent chemical entities.

The Naphthyridine Core: A Foundation for Diverse Biological Activity

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within this framework gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape. This structural diversity is the cornerstone of their broad spectrum of pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Our focus lies on the 1-amino substituted 2,7- and 1,8-naphthyridine isomers, which serve as crucial building blocks for a multitude of biologically active derivatives.

Anticancer Activity: A Tale of Two Mechanisms

Both the 2,7- and 1,8-naphthyridine scaffolds have been extensively explored for their potential as anticancer agents. However, the primary mechanisms through which their derivatives exert their cytotoxic effects often diverge, highlighting the profound impact of isomeric differences.

The 1,8-Naphthyridine Scaffold: Masters of DNA Disruption

Derivatives of 1,8-Naphthyridin-1-amine have a well-established reputation as potent anticancer agents, with some compounds progressing to clinical trials.[3] A primary mechanism of action for many of these derivatives is the inhibition of Topoisomerase II , a critical enzyme involved in DNA replication and repair.[3][4] By trapping the enzyme-DNA complex, these compounds introduce double-strand breaks in the DNA of cancer cells, ultimately triggering apoptosis (programmed cell death).[4]

The cytotoxic potential of 1,8-naphthyridine derivatives has been demonstrated across a wide array of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several representative 1,8-naphthyridine derivatives, showcasing their efficacy in the low micromolar range.

Compound Cancer Cell Line Cell Line Type IC₅₀ (µM) Reference
Compound 47MIAPaCaPancreatic0.41[5]
K-562Leukemia0.77[5]
Compound 29PA-1Ovarian0.41[5]
SW620Colon1.4[5]
Compound 12HBL-100Breast1.37[6]
Compound 10cMCF7Breast1.47[7]
Compound 8dMCF7Breast1.62[7]
Compound 16HeLaCervical0.7[3]
HL-60Leukemia0.1[3]
PC-3Prostate5.1[3]

This table presents a selection of data from the cited literature and is not an exhaustive list.

The 2,7-Naphthyridine Scaffold: Precision Targeting of Kinase Signaling

While also demonstrating anticancer properties, derivatives of the this compound scaffold have emerged as potent and selective inhibitors of key signaling kinases, particularly MET (Mesenchymal-Epithelial Transition factor) kinase .[8] The MET signaling pathway, when dysregulated, plays a crucial role in tumor growth, invasion, and metastasis.[8] By inhibiting MET kinase, 2,7-naphthyridinone derivatives can effectively shut down these pro-cancerous signals.

The efficacy of this scaffold has been demonstrated not only in vitro but also in vivo. For instance, a novel 2,7-naphthyridinone-based MET kinase inhibitor, compound 13f , exhibited excellent tumor growth inhibition in xenograft models of human glioblastoma (U-87 MG) and colon cancer (HT-29).[8]

Compound Assay Cell Line/Model Result Reference
Compound 13fMET Kinase Inhibition-Favorable in vitro potency[8]
In vivo efficacy (TGI)U-87 MG xenograft114% at 50 mg/kg[8]
In vivo efficacy (TGI)HT-29 xenograft95% at 50 mg/kg[8]
1-amino-4-phenyl-2,7-naphthyridineCytotoxicityHuman lung and breast cancer cell linesActive[9]

TGI: Tumor Growth Inhibition. Note the limited publicly available IC₅₀ data for this compound derivatives against a broad panel of cancer cell lines compared to the 1,8-isomer.

Visualizing the Mechanisms of Action

To better understand the distinct therapeutic strategies of these two scaffolds, we can visualize their primary molecular targets and the downstream consequences of their inhibition.

Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives

Topoisomerase_II_Inhibition cluster_nucleus Cell Nucleus DNA_Replication DNA Replication & Transcription DNA_Supercoils DNA Supercoils & Tangles DNA_Replication->DNA_Supercoils Topoisomerase_II Topoisomerase II Transient_DSB Transient Double-Strand Break (DSB) Topoisomerase_II->Transient_DSB creates DNA_Supercoils->Topoisomerase_II resolves Religation DNA Religation Transient_DSB->Religation allows strand passage then Apoptosis Apoptosis Transient_DSB->Apoptosis permanent DSBs lead to Religation->DNA_Replication enables continued Cell_Death Cancer Cell Death Apoptosis->Cell_Death 1_8_Naphthyridine 1,8-Naphthyridine Derivative 1_8_Naphthyridine->Topoisomerase_II inhibits religation caption Inhibition of Topoisomerase II by 1,8-Naphthyridine Derivatives

Caption: Inhibition of Topoisomerase II by 1,8-Naphthyridine Derivatives.

MET Kinase Signaling Pathway and its Inhibition by 2,7-Naphthyridine Derivatives

MET_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cell Nucleus HGF HGF (Ligand) MET_Receptor MET Receptor Tyrosine Kinase HGF->MET_Receptor binds to Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) MET_Receptor->Downstream_Signaling activates Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression regulates Cancer_Hallmarks Tumor Growth, Invasion, Metastasis Gene_Expression->Cancer_Hallmarks promotes 2_7_Naphthyridine 2,7-Naphthyridine Derivative 2_7_Naphthyridine->MET_Receptor inhibits caption Inhibition of MET Kinase Signaling by 2,7-Naphthyridine Derivatives

Caption: Inhibition of MET Kinase Signaling by 2,7-Naphthyridine Derivatives.

Experimental Protocols: A Guide to Biological Evaluation

The biological activities described in this guide are underpinned by robust experimental methodologies. Below are detailed, step-by-step protocols for key assays used to evaluate the anticancer potential of naphthyridine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, HeLa, A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test naphthyridine derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include appropriate controls: vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment incubation, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration on a logarithmic scale.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug evaluation.

Principle: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing insights into its efficacy, pharmacokinetics, and potential toxicity.

General Workflow:

Xenograft_Workflow Cell_Culture 1. Human Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Treatment with Naphthyridine Derivative (or Vehicle) Tumor_Growth->Treatment once tumors reach a specific size Tumor_Measurement 6. Tumor Volume Measurement Treatment->Tumor_Measurement repeated during treatment period Endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint caption General Workflow for a Human Tumor Xenograft Study

References

A Comparative Guide to the Structure-Activity Relationship of Aminonaphthyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing aminonaphthyridine-based kinase inhibitors, with a specific focus on their application as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target.[2][3]

The aminonaphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of kinases.[4][5] This guide will dissect the key structural modifications on this scaffold and their impact on IRAK4 inhibition, selectivity, and cellular activity, providing a valuable resource for researchers in drug discovery and development.

The Aminonaphthyridine Core and its Interaction with the Kinase Hinge

The efficacy of most kinase inhibitors, including those based on the aminonaphthyridine scaffold, relies on their ability to bind to the ATP-binding site of the target kinase.[6] A crucial interaction within this site occurs with the "hinge region," a short, flexible segment of the polypeptide chain that connects the N- and C-terminal lobes of the kinase domain.[6][7] This region provides a conserved pattern of hydrogen bond donors and acceptors that anchor the adenine ring of ATP.[6][8]

Aminonaphthyridine inhibitors are designed to mimic this interaction. The nitrogen atoms within the naphthyridine ring system act as hydrogen bond acceptors, forming critical hydrogen bonds with the backbone amides of the hinge residues, thereby displacing ATP and inhibiting kinase activity.[6][7]

Dissecting the Structure-Activity Relationship (SAR) of Aminonaphthyridine IRAK4 Inhibitors

The potency and selectivity of aminonaphthyridine inhibitors can be finely tuned by modifying various substituents around the core scaffold. The following sections explore the SAR at key positions, drawing on comparative data from published studies.

The "Head" Region: Modifications Impacting Hinge Binding and Potency

This region of the molecule is crucial for establishing the primary interactions with the kinase hinge. For IRAK4 inhibitors, this often involves an aminopyridine or a related heterocyclic system attached to the naphthyridine core.

  • Impact of the Amine Linker: The amino group provides a critical hydrogen bond donor, complementing the interactions of the naphthyridine core.

  • Substitution on the Pyridine Ring: Small, electron-withdrawing groups on the pyridine ring can modulate the basicity of the ring nitrogens and the linker amine, influencing the strength of the hinge interactions.

The "Core" Region: The Naphthyridine Scaffold

While the core is generally conserved for hinge binding, substitutions on the naphthyridine ring itself can influence solubility, metabolic stability, and kinome selectivity. For instance, the strategic placement of a methyl or halo group can block potential sites of metabolism or create steric hindrance that disfavors binding to off-target kinases.

The "Tail" Region: Exploring the Solvent-Exposed Pocket for Selectivity and Properties

This part of the inhibitor extends towards the solvent-exposed region of the ATP-binding site. Modifications here are critical for optimizing selectivity and physicochemical properties.

  • Improving Selectivity: By introducing bulkier or specifically interacting groups, selectivity against closely related kinases can be achieved. For example, in the development of IRAK4 inhibitors, careful selection of substituents at this position was crucial to gain selectivity over TAK1, another kinase in the same signaling pathway whose inhibition is associated with toxicity.[9]

  • Enhancing Solubility and Bioavailability: The addition of polar groups, such as morpholines or piperazines, can significantly improve the aqueous solubility and pharmacokinetic profile of the inhibitor.[10]

Comparative SAR Data for IRAK4 Inhibitors

The following table summarizes the SAR for a series of aminonaphthyridine-based IRAK4 inhibitors, illustrating the impact of substitutions on biochemical potency.

Compound IDR1 (Head)R2 (Tail)IRAK4 IC50 (nM)
A 3-aminopyridinePhenyl50
B 3-aminopyridine4-fluorophenyl25
C 3-aminopyridine4-methoxyphenyl30
D 3-aminopyridine3-pyridyl15
E 3-amino-6-methylpyridine3-pyridyl8
F 3-aminopyridine4-(morpholin-4-yl)phenyl12

Data is illustrative and compiled from general findings in medicinal chemistry literature on kinase inhibitors.

Interpretation of the Data:

  • Comparing compounds A, B, and C shows that small electronic modifications to the phenyl tail group have a modest impact on potency.

  • The switch from a phenyl-based tail (A ) to a pyridyl group (D ) significantly improves potency, suggesting a favorable interaction of the pyridine nitrogen in the solvent-exposed region.

  • The addition of a methyl group to the head region (E ) further enhances potency, possibly by optimizing the positioning of the aminopyridine for hinge binding.

  • Compound F demonstrates that incorporating a solubilizing group like morpholine can maintain high potency, which is crucial for developing compounds with good drug-like properties.

Experimental Protocols for SAR Elucidation

To establish a robust SAR, accurate and reproducible experimental data is paramount. The following are standard protocols for evaluating kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated kinase. A common format is a fluorescence-based assay.[11][12]

Principle: The assay measures the phosphorylation of a specific peptide substrate by IRAK4. The amount of phosphorylated product is quantified using a detection system that generates a fluorescent signal. The inhibitor concentration that reduces the kinase activity by 50% is the IC50 value.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Dilute recombinant human IRAK4 enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate solution containing the peptide substrate and ATP at a concentration close to its Km value.

    • Prepare serial dilutions of the aminonaphthyridine inhibitor in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the diluted IRAK4 enzyme solution to all wells except the "no enzyme" control. Add 2.5 µL of kinase buffer to the "no enzyme" wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated product according to the specific assay kit's instructions (e.g., by adding a detection reagent that binds to the phosphorylated substrate and generates a fluorescent signal).

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Subtract the background signal from the "no enzyme" control wells.[12]

    • Normalize the data with respect to the "vehicle control" (100% activity) and a high concentration of a known potent inhibitor (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

While biochemical assays are essential for determining direct inhibitory potency, it is crucial to confirm that the compound can enter cells and bind to its target in a physiological context.[13] The NanoBRET™ Target Engagement assay is a widely used method for this purpose.[14][15]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells.[15] Cells are engineered to express the target kinase (IRAK4) fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added. When the tracer is bound to the luciferase-fused kinase, energy transfer occurs upon addition of the luciferase substrate, generating a BRET signal. An inhibitor that enters the cell and binds to IRAK4 will displace the tracer, leading to a decrease in the BRET signal.[14][15]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the IRAK4-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the aminonaphthyridine inhibitor in Opti-MEM® I Reduced Serum Medium.

    • Remove the culture medium from the cells and add the diluted inhibitor.

    • Add the NanoBRET® tracer to all wells at its predetermined optimal concentration.

    • Incubate the plate for 2 hours in a CO2 incubator at 37°C.

    • Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (tracer).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Visualizing Key Concepts

Diagrams can clarify complex biological pathways and experimental workflows.

Signaling Pathway of IRAK4

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4_inactive IRAK4 (inactive) MyD88->IRAK4_inactive Recruitment IRAK4_active IRAK4 (active) IRAK4_inactive->IRAK4_active Autophosphorylation IRAK1 IRAK1 IRAK4_active->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB_IKK IKK Complex TRAF6->NFkB_IKK MAPK MAPK Activation TRAF6->MAPK NFkB NF-κB Activation NFkB_IKK->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines

Caption: Simplified IRAK4 signaling cascade.

Experimental Workflow for SAR Analysis

SAR_Workflow Compound_Synthesis Compound Synthesis (Analog Design) Biochem_Assay Biochemical Assay (IRAK4 IC50) Compound_Synthesis->Biochem_Assay Cellular_Assay Cellular Target Engagement (NanoBRET™ IC50) Biochem_Assay->Cellular_Assay Potent Hits SAR_Analysis SAR Analysis & Data Interpretation Biochem_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Selectivity_Panel Kinase Selectivity Panel Cellular_Assay->Selectivity_Panel Cell-Active Hits New_Design Design Next-Generation Compounds SAR_Analysis->New_Design New_Design->Compound_Synthesis Selectivity_Panel->SAR_Analysis

Caption: Iterative workflow for inhibitor optimization.

Key SAR Points on the Aminonaphthyridine Scaffold

Caption: SAR summary on the aminonaphthyridine core.

Conclusion and Future Directions

The aminonaphthyridine scaffold is a versatile and potent platform for the development of kinase inhibitors. As demonstrated with IRAK4, systematic exploration of the structure-activity relationship is key to optimizing potency, selectivity, and drug-like properties. The interplay between the head group's hinge-binding interactions, core modifications, and the tail region's influence on selectivity and pharmacokinetics provides a clear roadmap for rational drug design.

Future efforts in this area will likely focus on developing inhibitors with superior kinome selectivity to minimize off-target effects and potential toxicities. Furthermore, the development of covalent or allosteric inhibitors based on the aminonaphthyridine scaffold could provide alternative mechanisms of action with improved duration of effect and the potential to overcome resistance mutations. The detailed experimental protocols and SAR insights provided in this guide serve as a foundational resource for researchers aiming to advance the discovery of novel aminonaphthyridine-based therapeutics.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assays for 2,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 2,7-Naphthyridines and the Imperative for Robust Kinase Profiling

The 2,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors against a range of therapeutically relevant kinases. These enzymes, which catalyze the transfer of a phosphate group to specific substrates, are central regulators of cellular signaling; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, compounds based on the 2,7-naphthyridine core are under intense investigation as potential therapeutics targeting kinases such as MET, VEGFR-2, c-Kit, and Casein Kinase 2 (CK2).[3][4][5]

For researchers and drug development professionals working with this promising compound class, the accurate and efficient determination of inhibitory potency (typically expressed as the half-maximal inhibitory concentration, IC50) is a critical first step. The in vitro kinase assay is the workhorse for this task, providing a direct measure of a compound's effect on the enzymatic activity of a purified kinase.

This guide provides an in-depth, field-proven perspective on conducting in vitro kinase assays for 2,7-naphthyridine derivatives. We will detail a robust, luminescence-based protocol, explain the critical rationale behind each step, and objectively compare this methodology with established alternatives. The goal is to equip you not just with a protocol, but with the scientific understanding to generate high-quality, reproducible data for your kinase inhibitor program.

Core Methodology: The ADP-Glo™ Luminescence-Based Kinase Assay

For high-throughput screening (HTS) and routine inhibitor profiling, luminescence-based assays have become the industry standard due to their high sensitivity, broad applicability, and avoidance of hazardous radioactive materials.[6][7] The Promega ADP-Glo™ Kinase Assay is a premier example, measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8]

Principle of the Assay: The assay is a two-step process. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, generating ADP. After this reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[8][9] An inhibitor, such as a 2,7-naphthyridine derivative, will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ATP ATP Substrate Substrate Inhibitor 2,7-Naphthyridine Inhibitor Inhibitor->Kinase Inhibition ADP ADP ATP->ADP Phosphate Transfer P_Substrate Phosphorylated Substrate Substrate->P_Substrate ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminates Reaction, Depletes excess ATP) Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) ADP->Kinase_Detection_Reagent ADP Measured ADP_Glo_Reagent->Kinase_Detection_Reagent Luciferase Luciferase/ Luciferin Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ Luminescence Kinase Assay.

Detailed Experimental Protocol: Evaluating a 2,7-Naphthyridine Derivative Against VEGFR-2

This protocol provides a framework for determining the IC50 value of a novel 2,7-naphthyridine compound against recombinant human VEGFR-2 kinase.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, #40301)[10]

  • Kinase Assay Buffer (e.g., 25mM MOPS, pH 7.2, 12.5mM β-glycerol-phosphate, 20mM MgCl₂, 5mM EGTA, 2mM EDTA, 0.25mM DTT)[11]

  • PTK Substrate (Poly(Glu:Tyr, 4:1)) (e.g., BPS Bioscience, #40217)[10]

  • ATP Solution (10mM stock)

  • 2,7-Naphthyridine test compound (10mM stock in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • White, opaque 96- or 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation (Serial Dilution):

    • Rationale: Creating a concentration gradient is essential to determine the dose-dependent effect of the inhibitor and calculate an accurate IC50 value. Keeping the final DMSO concentration constant (and low, ≤1%) across all wells is critical to prevent solvent effects from confounding the results.

    • Procedure: Prepare a 10-point, 3-fold serial dilution of your 2,7-naphthyridine stock solution in 100% DMSO. For a typical 25 µL final assay volume, you might create an intermediate dilution of these stocks in kinase buffer. For example, add 2.5 µL of the diluted compound to the assay well.

  • Master Mixture Preparation:

    • Rationale: A master mix ensures that each well receives the same concentration of buffer, substrate, and ATP, minimizing well-to-well variability. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase, as this provides the most sensitive conditions for detecting competitive inhibitors.[12]

    • Procedure: Prepare a master mixture containing the appropriate volume of 5x Kinase Buffer, ATP, PTK substrate, and sterile water.[13] For a 25 µL reaction, this might be 12.5 µL of a 2x master mix per well.

  • Plate Setup and Kinase Reaction:

    • Rationale: This setup includes essential controls. The "Positive Control" (or "100% Activity") represents uninhibited kinase activity, while the "Blank" (or "0% Activity") accounts for background signal in the absence of enzyme activity.

    • Procedure:

      • Add 12.5 µL of the Master Mix to all wells of a solid white 96-well plate.[14]

      • To "Test Inhibitor" wells, add 2.5 µL of the diluted 2,7-naphthyridine compound.

      • To "Positive Control" wells, add 2.5 µL of kinase buffer containing the same percentage of DMSO as the inhibitor dilutions.

      • To "Blank" wells, add 2.5 µL of kinase buffer with DMSO, and in the next step, you will add buffer instead of enzyme.

      • Initiate the reaction by adding 10 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of kinase buffer to the "Blank" wells.[13]

      • Mix the plate gently and incubate at 30°C for 45-60 minutes.[2][13]

  • Signal Detection:

    • Rationale: This two-step detection process first eliminates any signal from unconsumed ATP and then quantitatively converts the product (ADP) into a stable luminescent signal.

    • Procedure:

      • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.[14][15]

      • Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[2][14]

      • Read the luminescence using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Rationale: Normalizing the data to your controls allows for the calculation of percent inhibition at each compound concentration. Non-linear regression provides the most accurate determination of the IC50 value.

    • Procedure:

      • Subtract the average RLU (Relative Light Units) of the "Blank" wells from all other wells.

      • Calculate the percentage of remaining kinase activity for each inhibitor concentration using the formula: % Activity = (RLU_inhibitor / RLU_positive_control) * 100

      • Plot % Activity versus the log of the inhibitor concentration.

      • Fit the data using a sigmoidal dose-response (variable slope) non-linear regression model (e.g., in GraphPad Prism) to determine the IC50 value.

Comparison of Alternative Kinase Assay Formats

While luminescence-based assays are powerful, no single platform is perfect for every application. Understanding the alternatives is key to selecting the right tool for your specific research question. The traditional "gold standard" involves radioactivity, while fluorescence-based methods offer other non-radioactive options.[12][16][17]

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Enzymatic conversion of ADP (product) to ATP, which drives a luciferase reaction, producing light.[8]High sensitivity, wide dynamic range, homogeneous ("mix-and-read"), no radioactive materials, suitable for HTS.[6][18]Indirect measurement, potential for compound interference with the luciferase enzyme (requires counter-screening).[9]
Radiometric ([γ-³²P/³³P]ATP) Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate, captured on a filter.[16][19]"Gold Standard", highly sensitive, direct measurement of phosphorylation, versatile for different substrates.[12][17]Requires handling of radioactive materials, significant safety and disposal considerations, not easily automated for HTS.[6]
Fluorescence Polarization (FP) Measures the change in rotational speed (and thus polarization) of a fluorescently labeled molecule upon a binding event.[20][21]Homogeneous, non-radioactive, real-time measurements are possible, suitable for HTS.[22][23]Requires a fluorescently labeled substrate or antibody, potential for interference from fluorescent compounds, less sensitive for large substrates.[16][20]
Time-Resolved FRET (TR-FRET) Measures fluorescence resonance energy transfer between a donor (e.g., lanthanide) and an acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding a phosphorylated substrate).Homogeneous, ratiometric measurement reduces interference, high sensitivity, robust for HTS.Requires specifically labeled reagents (e.g., antibody, substrate), can be more expensive, complex assay setup.

Illustrative Data: Inhibitory Activity of Naphthyridine Derivatives

The 2,7-naphthyridine scaffold has proven effective against multiple kinase targets. The data below, compiled from literature, illustrates the potency that can be achieved with this chemical class.

Compound SeriesTarget KinaseReported Potency (IC50)Reference
2,7-naphthyridin-1(2H)-oneMETPotent; lead compound 13f showed excellent in vivo efficacy.[3]
8-amino-2-phenyl-2,7-naphthyridin-1(2H)-onec-Kit / VEGFR-2Identified as a new lead structure for dual inhibition.[4]
Naphthyridine DerivativeCK2α / CK2α'Compound 2 IC50 < 22 nM[24]
Pyrazolo-naphthyridineAntiproliferative (HeLa)Compound 5j IC50 = 6.4 ± 0.45 µM[25]
Pyrazolo-naphthyridineAntiproliferative (MCF-7)Compound 5k IC50 = 2.03 ± 0.23 µM[25]

Contextualizing Inhibition: The VEGFR-2 Signaling Pathway

To fully appreciate the impact of a 2,7-naphthyridine inhibitor, it is crucial to understand its place within the broader cellular signaling network. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is a master regulator of angiogenesis (the formation of new blood vessels), a process co-opted by tumors to ensure their growth and metastasis.[10][14] Small molecule inhibitors like 2,7-naphthyridine derivatives typically act by competing with ATP in the kinase's catalytic domain, preventing autophosphorylation and blocking all downstream signals.[14]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Autophosphorylation (Kinase Activation) VEGFR2->P_VEGFR2 PI3K PI3K/AKT Pathway P_VEGFR2->PI3K PLCg PLCγ/PKC Pathway P_VEGFR2->PLCg Downstream Downstream Signaling (e.g., MAPK) P_VEGFR2->Downstream Inhibitor 2,7-Naphthyridine Inhibitor Inhibitor->P_VEGFR2 BLOCKS Response Cellular Responses: - Proliferation - Migration - Survival (Angiogenesis) PI3K->Response PLCg->Response Downstream->Response

References

A Comparative Guide to the Potency of 2,7-Naphthyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2,7-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it a privileged scaffold for designing potent and selective enzyme inhibitors, particularly for protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This guide provides an in-depth comparison of the potency of various 2,7-naphthyridine derivatives, supported by experimental data and detailed protocols for researchers in the field.

Comparative Potency of 2,7-Naphthyridine Derivatives

The versatility of the 2,7-naphthyridine scaffold allows for its derivatization to target a range of kinases with high affinity. The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The table below summarizes the potency of several notable 2,7-naphthyridine-based inhibitors against their respective kinase targets.

Compound IDTarget Kinase(s)Potency (IC50)Key Findings & ContextReference
Compound 13f MET4.9 nMA novel 2,7-naphthyridinone derivative demonstrating excellent in vivo efficacy in xenograft models of glioblastoma (U-87 MG) and colon cancer (HT-29).[4][4]
Dibenzo[c,f][1][5]naphthyridine 1 PDK-160 nMIdentified through high-throughput screening, this compound is a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1), showing selectivity against a panel of other kinases.[6][6]
Unnamed Series c-Kit / VEGFR-2Not specifiedA series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were identified as new inhibitors of both c-Kit and VEGFR-2, key kinases in cancer progression.[7][7]
Compound 4c (T-0156) PDE5*0.23 nMAlthough targeting a phosphodiesterase, this 2,7-naphthyridine derivative shows exceptionally high potency and over 100,000-fold selectivity against other PDEs, demonstrating the scaffold's potential for high-affinity binding.[8][8]
Unnamed Series MASTLNot specifiedA recent patent describes novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), an oncogenic kinase, for cancer treatment.[9][9]

*Note: PDE5 is a phosphodiesterase, not a protein kinase, but is included to illustrate the high potency achievable with the 2,7-naphthyridine scaffold.

Spotlight on Key Kinase Targets & Signaling Pathways

The kinases targeted by 2,7-naphthyridine inhibitors are often crucial nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. Understanding these pathways is critical for rational drug design and for predicting the therapeutic effects of an inhibitor.

MET Signaling Pathway

The MET proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers. Upon binding its ligand, hepatocyte growth factor (HGF), MET dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell growth, motility, and invasion. The 2,7-naphthyridinone-based inhibitor 13f effectively blocks this signaling by inhibiting MET kinase activity.[4]

MET_Pathway cluster_membrane Cell Membrane MET MET Receptor RAS RAS MET->RAS Activates PI3K PI3K MET->PI3K Activates HGF HGF (Ligand) HGF->MET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor 2,7-Naphthyridine Inhibitor (13f) Inhibitor->MET Inhibits

Caption: MET signaling pathway and the point of inhibition by 2,7-naphthyridine derivatives.

Experimental Protocols for Potency Determination

The trustworthiness of potency data hinges on robust and well-validated experimental protocols. The IC50 values presented in this guide are typically determined through biochemical or cell-based assays. Below are representative, detailed protocols for these essential experiments.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common method for determining the IC50 of inhibitors in a purified, cell-free system.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified recombinant kinase ensures that the inhibitory activity is a direct effect on the target and not influenced by other cellular components.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Luminescent Readout: The ADP-Glo™ system uses a luciferase-based reaction to generate a light signal proportional to the ADP concentration. This provides a highly sensitive and quantitative readout with a large dynamic range.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 2,7-naphthyridine test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). A typical starting concentration might be 100 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution containing the target kinase (e.g., MET) and its specific substrate in reaction buffer.

    • Add 25 nL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Signal Measurement: Incubate the plate for 30 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Assay_Workflow Start Start Step1 Prepare Serial Dilution of Inhibitor Start->Step1 Step3 Add Inhibitor/ Vehicle to Plate Step1->Step3 Step2 Add Kinase/Substrate Solution to Plate Step2->Step3 Step4 Initiate Reaction with ATP Step3->Step4 Step5 Incubate (60 min) Step4->Step5 Step6 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step5->Step6 Step7 Incubate (40 min) Step6->Step7 Step8 Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) Step7->Step8 Step9 Incubate (30 min) Step8->Step9 Step10 Measure Luminescence Step9->Step10 Step11 Data Analysis: Calculate IC50 Step10->Step11 End End Step11->End

Caption: Workflow for a typical in vitro biochemical kinase assay (ADP-Glo™).

Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with an inhibitor. For cancer cells whose proliferation is driven by a specific kinase, a decrease in cell viability indicates effective target inhibition within a cellular context.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HT-29 colon cancer cells for a MET inhibitor) into a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the 2,7-naphthyridine inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the logarithm of the inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 2,7-naphthyridine scaffold is a highly promising framework for the development of potent and selective kinase inhibitors. As demonstrated, derivatives of this core structure have shown nanomolar potency against critical cancer targets like MET and PDK-1.[4][6] The continued exploration of this chemical space, guided by robust biochemical and cell-based screening protocols, holds significant potential for the discovery of next-generation targeted therapies. The experimental methodologies detailed herein provide a validated foundation for researchers to accurately assess and compare the potency of novel chemical entities in their drug discovery programs.

References

A Comparative Guide to the Cross-Reactivity of Naphthyridine-Based Kinase Inhibitors: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The naphthyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, the inherent conservation of the ATP-binding site across the human kinome necessitates a thorough evaluation of the cross-reactivity of any new chemical entity. This guide provides a comprehensive framework for assessing and interpreting the selectivity of naphthyridine-based inhibitors, using a well-characterized example to illustrate the process. While a direct comparative analysis of multiple 2,7-Naphthyridin-1-amine based inhibitors with extensive public data is challenging, this guide will equip you with the principles and methodologies to conduct such evaluations for your own compounds of interest.

The Imperative of Kinome-Wide Selectivity Profiling

The development of a successful kinase inhibitor hinges on a deep understanding of its interaction with the entire kinome. A highly selective inhibitor promises on-target efficacy with minimal off-target side effects. Conversely, a more promiscuous inhibitor might offer opportunities for polypharmacology, where engaging multiple targets could lead to enhanced therapeutic benefit, particularly in complex diseases like cancer. However, unintended off-target interactions are a primary source of toxicity. Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of a rational drug discovery campaign.

Case Study: A Highly Selective Naphthyridine-Based CK2 Inhibitor

To illustrate the principles of cross-reactivity analysis, we will examine a potent and selective inhibitor of Casein Kinase 2 (CK2) based on a naphthyridine scaffold, referred to here as Compound 2.[1][2][3] CK2 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various cancers.[1][2] The development of selective CK2 inhibitors is therefore of significant therapeutic interest.

Comparative Selectivity Profile

The selectivity of Compound 2 was assessed using the DiscoverX KINOMEscan™ platform, a competition-based binding assay that quantifies the interaction of a compound with a large panel of kinases. The results are often expressed as the percentage of control (PoC), where a lower percentage indicates a stronger interaction. For a more quantitative comparison, the dissociation constant (Kd) can be determined for significant interactions.

The selectivity of Compound 2 was compared to a previously developed naphthyridine-based inhibitor, CX-4945 (Silmitasertib), which has been evaluated in clinical trials.[1][2] The selectivity is often summarized using a selectivity score (S-score), which is a quantitative measure of promiscuity. A lower S-score indicates higher selectivity.

Table 1: Comparative Selectivity of Naphthyridine-Based CK2 Inhibitors [1][2][4]

CompoundPrimary Target(s)S10(1 µM)Number of Off-Targets (PoC < 35 at 1 µM)Key Off-Targets
Compound 2 CK2α, CK2α'0.00711HIPK2, DYRK1A, DYRK1B
CX-4945 CK2α, CK2α'0.069~33FLT3, PIM1, DYRK1A, HIPK4, etc.

Key Insights from the Data:

  • Improved Selectivity: Compound 2 demonstrates a significantly improved selectivity profile compared to CX-4945, as evidenced by its much lower S-score.[1][2][4]

  • Reduced Off-Target Interactions: Compound 2 interacts with a substantially smaller number of kinases at a 1 µM concentration, suggesting a lower potential for off-target mediated effects.[1][2]

  • Common Off-Targets: Both compounds show some interaction with members of the DYRK and HIPK kinase families, which are structurally related to CK2. This highlights the challenge of achieving absolute selectivity, even with optimized scaffolds.[1][3]

Experimental Protocol: Kinome-Wide Inhibitor Profiling using KINOMEscan™

To ensure the trustworthiness and reproducibility of cross-reactivity data, a well-defined experimental protocol is essential. The following is a generalized, step-by-step methodology for the KINOMEscan™ assay.

Principle of the Assay

The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the test compound to create a concentration range for Kd determination.

    • Prepare the DNA-tagged kinase library.

    • Prepare streptavidin-coated magnetic beads conjugated with a biotinylated, active-site directed ligand.

  • Binding Reaction:

    • In a multi-well plate, combine the DNA-tagged kinases, the ligand-coated beads, and the test compound at various concentrations.

    • Include a DMSO-only control to represent 100% kinase binding.

    • Incubate the plate with shaking to allow the binding reaction to reach equilibrium.

  • Washing and Elution:

    • Wash the beads to remove unbound kinase and test compound.

    • Elute the bound kinase from the beads.

  • Quantification:

    • Quantify the amount of eluted kinase by qPCR using primers specific for the DNA tag.

  • Data Analysis:

    • Calculate the percentage of control (PoC) for each kinase at each compound concentration: PoC = (Signaltest compound / SignalDMSO control) x 100

    • For Kd determination, plot the PoC values against the compound concentration and fit the data to a sigmoidal dose-response curve.

    • Calculate the S-score to quantify selectivity: S-score = (Number of kinases with PoC < X) / (Total number of kinases tested), where X is a defined PoC threshold (e.g., 10 or 35).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Binding Assay cluster_process Processing & Quantification cluster_analysis Data Analysis p1 Test Compound Dilution Series a1 Combine Kinase, Beads, & Compound in Plate p1->a1 p2 DNA-Tagged Kinase Panel p2->a1 p3 Ligand-Coated Magnetic Beads p3->a1 a2 Incubate to Reach Equilibrium a1->a2 pr1 Wash Beads to Remove Unbound Components a2->pr1 pr2 Elute Bound Kinase pr1->pr2 q1 Quantify Kinase via qPCR pr2->q1 d1 Calculate Percent of Control (PoC) q1->d1 d2 Determine Kd for Hits d1->d2 d3 Generate Selectivity Score (S-score) d2->d3

Caption: KINOMEscan™ Experimental Workflow.

Functional Implications of Cross-Reactivity: Signaling Pathway Analysis

Understanding the signaling pathways of both the intended target and any significant off-targets is crucial for predicting the biological consequences of inhibitor treatment.

CK2 Signaling Pathway

CK2 is a constitutively active kinase that phosphorylates a vast number of substrates, influencing processes such as cell cycle progression, apoptosis, and DNA repair. Its inhibition is generally expected to have anti-proliferative and pro-apoptotic effects.

Off-Target Signaling: The Case of MAP4K4

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a member of the Ste20-like kinase family and is involved in regulating diverse cellular processes, including cell migration, invasion, and inflammation.[5] The cross-reactivity of a kinase inhibitor with MAP4K4 could have complex biological consequences. For instance, while inhibition of MAP4K4 has been explored as an anti-cancer strategy, it could also lead to unforeseen effects on immune responses or other physiological processes.[5]

G cluster_ck2 CK2 Pathway cluster_map4k4 MAP4K4 Pathway CK2 CK2 Substrates Numerous Substrates CK2->Substrates Proliferation Cell Proliferation Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis DNA_Repair DNA Repair Substrates->DNA_Repair MAP4K4 MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 MKK4 MKK4/7 MEKK1->MKK4 JNK JNK MKK4->JNK Migration Cell Migration & Invasion JNK->Migration Inflammation Inflammation JNK->Inflammation Inhibitor Naphthyridine Inhibitor Inhibitor->CK2 On-Target Inhibitor->MAP4K4 Potential Off-Target

Caption: On- and Potential Off-Target Signaling Pathways.

Conclusion and Future Directions

The development of selective kinase inhibitors is a data-driven process that relies on a robust and comprehensive assessment of cross-reactivity. The this compound scaffold holds promise for the generation of novel kinase inhibitors. By employing systematic profiling methodologies such as KINOMEscan™, researchers can gain a deep understanding of the selectivity of their compounds. This knowledge is paramount for interpreting biological data, predicting potential toxicities, and ultimately guiding the development of safe and effective targeted therapies. As our understanding of the human kinome and its role in disease continues to expand, the importance of rigorous cross-reactivity profiling will only grow.

References

A Comprehensive Guide to the Validation of 2,7-Naphthyridin-1-amine as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rigorous validation of a potential therapeutic target is the cornerstone of a successful development program. This guide provides a comprehensive framework for the validation of 2,7-Naphthyridin-1-amine, a heterocyclic compound belonging to the naphthyridine class, which has garnered interest for its potential biological activities. While derivatives of the 2,7-naphthyridine scaffold have shown promise as inhibitors of various enzymes and kinases, a detailed validation pathway for the parent compound, this compound, is crucial to ascertain its therapeutic potential.

This document serves as a strategic and methodological guide for research teams embarking on the validation of this compound. It outlines a phased, data-driven approach, from initial target hypothesis generation to preclinical proof-of-concept. The experimental protocols and decision-making frameworks presented herein are designed to ensure scientific rigor and provide a solid foundation for further development.

Part 1: Target Hypothesis Generation and Initial Screening

The journey of validating a new therapeutic target begins with the formulation of a clear hypothesis. The 2,7-naphthyridine scaffold has been associated with a range of biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects.[1] Therefore, the initial phase of validation for this compound should involve a broad-based screening approach to identify its primary cellular effects and potential molecular targets.

Phenotypic Screening to Uncover Cellular Effects

Phenotypic screening is a powerful, unbiased approach to identify the functional consequences of a compound on cells, without a preconceived target.[2] This initial step is critical to guide the subsequent target deconvolution efforts.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: A panel of well-characterized human cancer cell lines representing diverse tissue origins (e.g., breast, lung, colon, leukemia) should be selected. It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess potential cytotoxicity.

  • Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with a concentration range of this compound (e.g., 0.1 µM to 100 µM).

  • Staining: After a suitable incubation period (e.g., 24, 48, 72 hours), cells are fixed and stained with a cocktail of fluorescent dyes to visualize key cellular features. A typical combination includes:

    • Hoechst 33342: To stain the nucleus and assess nuclear morphology, cell cycle phase, and apoptosis (nuclear condensation).

    • Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.

    • MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial morphology and membrane potential.

    • Antibodies against key proteins: Such as phospho-Histone H3 (a marker of mitosis) or cleaved Caspase-3 (a marker of apoptosis).

  • Image Acquisition and Analysis: Automated high-content imaging systems are used to capture images, and sophisticated image analysis software is employed to quantify dozens of cellular features (e.g., nuclear size, shape, intensity; cell area; mitochondrial texture; protein localization).

Data Interpretation and Go/No-Go Decision:

The goal is to identify a distinct and reproducible phenotypic signature induced by this compound. For instance, a consistent increase in nuclear condensation and cleaved Caspase-3 staining across multiple cancer cell lines at sub-micromolar concentrations, with minimal effect on normal cells, would strongly suggest an apoptotic mechanism of action and warrant progression to the next stage.

Initial Target Class Hypothesis

Based on the known activities of related naphthyridine compounds, several potential target classes for this compound can be hypothesized.[1][3][4] These include:

  • Protein Kinases: Many naphthyridine derivatives are kinase inhibitors.[3] The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival, and kinases within this pathway, such as PDK1, are potential targets.[5][6][7]

  • Phosphodiesterases (PDEs): Certain 2,7-naphthyridine derivatives have been identified as potent PDE5 inhibitors.[1][8]

  • DNA Topoisomerases: The structural similarity to quinolone antibiotics suggests that bacterial DNA gyrase or human topoisomerases could be targets.[9]

The following diagram illustrates a potential workflow for the initial phase of target validation.

Caption: Initial workflow for target hypothesis generation.

Part 2: Biochemical and Cellular Target Validation

Once a primary cellular effect and a putative target class have been identified, the next phase involves direct biochemical and cellular assays to confirm target engagement and elucidate the mechanism of action.

In Vitro Target Engagement and Selectivity Profiling

If the initial screening suggests a kinase inhibitory effect, a comprehensive kinase panel screen is essential to determine the potency and selectivity of this compound.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Assay Principle: A radiometric or fluorescence-based assay is used to measure the ability of this compound to inhibit the activity of a large panel of recombinant human kinases (typically >400).

  • Procedure:

    • A fixed concentration of this compound (e.g., 1 µM or 10 µM) is incubated with each kinase, its specific substrate, and ATP (radiolabeled with ³³P or a fluorescent ATP analog).

    • The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified.

    • The percentage of inhibition for each kinase is calculated relative to a vehicle control.

  • Follow-up IC50 Determination: For any kinases that show significant inhibition (>50%) in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

The results of the kinase panel screen should be presented in a clear and concise table, highlighting the most potently inhibited kinases and their corresponding IC50 values.

Kinase TargetIC50 (nM) for this compoundKnown Alternative InhibitorIC50 (nM) for Alternative Inhibitor
PDK1 Hypothetical ValueGSK-2334470Known Value
Kinase XHypothetical ValueInhibitor YKnown Value
Kinase ZHypothetical ValueInhibitor WKnown Value

Data Interpretation and Go/No-Go Decision:

An ideal outcome would be the identification of a primary target kinase that is potently inhibited (low nanomolar IC50) with high selectivity over other kinases. A highly promiscuous inhibitor may have undesirable off-target effects. The identification of a selective and potent target provides a strong rationale for proceeding.

Cellular Target Engagement and Downstream Signaling

Confirming that this compound engages its target within a cellular context and modulates its downstream signaling pathway is a critical validation step.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

Assuming PDK1 is identified as the primary target, its inhibition should lead to a decrease in the phosphorylation of its downstream substrate, AKT.

  • Cell Treatment: Select a cancer cell line known to have an active PI3K/AKT pathway. Treat the cells with increasing concentrations of this compound for a defined period.

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for:

      • Phospho-AKT (at the PDK1-dependent phosphorylation site, Thr308)

      • Total AKT

      • Phospho-downstream effectors of AKT (e.g., p-PRAS40)

      • Total downstream effectors

      • A loading control (e.g., GAPDH or β-actin)

    • Incubate with the appropriate secondary antibodies and detect the signal using chemiluminescence.

Data Interpretation:

A dose-dependent decrease in the phosphorylation of AKT at Thr308, with no change in total AKT levels, would provide strong evidence of on-target activity.

The following diagram illustrates the proposed signaling pathway and the point of inhibition.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits pAKT p-AKT (Thr308) PDK1->pAKT phosphorylates AKT AKT AKT->pAKT Downstream Downstream Effectors (e.g., mTORC1) pAKT->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Naphthyridinamine This compound Naphthyridinamine->PDK1 inhibits

Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.

Part 3: Preclinical Proof-of-Concept in In Vivo Models

The final stage of target validation involves demonstrating the therapeutic efficacy of this compound in a relevant animal model of human disease.

In Vivo Efficacy Studies

Cell line-derived xenograft (CDX) models are a standard and valuable tool for evaluating the in vivo antitumor activity of a compound.[2]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Mouse Model

  • Model Establishment:

    • Select a human cancer cell line that has been shown to be sensitive to this compound in vitro and expresses the target of interest.

    • Implant the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups:

      • Vehicle control

      • This compound (at one or more dose levels)

      • A positive control (a known inhibitor of the target pathway)

    • Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Efficacy Endpoints:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Data Presentation:

The primary efficacy data should be presented as a tumor growth inhibition (TGI) curve, plotting the mean tumor volume for each group over time. A table summarizing the key efficacy parameters should also be included.

Treatment GroupMean Tumor Volume at Day X (mm³)% TGIMean Body Weight Change (%)
VehicleValue0Value
This compound (Low Dose)ValueValueValue
This compound (High Dose)ValueValueValue
Positive ControlValueValueValue
In Vivo Target Engagement

To confirm that the observed antitumor effect is due to the inhibition of the intended target, it is crucial to measure target engagement in the tumor tissue.

Experimental Protocol: Pharmacodynamic (PD) Marker Analysis

  • Satellite Group: Include a satellite group of tumor-bearing mice for each treatment arm.

  • Tissue Collection: At a specific time point after the final dose (e.g., 2, 8, or 24 hours), euthanize the satellite mice and collect the tumors.

  • Analysis: Prepare tumor lysates and perform western blot analysis for the target and its downstream effectors (e.g., p-AKT and total AKT), as described in the cellular target engagement protocol.

Data Interpretation:

A significant and dose-dependent reduction in the levels of the phosphorylated downstream marker (e.g., p-AKT) in the tumors of treated mice, compared to the vehicle control, would provide strong evidence of in vivo target engagement and link the biochemical activity of the compound to its antitumor efficacy.

The following diagram outlines the in vivo validation workflow.

Caption: Workflow for in vivo validation of this compound.

Conclusion

The validation of a novel therapeutic target is a rigorous, multi-faceted process that requires a systematic and evidence-based approach. This guide has outlined a comprehensive strategy for the validation of this compound, from initial phenotypic screening and target hypothesis generation to in vivo proof-of-concept. By following these detailed experimental protocols and adhering to the principles of scientific integrity, research teams can build a robust data package to support the continued development of this compound as a potential therapeutic agent. The successful completion of this validation cascade will provide a strong foundation for IND-enabling studies and the ultimate translation of this compound to the clinic.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2,7-Naphthyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount in the design of potent and selective therapeutics. This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 2,7-naphthyridine analogs, a scaffold of significant interest in medicinal chemistry.

The 2,7-naphthyridine core is a privileged heterocyclic motif known for its broad spectrum of biological activities, including antitumor, antimicrobial, and analgesic effects.[1][2] Its rigid structure and hydrogen bonding capabilities make it an excellent starting point for designing inhibitors that target the ATP-binding site of protein kinases.[2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3][4]

This guide will move beyond a simple protocol, delving into the causality behind experimental choices to ensure a self-validating and robust computational workflow. We will use MET kinase, a well-established target in oncology, as a case study to illustrate the process, given that 2,7-naphthyridinone-based compounds have been identified as potent inhibitors of this enzyme.[5]

The Strategic Framework: A Self-Validating Docking Workflow

At its core, a reliable docking study is a self-validating system. The credibility of predictions for novel compounds rests on the protocol's ability to accurately reproduce known experimental results. This principle is the foundation of our workflow.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Validation cluster_analysis 3. Analysis & Interpretation PDB Obtain Target Structure (e.g., MET Kinase, PDB ID: 4JPS) Clean Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB->Clean Grid Define Binding Site (Grid Generation) Clean->Grid Ligands Prepare Ligands: - Design 2,7-naphthyridine analogs - Generate 3D conformers - Minimize energy Dock Dock Novel Analogs (Using validated protocol) Ligands->Dock Redock Protocol Validation: Redock known inhibitor Grid->Redock Grid->Dock RMSD Calculate RMSD (< 2.0 Å is acceptable) Redock->RMSD RMSD->Dock Validated Protocol Scores Compare Docking Scores & Binding Energies Dock->Scores Poses Analyze Binding Poses & Key Interactions Scores->Poses SAR Establish Structure-Activity Relationship (SAR) Poses->SAR

Caption: A robust workflow for comparative molecular docking.

Experimental Protocols: A Step-by-Step Guide

This section details the methodologies for a comparative docking study. The chosen target is the kinase domain of MET, using a publicly available crystal structure (PDB ID: 4JPS) for our simulation.[6]

Part 1: Target and Ligand Preparation

Rationale: The quality of your input structures directly determines the quality of the docking results. The protein must be prepared to simulate a more realistic physiological environment, and ligand structures must be in their lowest energy conformation.

Protocol:

  • Target Acquisition and Preparation:

    • Download the crystal structure of MET kinase from the Protein Data Bank (e.g., PDB ID: 4JPS).

    • Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by:

      • Removing all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.

      • Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds.

      • Assigning partial charges using a force field (e.g., AMBER, CHARMM). This correctly models the electrostatic interactions.

      • Performing a brief energy minimization on the protein structure to relieve any steric clashes introduced during hydrogen addition.

  • Ligand Design and Preparation:

    • Design a small library of 2,7-naphthyridine analogs with systematic variations. For this guide, we will use a core scaffold and vary the substituent at the R-position (see Table 1).

    • Sketch the 2D structures of the analogs in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This ensures that the docking process starts with a low-energy, geometrically favorable conformer.

Part 2: Docking Protocol and Validation

Rationale: Before docking novel compounds, the chosen docking protocol must be validated. This is typically achieved by "redocking" the original ligand from the crystal structure back into the protein's binding site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the protocol's ability to predict binding modes for new analogs.

Protocol:

  • Binding Site Definition:

    • Identify the ATP-binding site of the MET kinase. In the 4JPS structure, this can be defined by creating a bounding box (grid) centered on the position of the original co-crystallized inhibitor.

    • Ensure the grid dimensions are large enough to accommodate the designed analogs without being excessively large, which would increase computation time unnecessarily.

  • Protocol Validation (Redocking):

    • Extract the original ligand from the 4JPS PDB file and prepare it as described in Part 1.

    • Dock this ligand back into the prepared protein using your chosen software (e.g., AutoDock Vina).

    • Superimpose the predicted docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å is generally considered a successful validation.[7]

  • Docking of Novel Analogs:

    • Using the exact same validated protocol (protein structure, grid parameters, and docking settings), perform the docking calculations for your library of 2,7-naphthyridine analogs.

    • Generate multiple binding poses for each analog and save the top-scoring poses for further analysis.

Results & Discussion: From Data to Insight

The output of a docking simulation is a wealth of data that must be carefully analyzed to derive meaningful SAR insights.

Comparative Data Summary

The quantitative results of the docking study are best presented in a clear, structured table. This allows for easy comparison between the analogs.

Table 1: Hypothetical Docking Results for 2,7-Naphthyridine Analogs Against MET Kinase

Compound IDR-Group SubstituentDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic/π-π Interactions (Residues)
NAP-01 -H-7.8Met1160 (hinge)Tyr1230, Val1092
NAP-02 -F-8.1Met1160 (hinge)Tyr1230, Val1092, Ala1221
NAP-03 -OH-8.9Met1160 (hinge), Asp1222 (DFG motif)Tyr1230
NAP-04 -OCH₃-8.5Met1160 (hinge)Tyr1230, Val1092, Ala1221
NAP-05 -NH₂-9.2Met1160 (hinge), Asp1222, Lys1110Tyr1230
Structure-Activity Relationship (SAR) Interpretation

By analyzing the data in Table 1, we can derive critical SAR insights:

  • Core Interaction: All analogs (NAP-01 to NAP-05) are predicted to form a crucial hydrogen bond with the backbone of Met1160 in the kinase hinge region. This is a canonical interaction for many kinase inhibitors and anchors the 2,7-naphthyridine scaffold in the ATP-binding pocket.

  • Impact of Halogen Substitution: The addition of a fluorine atom (NAP-02 ) slightly improves the docking score compared to the unsubstituted analog (NAP-01 ). This is likely due to favorable hydrophobic interactions with residues like Ala1221.

  • Role of Hydrogen Bond Donors/Acceptors: The introduction of a hydroxyl group (NAP-03 ) and an amine group (NAP-05 ) leads to a significant improvement in the docking score. The docked poses reveal that these groups form an additional, potent hydrogen bond with the side chain of Asp1222 in the highly conserved DFG motif. The amine group in NAP-05 also forms a third hydrogen bond with Lys1110, explaining its top-ranking score. This demonstrates that substituents capable of interacting with the DFG motif region are highly beneficial for binding affinity.[8]

  • Steric and Electronic Effects: The methoxy group (NAP-04 ) provides a better score than the unsubstituted analog but is less favorable than the hydroxyl group. This could be due to a slight steric clash or the loss of the hydrogen bond donor capability.

Visualization of Molecular Interactions

Visualizing the predicted binding mode of the most promising candidate, NAP-05 , provides a clear picture of the molecular basis for its high predicted affinity.

G cluster_protein MET Kinase Active Site Met1160 Met1160 (Hinge) Asp1222 Asp1222 (DFG Motif) Lys1110 Lys1110 Tyr1230 Tyr1230 Val1092 Val1092 Ligand NAP-05 (2,7-Naphthyridine Core) Ligand->Met1160 H-Bond Ligand->Tyr1230 π-π Stacking Ligand->Val1092 Hydrophobic Amine R = NH₂ Ligand->Amine substituent Amine->Asp1222 H-Bond Amine->Lys1110 H-Bond

Caption: Key interactions of analog NAP-05 in the MET kinase active site.

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to comparative molecular docking. The hypothetical study of 2,7-naphthyridine analogs against MET kinase demonstrates how this in silico method can rapidly generate testable hypotheses and rationalize structure-activity relationships, effectively guiding the prioritization of compounds for chemical synthesis and biological evaluation.

The strength of these predictions lies in the validated protocol and systematic comparison. The top-scoring compounds, NAP-03 and NAP-05 , are identified as high-priority candidates due to their ability to form additional hydrogen bonds with key residues in the active site.

While powerful, docking is a simplified representation of a complex biological system. To further increase confidence in these findings, subsequent computational steps should be considered, such as:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses and the key interactions over time.[6][9]

  • Binding Free Energy Calculations (e.g., MM/GBSA): To obtain a more accurate estimation of binding affinity that accounts for solvent effects and conformational changes.[6]

By integrating these computational tools, drug development professionals can make more informed decisions, accelerating the discovery of novel and effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2,7-Naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery, our work with novel chemical entities demands the highest standards of safety and operational excellence. 2,7-Naphthyridin-1-amine and its analogs are heterocyclic scaffolds of significant interest, but their handling requires a comprehensive understanding of their potential hazards. This guide provides essential, field-tested procedures for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Hazard Analysis: Understanding the Risks

This compound (CAS: 27225-00-9) is an aromatic amine that must be handled as a hazardous substance. The primary risks are associated with direct contact and inhalation. Based on its GHS classification, this compound presents the following hazards:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The causality for these hazards lies in the reactivity of the amine functional group and the overall molecular structure, which can interact with biological macromolecules, leading to irritation and toxicity upon exposure. Aromatic amines as a class are known to be readily absorbed through the skin, underscoring the critical need for appropriate barrier protection.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific risks identified. Engineering controls, such as fume hoods, are the primary line of defense, with PPE serving as the essential final barrier.[3]

All handling of solid this compound or solutions containing it should be performed within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne dust and vapors, preventing respiratory exposure.[4]

The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendation Rationale and Causality
Hand Protection Double-gloving with nitrile or neoprene gloves.Aromatic amines can penetrate standard nitrile gloves with prolonged contact.[5][6] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove immediately after a potential contamination event. Butyl rubber gloves offer robust protection against a wide array of chemicals and are an excellent alternative.[7]
Eye Protection Tightly fitting safety goggles with side shields or a full-face shield.Protects against accidental splashes of solutions and airborne dust particles that can cause serious eye irritation.[4] A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Skin & Body Chemical-resistant lab coat buttoned completely. Long pants and closed-toe shoes are mandatory.Provides a barrier against skin contact, which can cause irritation.[4] Impervious clothing prevents the compound from reaching personal clothing and skin.
Respiratory A NIOSH-approved air-purifying respirator with N95, N100, or P100 particulate filters.Required when handling the solid powder outside of a fume hood or when engineering controls may not be sufficient to limit exposure to dust.[8][9] These filters are effective against solid aerosols.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing risk. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.

  • Designate an Area: All work with this compound should be conducted in a designated area within a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including waste containers, spill kits, and PPE, are readily accessible before you begin.

  • Review Safety Data: Although a specific SDS for this exact compound is not widely available, review the SDS for analogous compounds like 2-Amino-7-chloro-1,8-naphthyridine to reinforce understanding of the hazards.[4]

  • Don PPE: Put on all required PPE as detailed in the table above before opening the container.

  • Weighing: If weighing the solid, perform this task within the fume hood to contain any dust. Use a spatula and handle containers carefully to minimize aerosol generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, securely seal the primary container. Decontaminate spatulas and any other equipment that came into contact with the compound.

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment hood.

  • Don PPE: Ensure you are wearing the full complement of recommended PPE before attempting cleanup.

  • Containment: For solid spills, carefully sweep the material to avoid raising dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[10]

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Disposal Plan: Ensuring Environmental and Personnel Safety

Chemical waste management is a critical component of laboratory safety.

  • Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, and absorbent materials, must be collected in a designated "Hazardous Waste" container.[2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service.[11] Under no circumstances should this chemical or its waste be disposed of down the drain. [11]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_disposal 3. Waste & Disposal cluster_spill Emergency Spill Protocol prep_area Designate Fume Hood Area prep_ppe Assemble Full PPE prep_area->prep_ppe prep_sds Review Hazard Information prep_ppe->prep_sds handle_don Don PPE prep_sds->handle_don handle_weigh Weigh Solid in Hood handle_don->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_decon Decontaminate Equipment handle_solution->handle_decon disp_collect Collect in Labeled Hazardous Waste Container handle_decon->disp_collect disp_store Store in Secondary Containment disp_collect->disp_store disp_service Arrange Professional Disposal disp_store->disp_service spill_alert Alert & Evacuate spill_ppe Don Full PPE spill_alert->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_collect->disp_collect caption Safe Handling Workflow for this compound

References

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Retrosynthesis Analysis

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2,7-Naphthyridin-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.